2-Deoxystreptamine dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOWLZRZNUTOR-IKNHPHTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745403 | |
| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84107-26-6 | |
| Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxystreptamine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core of Aminoglycosides: A Technical Guide to the Discovery and Isolation of 2-Deoxystreptamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxystreptamine (B1221613) (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of numerous clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. Its discovery and isolation have been pivotal in the study and development of this class of antibacterial agents. This technical guide provides an in-depth overview of the historical discovery of 2-deoxystreptamine, detailed experimental protocols for its isolation from natural aminoglycosides via acid hydrolysis, and comprehensive characterization data for its dihydrobromide salt. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and antibiotic development.
Discovery and Significance
2-Deoxystreptamine was first identified as a fundamental structural component of the aminoglycoside antibiotic neomycin A in 1952 by Kuehl et al.[1] Through acid hydrolysis of neomycin, they were able to isolate and characterize this novel aminocyclitol, revealing its central role in the architecture of this important class of antibiotics. Subsequent research demonstrated that 2-deoxystreptamine is a common moiety in a wide array of aminoglycosides, typically glycosidically linked to two or more amino sugars.[2] The arrangement of these sugar residues around the 2-deoxystreptamine core dictates the specific antibacterial activity and spectrum of each aminoglycoside. The discovery of 2-deoxystreptamine was a critical step in understanding the structure-activity relationships of these antibiotics and paved the way for the development of semi-synthetic derivatives with improved efficacy and reduced toxicity.
Biosynthesis of 2-Deoxystreptamine
The biosynthesis of 2-deoxystreptamine in aminoglycoside-producing bacteria, such as Streptomyces fradiae, begins with D-glucose-6-phosphate. A series of enzymatic reactions, including those catalyzed by a synthase, aminotransferases, and a dehydrogenase, convert the initial sugar phosphate (B84403) into the characteristic aminocyclitol core. This biosynthetic pathway represents a potential target for metabolic engineering to produce novel aminoglycoside analogues.
Isolation of 2-Deoxystreptamine from Neomycin
The most common and practical method for obtaining 2-deoxystreptamine is through the acid hydrolysis of commercially available aminoglycoside antibiotics, with neomycin being a frequent starting material. The strong glycosidic bonds are cleaved under harsh acidic conditions, releasing the aminocyclitol core and the constituent sugars.
Experimental Protocol: Acid Hydrolysis of Neomycin Sulfate (B86663)
This protocol describes a two-step hydrolysis process followed by purification to yield 2-deoxystreptamine.
Materials:
-
Neomycin sulfate
-
Concentrated hydrochloric acid (HCl)
-
48% Hydrobromic acid (HBr)
-
Dowex 50W-X8 cation-exchange resin (or equivalent)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (2 M)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Chromatography column
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Step 1: Hydrolysis with HCl.
-
Dissolve neomycin sulfate in concentrated HCl in a round-bottom flask.
-
Heat the mixture under reflux for an extended period (e.g., 18-24 hours). This initial hydrolysis primarily cleaves the terminal sugar residues.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the excess HCl.
-
-
Step 2: Hydrolysis with HBr.
-
To the residue from Step 1, add 48% HBr.
-
Heat the mixture under reflux for another extended period (e.g., 18-24 hours) to ensure complete cleavage of all glycosidic linkages.
-
Cool the reaction mixture and dilute it with deionized water.
-
-
Purification by Ion-Exchange Chromatography.
-
Prepare a column with Dowex 50W-X8 cation-exchange resin and wash it thoroughly with deionized water.
-
Load the diluted hydrolysis mixture onto the column. The positively charged 2-deoxystreptamine will bind to the resin, while the neutral sugars will pass through.
-
Wash the column extensively with deionized water to remove all unbound sugars.
-
Elute the 2-deoxystreptamine from the resin using a 2 M solution of ammonium hydroxide.
-
Collect the fractions and monitor for the presence of 2-deoxystreptamine using TLC with ninhydrin (B49086) staining.
-
Pool the fractions containing the product.
-
-
Isolation of 2-Deoxystreptamine Dihydrobromide.
-
Concentrate the pooled fractions under reduced pressure to remove the ammonia.
-
The resulting aqueous solution contains 2-deoxystreptamine hydrobromide.
-
To obtain the solid dihydrobromide salt, the solution can be lyophilized (freeze-dried).
-
For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Quantitative Data
The yield and purity of 2-deoxystreptamine can vary depending on the starting aminoglycoside and the specific conditions of hydrolysis and purification.
| Parameter | Neomycin Hydrolysis | Kanamycin Hydrolysis | Reference |
| Starting Material | Neomycin Sulfate | Kanamycin Sulfate | - |
| Hydrolysis Conditions | 1. Conc. HCl, reflux2. 48% HBr, reflux | Conc. HCl, reflux | [3] |
| Purification Method | Cation-Exchange Chromatography | Cation-Exchange Chromatography | - |
| Reported Yield | ~50% (for protected 2-DOS over 2 steps) | Data not available | [3] |
| Form of Isolated Product | Dihydrobromide or other salts | Dihydrochloride or other salts | - |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the isolated this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | - |
| Molecular Weight | 324.01 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | Data not available | - |
| Optical Rotation | Optically inactive (meso compound) | - |
| pKa Values (in D₂O) | pKa₁ = 7.00 ± 0.05pKa₂ = 9.26 ± 0.05 | [4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2-deoxystreptamine is relatively complex due to the coupling of the cyclohexane (B81311) ring protons. The chemical shifts will be influenced by the protonation state of the amino groups and the hydroxyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. Due to the symmetry of the 2-deoxystreptamine molecule, fewer than six signals would be expected in the ¹³C NMR spectrum under certain conditions.
Conclusion
The discovery and isolation of 2-deoxystreptamine have been fundamental to the field of aminoglycoside antibiotics. The acid hydrolysis of readily available aminoglycosides like neomycin remains a practical method for obtaining this crucial chemical scaffold. The detailed protocols and characterization data provided in this guide offer a comprehensive resource for researchers working on the synthesis of novel aminoglycoside derivatives, the study of their mechanism of action, and the development of new therapeutic agents to combat bacterial resistance. Further research to optimize isolation yields and fully characterize the dihydrobromide salt would be beneficial to the scientific community.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
2-Deoxystreptamine biosynthetic pathway elucidation
An In-depth Technical Guide to the Elucidation of the 2-Deoxystreptamine (B1221613) Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (2-DOS) is a central aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and butirosin.[1][2] These antibiotics exert their potent bactericidal activity by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] The biosynthesis of the 2-DOS moiety is a critical first step in the production of these antibiotics, making the enzymes in this pathway attractive targets for genetic engineering to create novel aminoglycoside derivatives with improved therapeutic properties. This guide provides a detailed technical overview of the core 2-DOS biosynthetic pathway, summarizing key enzymatic data, experimental protocols, and pathway visualizations.
Core Biosynthetic Pathway
The biosynthesis of 2-deoxystreptamine initiates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of three key enzymatic reactions to form the 2-DOS core. This conserved pathway involves a synthase, an aminotransferase, and a dehydrogenase.
Step 1: Cyclization of D-Glucose-6-Phosphate
The first committed step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI). This complex reaction is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). The reaction mechanism is NAD+-dependent and involves an oxidation-reduction-elimination-cyclization sequence.[3][4] The enzyme utilizes NAD+ to oxidize the C4 hydroxyl group of the glucose-6-phosphate, followed by the elimination of the phosphate (B84403) group and a subsequent intramolecular aldol (B89426) condensation to form the carbocyclic ring of DOI.[3]
Step 2: First Amination
The second step involves the amination of 2-deoxy-scyllo-inosose at the C1 position to yield 2-deoxy-scyllo-inosamine (B1216308) (DOIA). This reaction is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase.[5] L-glutamine serves as the primary amino donor in this transamination reaction.[2]
Step 3: Oxidation and Second Amination
The final steps in 2-DOS formation involve the oxidation of the C3 hydroxyl group of 2-deoxy-scyllo-inosamine, followed by a second transamination. The oxidation is catalyzed by 2-deoxy-scyllo-inosamine dehydrogenase, an NAD(P)+-dependent enzyme, which converts DOIA into 3-amino-2,3-dideoxy-scyllo-inosose.[6][7] Subsequently, the same aminotransferase from Step 2 catalyzes a second amination at the C3 position, again using L-glutamine as the amino donor, to produce 2-deoxystreptamine.[2]
Enzymology of the 2-DOS Pathway
The core enzymes of the 2-deoxystreptamine biosynthetic pathway have been identified and characterized in several aminoglycoside-producing organisms. The gene names often vary between different species, as summarized in the table below.
| Enzyme | Gene Name (Neomycin - S. fradiae) | Gene Name (Butirosin - B. circulans) | Gene Name (Kanamycin - S. kanamyceticus) | Gene Name (Tobramycin - S. tenebrarius) |
| 2-Deoxy-scyllo-inosose Synthase | neoC | btrC | kanC | tbmA |
| L-glutamine:2-deoxy-scyllo-inosose Aminotransferase | neoB | btrS | kanB | tbmB |
| 2-Deoxy-scyllo-inosamine Dehydrogenase | neoA | btrN | kanK (ambiguous) | tbmC |
Quantitative Data on 2-DOS Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes in the 2-DOS biosynthetic pathway. Further research is needed to fully characterize the kinetic parameters of all enzymes from various organisms.
| Enzyme | Organism | Substrate(s) | Km | kcat | Optimal pH | Optimal Temp. (°C) |
| 2-Deoxy-scyllo-inosose Synthase (BtrC) | Bacillus circulans | D-Glucose-6-Phosphate | 0.9 mM | 0.073 s-1 | 7.5 | 37 |
| NAD+ | 0.17 mM |
Experimental Protocols
This section provides generalized methodologies for the key experiments used in the elucidation of the 2-DOS biosynthetic pathway.
Heterologous Expression and Purification of His-tagged 2-DOS Enzymes
This protocol describes the general steps for producing and purifying recombinant enzymes of the 2-DOS pathway with a polyhistidine tag (His-tag) for biochemical characterization.
a. Gene Cloning and Expression Vector Construction:
- Amplify the gene of interest (e.g., btrC, btrS, btrN) from the genomic DNA of the producer organism using PCR with primers that add a His-tag sequence to the 5' or 3' end.
- Clone the amplified gene into an appropriate expression vector (e.g., pET series for E. coli) under the control of an inducible promoter (e.g., T7 promoter).
- Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
b. Protein Expression:
- Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
c. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication or using a French press on ice.
- Clarify the lysate by centrifugation to remove cell debris.
d. Immobilized Metal Affinity Chromatography (IMAC): [8][9][10]
- Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.[8]
- Load the clarified lysate onto the column.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.[9]
- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]
- Analyze the eluted fractions by SDS-PAGE to check for purity.
- Dialyze the purified protein against a suitable storage buffer.
Enzyme Assay for 2-Deoxy-scyllo-inosose Synthase (DOIS)
This assay measures the activity of DOIS by quantifying the product, 2-deoxy-scyllo-inosose (DOI).
a. Reaction Mixture:
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- D-Glucose-6-phosphate (substrate)
- NAD+ (cofactor)
- CoCl2 (divalent cation)
- Purified DOIS enzyme
b. Assay Procedure:
- Incubate the reaction mixture at the optimal temperature (e.g., 37°C).
- Stop the reaction at various time points by adding an acid (e.g., HCl).
- The product DOI can be quantified by various methods, including derivatization followed by HPLC or GC-MS analysis.
Enzyme Assay for Aminotransferases
This assay measures the activity of the aminotransferases involved in the 2-DOS pathway.
a. Reaction Mixture:
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- 2-deoxy-scyllo-inosose or 3-amino-2,3-dideoxy-scyllo-inosose (substrate)
- L-glutamine (amino donor)
- Pyridoxal 5'-phosphate (PLP, cofactor)
- Purified aminotransferase enzyme
b. Assay Procedure:
- Incubate the reaction mixture at the optimal temperature.
- The formation of the aminated product (DOIA or 2-DOS) can be monitored by HPLC or LC-MS after appropriate sample preparation.
Enzyme Assay for 2-Deoxy-scyllo-inosamine Dehydrogenase
This assay measures the activity of the dehydrogenase by monitoring the change in NAD(P)H concentration.
a. Reaction Mixture:
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- 2-deoxy-scyllo-inosamine (substrate)
- NAD+ or NADP+ (cofactor)
- Purified dehydrogenase enzyme
b. Assay Procedure:
- Initiate the reaction by adding the enzyme.
- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H, using a spectrophotometer.
- The initial rate of the reaction can be used to calculate the enzyme activity.
Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the 2-deoxystreptamine biosynthetic pathway and a typical experimental workflow for enzyme characterization.
The core biosynthetic pathway of 2-deoxystreptamine from D-glucose-6-phosphate.
A generalized experimental workflow for the characterization of 2-DOS biosynthetic enzymes.
Conclusion
The elucidation of the 2-deoxystreptamine biosynthetic pathway has provided a fundamental understanding of how aminoglycoside antibiotics are produced in nature. The three core enzymes—DOIS, aminotransferase, and dehydrogenase—represent key targets for bioengineering efforts. By manipulating the genes encoding these enzymes, it is possible to generate novel 2-DOS analogs, which can then be further modified by downstream tailoring enzymes to create new aminoglycoside antibiotics with potentially improved efficacy and reduced toxicity. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, synthetic biology, and drug development, facilitating further exploration and exploitation of this important biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 2-deoxy-scyllo-inosamine dehydrogenase(EC 1.1.1.329) - Creative Enzymes [creative-enzymes.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide to the Core Enzymes of 2-Deoxystreptamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a central aminocyclitol scaffold found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2] The inherent biological activity of these compounds is intrinsically linked to the structure of the 2-DOS core, making the elucidation of its biosynthetic pathway a critical area of research for the development of novel antibiotics and the bioengineering of improved production strains. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of 2-deoxystreptamine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.
The 2-Deoxystreptamine Biosynthetic Pathway
The biosynthesis of 2-deoxystreptamine from the primary metabolite glucose-6-phosphate is a multi-step enzymatic process. The core pathway involves the action of three key enzymes: a synthase, an aminotransferase, and a dehydrogenase. While variations exist across different aminoglycoside-producing organisms, the fundamental enzymatic transformations remain conserved.
Key Enzymes and their Roles
The biosynthesis of 2-DOS is initiated by the conversion of glucose-6-phosphate into 2-deoxy-scyllo-inosose (B3429959), the first committed intermediate. This is followed by two successive transamination reactions and a dehydrogenation step to yield the final 2-deoxystreptamine molecule. The key enzymes catalyzing these transformations are:
-
2-Deoxy-scyllo-inosose Synthase (DOIS): This enzyme catalyzes the intricate cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (DOI), the carbocyclic precursor to 2-DOS.[3] This reaction is a critical control point in the biosynthetic pathway.
-
L-Glutamine:scyllo-inosose Aminotransferase (GIA) / L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase: This pyridoxal (B1214274) phosphate-dependent enzyme is responsible for the first amination step, transferring an amino group from L-glutamine to 2-deoxy-scyllo-inosose to produce 2-deoxy-scyllo-inosamine.[4][5][6]
-
2-Deoxy-scyllo-inosamine Dehydrogenase: This enzyme catalyzes the oxidation of 2-deoxy-scyllo-inosamine.
-
Second Aminotransferase: A second transamination reaction, often catalyzed by a distinct aminotransferase, is required to install the second amino group, leading to the formation of 2-deoxystreptamine. Some studies suggest that a single, dual-functional aminotransferase may catalyze both amination steps.[7]
-
Radical S-Adenosylmethionine (SAM) Dehydrogenase: In some organisms, a radical SAM enzyme is involved in the dehydrogenase step.[8][9]
The genes encoding these enzymes are typically clustered together in the genome of the producing organism, facilitating their coordinated expression. These gene clusters are often designated with prefixes corresponding to the antibiotic produced, such as neo for neomycin, btr for butirosin (B1197908), and gtm for gentamicin.[10]
Quantitative Data on Core Enzymes
The following tables summarize the available quantitative data for the key enzymes in the 2-deoxystreptamine biosynthetic pathway. This information is crucial for understanding enzyme efficiency and for applications in metabolic engineering and synthetic biology.
| Enzyme | Gene | Organism | Substrate | Km | kcat | kcat/Km | Cofactor(s) | Metal Ion | Reference(s) |
| 2-Deoxy-scyllo-inosose Synthase (DOIS) | BtrC | Bacillus circulans | D-Glucose-6-phosphate | 0.90 mM | 0.073 s-1 | 81.1 M-1s-1 | NAD+ | Co2+ | [11] |
| 2-Deoxy-scyllo-inosose Synthase (DOIS) | BtrC | Bacillus circulans | NAD+ | 0.17 mM | - | - | - | Co2+ | [11] |
Further quantitative data for other enzymes in the pathway is currently limited in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the enzymes of the 2-deoxystreptamine biosynthetic pathway. These protocols are foundational for researchers aiming to characterize these enzymes and engineer novel biosynthetic pathways.
Protocol 1: Heterologous Expression and Purification of His-tagged Enzymes
This protocol describes the expression of a His-tagged enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction: a. Amplify the gene of interest from the genomic DNA of the producer organism using PCR with primers that add a C-terminal or N-terminal His6-tag sequence. b. Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series). c. Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)). d. Verify the sequence of the cloned gene.
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.[12]
3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC): [2][3] a. Equilibrate a Ni-NTA or Co-NTA column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole). d. Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). e. Collect fractions and analyze them by SDS-PAGE.
5. Protein Purity Analysis (SDS-PAGE): [4][11][13][14] a. Prepare a 12% polyacrylamide gel. b. Mix protein samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes. c. Load the samples and a molecular weight marker onto the gel. d. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom. e. Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize the protein bands.
Protocol 2: Enzymatic Assay for Aminotransferase Activity
This protocol provides a general method for determining the activity of an aminotransferase enzyme. The specific substrates and detection methods may need to be optimized for the particular enzyme being studied.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM Buffer (e.g., Tris-HCl, pH 7.5-8.5)
- 50 µM Pyridoxal 5'-phosphate (PLP)
- 1-10 mM Amino donor (e.g., L-glutamine)
- 1-10 mM Amino acceptor (e.g., 2-deoxy-scyllo-inosose)
- Purified aminotransferase enzyme (concentration to be optimized)
2. Reaction Incubation: a. Pre-incubate the reaction mixture without the amino acceptor at 37°C for 5 minutes. b. Initiate the reaction by adding the amino acceptor. c. Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).
3. Reaction Termination and Product Detection: a. Terminate the reaction by adding an equal volume of a quenching agent (e.g., 1 M HCl or by heat inactivation). b. The formation of the product can be monitored using various methods:
- Coupled Enzyme Assay: The formation of a product like glutamate (B1630785) can be coupled to the activity of glutamate dehydrogenase, and the change in NADH absorbance at 340 nm can be monitored spectrophotometrically.[15]
- Chromatographic Methods (HPLC, LC-MS): The reaction mixture can be analyzed by HPLC or LC-MS to separate and quantify the substrate and product.
- Colorimetric Assays: Specific colorimetric reagents can be used to detect the formation of the product.[16][17]
4. Kinetic Parameter Determination: a. To determine the Km and Vmax, vary the concentration of one substrate while keeping the other substrate at a saturating concentration. b. Measure the initial reaction velocities at each substrate concentration. c. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[18] The catalytic efficiency (kcat/Km) can then be calculated.[19]
Protocol 3: Site-Directed Mutagenesis for Mechanistic Studies
This protocol outlines a general workflow for introducing specific mutations into the gene of an enzyme to investigate the role of individual amino acid residues in catalysis.[8][9][20][21]
1. Primer Design: a. Design primers containing the desired mutation. The mutation should be located in the center of the primer, with 10-15 bases of correct sequence on both sides.
2. PCR Mutagenesis: a. Perform a PCR reaction using the plasmid containing the wild-type gene as a template and the mutagenic primers. A high-fidelity DNA polymerase is essential to prevent unwanted mutations. b. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and template.
3. Template DNA Digestion: a. Digest the parental, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutated plasmid intact.
4. Transformation: a. Transform the DpnI-treated plasmid into competent E. coli cells.
5. Screening and Sequencing: a. Isolate plasmid DNA from several transformants. b. Screen for the desired mutation by restriction digestion (if the mutation introduces or removes a restriction site) or by DNA sequencing. c. Sequence the entire gene to confirm the presence of the desired mutation and the absence of any other mutations.
6. Expression and Characterization of the Mutant Protein: a. Express and purify the mutant protein using the same protocol as for the wild-type enzyme. b. Characterize the enzymatic activity of the mutant protein and compare its kinetic parameters to the wild-type enzyme to determine the effect of the mutation.
Visualizing the Pathway and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz to illustrate the 2-deoxystreptamine biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: The core biosynthetic pathway of 2-deoxystreptamine.
Caption: A typical experimental workflow for enzyme characterization.
Conclusion
A thorough understanding of the enzymes involved in 2-deoxystreptamine biosynthesis is paramount for the rational design of novel aminoglycoside antibiotics and for the optimization of their production through metabolic engineering. This technical guide has provided a consolidated resource of the current knowledge on the core enzymes of this pathway, including their quantitative properties and detailed experimental protocols for their study. The provided diagrams offer a clear visualization of the biosynthetic logic and the experimental strategies employed in this field. Further research focused on the detailed kinetic and structural characterization of all the enzymes in the pathway will undoubtedly pave the way for innovative approaches in drug discovery and biotechnology.
References
- 1. assaygenie.com [assaygenie.com]
- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. neb.com [neb.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Glutamine—scyllo-inositol transaminase - Wikipedia [en.wikipedia.org]
- 6. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. youtube.com [youtube.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. neb.com [neb.com]
- 21. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
A Technical Guide to the Physicochemical Properties of 2-Deoxystreptamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a core structural component of many clinically significant aminoglycoside antibiotics, including neomycin, gentamicin, and kanamycin.[1] Its unique aminocyclitol structure is fundamental to the antibacterial activity of these compounds, which primarily involves binding to bacterial ribosomal RNA and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Deoxystreptamine dihydrobromide, a common salt form of 2-DOS used in research and development. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-defined, specific quantitative data for solubility and stability are not extensively reported in publicly available literature.
| Property | Value | Reference |
| Chemical Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | [2] |
| Synonyms | 2-DOS · 2HBr, Streptamine, 2-deoxy-, dihydrobromide | [2] |
| CAS Number | 84107-26-6 (dihydrobromide); 2037-48-1 (free base) | [2] |
| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | [1] |
| Molecular Weight | 324.01 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 273-278°C | [3] |
| Solubility | Slightly soluble in water and methanol (B129727) (when heated). Specific quantitative data (e.g., mg/mL) is not readily available. | [3] |
| Storage Temperature | 2-8°C or -20°C | [3] |
| Purity (typical) | ≥97% (TLC), >95% (HPLC) | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standard methodologies for small molecules can be adapted.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, methanol) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
-
Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products.
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at different temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.
-
Data Analysis: The rate of degradation and the degradation pathways can be determined from the collected data.
Purity Determination (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A general method suitable for an amine-containing, polar compound like this compound would involve:
-
Column: A reversed-phase column (e.g., C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled to ensure good peak shape for the amine groups.
-
Detection: Due to the lack of a strong chromophore, direct UV detection might be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) would be more appropriate.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Biosynthesis of 2-Deoxystreptamine
The biosynthesis of 2-deoxystreptamine is a multi-step enzymatic process that starts from D-glucose-6-phosphate. The key enzymes involved are 2-deoxy-scyllo-inosose (B3429959) synthase, L-glutamine:2-deoxy-scyllo-inosose aminotransferase, and 2-deoxy-scyllo-inosamine (B1216308) dehydrogenase.
Caption: Biosynthesis pathway of 2-Deoxystreptamine.
Mechanism of Action of Aminoglycoside Antibiotics
2-Deoxystreptamine is the core of aminoglycoside antibiotics, which exert their antibacterial effect by targeting the bacterial ribosome and disrupting protein synthesis.
References
2-Deoxystreptamine dihydrobromide CAS number and registry information
For researchers, scientists, and professionals in drug development, this in-depth guide provides comprehensive technical information on 2-Deoxystreptamine dihydrobromide, a crucial component in the landscape of aminoglycoside antibiotics. This document details its chemical registry information, experimental protocols for its synthesis and analysis, and explores its role in biological signaling pathways.
Core Registry and Quantitative Data
This compound is a key building block in the synthesis of numerous aminoglycoside antibiotics. Its chemical and physical properties are summarized below. The most consistently cited CAS number for the dihydrobromide salt is 84107-26-6, while 2037-48-1 is often associated with the free base, 2-Deoxystreptamine.
| Property | Value | Citations |
| CAS Number | 84107-26-6 | [1][2][3][4][5] |
| Alternate CAS (Free Base) | 2037-48-1 | [6] |
| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr | [1][2] |
| Molecular Weight | 324.01 g/mol | [1][2][5] |
| IUPAC Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |
| Synonyms | 2-DOS · 2HBr, Gentamicine Sulphate EP Impurity E | [2][3] |
| Appearance | Solid | [4] |
| Purity | ≥97% (TLC) | [2] |
| Storage Temperature | 2-8°C | [1][5] |
Signaling Pathways and Mechanism of Action
2-Deoxystreptamine is the central scaffold of many aminoglycoside antibiotics. These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 30S subunit, and interfering with protein synthesis.
The binding of aminoglycosides to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[2] This leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[2] Ultimately, this results in the production of non-functional or toxic proteins, leading to bacterial cell death.
References
- 1. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Technical Guide to the Solubility of 2-Deoxystreptamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Deoxystreptamine dihydrobromide, a key chemical entity in the landscape of aminoglycoside antibiotics. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, impacting everything from reaction kinetics to formulation and bioavailability. This document offers a summary of available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.
Core Data: Solubility Profile
| Solvent | Temperature | Reported Solubility |
| Water | Not Specified | Slightly Soluble[1][2] |
| Methanol | Heated | Slightly Soluble[1][2] |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for its reliability in establishing solubility equilibrium.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, Methanol)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Vials for sample collection
Methodology:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to stand undisturbed at the controlled temperature for a short period to allow larger particles to settle.
-
To separate the solid phase from the saturated solution, centrifuge the suspension at a high speed. This will pellet the undissolved solid at the bottom of the container.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining fine particles that could lead to an overestimation of the solubility.
-
If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the prepared sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
2-Deoxystreptamine Dihydrobromide: A Technical Guide on Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the melting point and thermal stability of 2-deoxystreptamine (B1221613) dihydrobromide. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and other aminoglycoside antibiotics.
Physicochemical Properties of 2-Deoxystreptamine Salts
2-Deoxystreptamine is a core structural component of many aminoglycoside antibiotics.[1][2][3][4] Its salts, including the dihydrobromide, are often used in research and development. The melting point is a critical physical property that provides an indication of purity and is essential for various formulation and manufacturing processes. Below is a summary of the available melting point data for 2-deoxystreptamine and its common salts.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Deoxystreptamine | 2037-48-1 | C₆H₁₄N₂O₃ | 162.19 | 225-228[5] |
| 2-Deoxystreptamine Dihydrobromide | 84107-26-6 | C₆H₁₄N₂O₃ · 2HBr | 324.01 | 273-278 [6] |
| 2-Deoxystreptamine Dihydrochloride | 14429-30-2 | C₆H₁₄N₂O₃ · 2HCl | 235.11 | 325 (decomposes)[5] |
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, standardized experimental protocols are essential for determining the melting point and thermal stability of chemical compounds.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from 25°C to 300°C).
-
Purge Gas: An inert gas, such as nitrogen, is passed through the sample chamber at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The enthalpy of fusion (ΔH), which is the area under the melting peak, can also be calculated to provide information about the energy required for the phase transition.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument's balance is tared to zero with the empty pan.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a wide temperature range (e.g., from 25°C to 600°C).
-
Purge Gas: The experiment is typically conducted under an inert nitrogen atmosphere to monitor thermal decomposition. An oxidizing atmosphere (e.g., air) can also be used to study oxidative stability. The gas flow rate is kept constant (e.g., 20 mL/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the temperature at which significant mass loss begins, providing a measure of the compound's thermal stability. The temperatures at which 5% or 10% weight loss occurs are also often reported as indicators of the initiation of decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for determining the melting point and thermal stability of a chemical compound like this compound using DSC and TGA.
Caption: Workflow for DSC and TGA analysis.
Mechanism of Action of 2-Deoxystreptamine-Containing Antibiotics
2-Deoxystreptamine is the central scaffold for a large class of aminoglycoside antibiotics.[1][2][3][4] Their primary mechanism of action is the inhibition of bacterial protein synthesis.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycosides [pdb101.rcsb.org]
- 3. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Deoxystreptamine [drugfuture.com]
- 6. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE | 2037-48-1 [m.chemicalbook.com]
An In-depth Technical Guide to 2-Deoxystreptamine Dihydrobromide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-deoxystreptamine (B1221613) dihydrobromide, a critical molecular scaffold in the development of aminoglycoside antibiotics. It covers its chemical properties, biological significance, and detailed experimental protocols relevant to its isolation and synthetic derivatization.
Core Molecular and Physical Properties
2-Deoxystreptamine is a central aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics. The dihydrobromide salt is a common form for laboratory use.
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr (or C₆H₁₆Br₂N₂O₃) | [1][2] |
| Molecular Weight | ~324.01 g/mol | [3] |
| CAS Number | 2037-48-1 (dihydrobromide) | [1] |
| Appearance | Solid | [3] |
| Melting Point | 273-278 °C | [2] |
Biological Significance and Mechanism of Action
2-Deoxystreptamine serves as the aglycone core for many aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 16S ribosomal RNA of the 30S subunit. This binding event disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death. The diaminocyclitol structure of 2-deoxystreptamine is crucial for this interaction with ribosomal RNA.
Biosynthesis of the 2-Deoxystreptamine Core
The biosynthesis of 2-deoxystreptamine is a key pathway in aminoglycoside-producing bacteria. It begins with the central metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic steps to form the characteristic diaminocyclitol ring. Understanding this pathway is essential for the bioengineering of novel aminoglycoside antibiotics.
Experimental Protocols
Detailed methodologies for the isolation of 2-deoxystreptamine and the synthesis of a key derivative are provided below. These protocols are foundational for researchers aiming to utilize 2-deoxystreptamine as a scaffold for novel drug development.
Isolation of 2-Deoxystreptamine from Neomycin
This protocol outlines the acidic hydrolysis of neomycin to yield 2-deoxystreptamine.
Materials:
-
Neomycin sulfate
-
Concentrated hydrochloric acid (HCl)
-
Concentrated hydrobromic acid (HBr, 48% aq.)
-
tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
Procedure:
-
Initial Hydrolysis: Commercially available neomycin is subjected to acidic hydrolysis with a concentrated solution of HCl. This initial step cleaves some of the glycosidic bonds.[4]
-
Secondary Hydrolysis: The product from the initial hydrolysis is then treated with aqueous HBr and refluxed. This more stringent condition completes the cleavage of the glycosidic linkages to yield the 2-deoxystreptamine core.[4]
-
Protection of Amino Groups: The crude product containing 2-deoxystreptamine is then reacted with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of NaOH in a 1:1 mixture of dioxane and water. This step protects the amino groups, facilitating purification and further synthetic manipulations. The resulting Boc-protected 2-deoxystreptamine can then be purified.[4]
Synthesis of an Orthogonally Protected 2-Deoxystreptamine Derivative
This protocol describes a synthetic route to an orthogonally protected 2-deoxystreptamine, which is a versatile intermediate for the synthesis of novel aminoglycoside analogs.[1]
Materials:
-
Highly protected methyl α-D-glucopyranoside
-
Reagents for Ferrier rearrangement
-
Oximino benzylether
-
Tetramethylammonium triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃)
-
Trifluoroacetic acid (TFA)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (Ph₃P)
Procedure:
-
Ferrier Rearrangement: The synthesis starts with a highly protected methyl α-D-glucopyranoside, which is converted into an enantiopure polyfunctionalized cyclohexane (B81311) ring via a Ferrier rearrangement.[1]
-
Introduction of the First Protected Amino Group: The first nitrogen-containing functional group is introduced as an oximino benzylether. This is followed by a diastereofacial hydride reduction using Me₄NBH(OAc)₃ in TFA at low temperature to yield the first protected amino group.[1]
-
Introduction of the Second Protected Amino Group: The second protected amino group is introduced by displacing a hydroxyl group through a Mitsunobu reaction. This is achieved using a DPPA–DIAD–Ph₃P system for the transfer of an azide group, which can later be reduced to an amine.[1]
This synthetic strategy provides an orthogonally protected 2-deoxystreptamine, allowing for selective deprotection and modification at different positions of the scaffold.
Conclusion
2-Deoxystreptamine dihydrobromide is a cornerstone molecule for research in the field of aminoglycoside antibiotics. Its central role as a structural scaffold, combined with a well-understood biosynthetic pathway, makes it an attractive target for the development of novel antibacterial agents. The experimental protocols provided herein offer researchers practical methods for accessing this key building block, paving the way for the synthesis of new derivatives with potentially improved efficacy and reduced toxicity.
References
- 1. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A short and scalable route to orthogonally O-protected 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Versatile Scaffold: A Technical Guide to the Crystal Structure of 2-Deoxystreptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-deoxystreptamine (B1221613) (2-DOS) core is a fundamental structural motif found in a vast array of clinically significant aminoglycoside antibiotics.[1] This aminocyclitol scaffold serves as the central anchor for various amino sugars, giving rise to a diverse family of molecules with potent antibacterial activity.[2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to the primary biological target: the bacterial ribosome.[3] An in-depth understanding of the crystal structure of 2-DOS derivatives is therefore paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of the crystal structure of 2-DOS derivatives, including detailed experimental protocols for their structural determination and an exploration of the downstream consequences of their interaction with the ribosomal machinery.
The 2-Deoxystreptamine Core: A Structural Overview
The 2-deoxystreptamine ring is a meso compound, a 1,3-diamino-substituted cyclitol. The spatial arrangement of its amino and hydroxyl groups provides a precise framework for molecular recognition.[1] Glycosylation at the C4 and C5 or C4 and C6 positions of the 2-DOS ring gives rise to the two main classes of aminoglycosides: the 4,5-disubstituted (e.g., neomycin) and the 4,6-disubstituted (e.g., kanamycin, gentamicin) families.[4] These substitutions, along with further modifications of the appended sugar rings, create a rich structural diversity that modulates the pharmacological properties of the resulting derivatives.
Mechanism of Action: A Structural Perspective
The primary mechanism of action for 2-DOS derivatives involves high-affinity binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA).[3] This interaction, driven by a network of hydrogen bonds and electrostatic interactions, induces a conformational change in the A-site. Specifically, the binding of the aminoglycoside forces two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from the helical stack.[5] This conformational switch mimics the state of the ribosome when a cognate tRNA is bound, thereby reducing the fidelity of translation and leading to the misincorporation of amino acids into the nascent polypeptide chain.[3][5] This process of mistranslation is a key contributor to the bactericidal activity of aminoglycosides.[6]
Some 2-DOS derivatives have also been shown to bind to a secondary site on the 23S rRNA of the large ribosomal subunit (helix H69).[7][8] Binding at this site can interfere with ribosomal translocation and recycling, further disrupting protein synthesis.[7]
Downstream Cellular Consequences of 2-DOS Derivative Binding
The binding of 2-deoxystreptamine derivatives to the bacterial ribosome initiates a cascade of downstream events that ultimately lead to cell death. The mistranslation of proteins, particularly membrane proteins, is a critical step in this pathway.[9] The insertion of misfolded proteins into the cell membrane compromises its integrity and activates envelope stress responses, mediated by two-component systems such as CpxA/CpxR.[10] This, in turn, can lead to the generation of reactive oxygen species (ROS) through the disruption of normal metabolic processes, such as the tricarboxylic acid (TCA) cycle. The accumulation of ROS causes widespread cellular damage, contributing significantly to the bactericidal effect of these antibiotics.
Caption: Signaling pathway illustrating the downstream cellular effects of 2-deoxystreptamine derivative binding.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of 2-deoxystreptamine derivatives, particularly when complexed with their RNA targets, is a multi-step process that requires meticulous attention to detail. The following is a generalized protocol based on methodologies reported in the literature.
Synthesis and Purification of 2-Deoxystreptamine Derivatives and RNA Oligonucleotides
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-DOS derivatives and RNA for crystallization.
-
2-Deoxystreptamine Derivatives: These can be obtained through total synthesis, semi-synthetic modification of natural aminoglycosides, or by derivatization of the commercially available 2-deoxystreptamine core.[11] Purification is typically achieved using high-performance liquid chromatography (HPLC).
-
RNA Oligonucleotides: RNA fragments corresponding to the ribosomal A-site are synthesized using either in vitro transcription with T7 RNA polymerase or by solid-phase chemical synthesis.[4] Purification is generally performed by denaturing polyacrylamide gel electrophoresis (PAGE).
Crystallization
Crystals of 2-DOS derivative-RNA complexes are typically grown using the hanging-drop or sitting-drop vapor diffusion method.
-
Droplet Composition: A typical crystallization droplet contains the purified 2-DOS derivative-RNA complex at a concentration of 1-2 mM, a precipitant solution, and a buffer.
-
Precipitant Solutions: Common precipitants include polyethylene (B3416737) glycols (PEGs) of various molecular weights, salts such as ammonium (B1175870) sulfate (B86663) or sodium chloride, and organic solvents like 2-methyl-2,4-pentanediol (MPD).
-
Buffer and Additives: The pH is maintained using buffers such as sodium cacodylate or Tris-HCl. Divalent cations like magnesium chloride are often included as they are crucial for RNA folding and stability.
-
Incubation: Crystallization plates are incubated at a constant temperature, typically between 4°C and 20°C. Crystals usually appear within a few days to several weeks.
X-ray Diffraction Data Collection
-
Crystal Handling: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
-
Phase Determination: The phase problem can be solved using molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), often requiring the incorporation of heavy atoms.
-
Model Building and Refinement: An initial model of the 2-DOS derivative-RNA complex is built into the electron density map. This model is then refined using crystallographic software to improve the fit to the experimental data and to ensure ideal stereochemistry.
Quantitative Crystallographic Data
The detailed crystallographic data for specific 2-deoxystreptamine derivatives are typically deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). This data includes unit cell parameters, space group, bond lengths, bond angles, and torsion angles. For researchers requiring this level of detail, it is recommended to access these databases using the deposition numbers provided in the primary literature.
| 2-Deoxystreptamine Derivative | Target | PDB ID / CCDC Deposition Number | Resolution (Å) |
| Paromomycin | Bacterial A-site RNA | 1J7T | 2.50 |
| Gentamicin C1a | Bacterial A-site RNA | 1J7U | 2.80 |
| Kanamycin A | Bacterial A-site RNA | 1J7V | 3.00 |
| Ribostamycin | Bacterial A-site RNA | 1J7W | 2.20 |
| Neomycin B | Bacterial A-site RNA | 1J7X | 2.40 |
| Lividomycin A | Bacterial A-site RNA | 1J7Y | 2.20 |
Data sourced from primary literature and may require cross-referencing with the PDB and CCDC for the most up-to-date and complete information.
Conclusion
The crystal structure of 2-deoxystreptamine derivatives provides invaluable insights into their mechanism of action and serves as a critical tool for the development of new and improved antibiotics. The detailed understanding of their three-dimensional structure, combined with knowledge of their interactions with the bacterial ribosome and the subsequent downstream cellular effects, forms the foundation for structure-based drug design efforts aimed at overcoming the challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the structural determination of these important molecules, paving the way for future discoveries in this vital area of research.
References
- 1. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and origin of mistranslation in distinct cellular contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mistranslation of membrane proteins and two-component system activation trigger antibiotic-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 2-Deoxystreptamine in RNA Binding: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of the 2-deoxystreptamine (B1221613) (2-DOS) scaffold in mediating RNA binding, with a particular focus on its interaction with ribosomal RNA (rRNA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA-ligand interactions and the development of RNA-targeted therapeutics.
Executive Summary
2-Deoxystreptamine, a C-nitrocyclitol derivative, serves as the core structural component for a vast family of clinically significant antibiotics known as aminoglycosides. The interaction of the 2-DOS moiety with RNA, primarily the aminoacyl-tRNA site (A-site) of the bacterial 16S rRNA, is the cornerstone of the bactericidal activity of these compounds. This guide elucidates the molecular basis of this interaction, presenting quantitative binding data, detailed experimental methodologies for its study, and a visualization of the functional consequences of this binding event. Understanding the principles of 2-DOS-RNA recognition is paramount for the rational design of novel RNA-targeting therapeutic agents with improved specificity and reduced toxicity.
The 2-Deoxystreptamine Scaffold: A Privileged Motif for RNA Recognition
The 2-deoxystreptamine ring, typically designated as ring II in aminoglycosides, is the most conserved element among the aminoglycosides that target the ribosomal A-site.[1] Its rigid, chair-like conformation presents a specific spatial arrangement of amino and hydroxyl groups that are crucial for establishing precise contacts with the RNA target. The primary driving force for the initial association is the electrostatic attraction between the positively charged amino groups of the 2-DOS ring and the negatively charged phosphate (B84403) backbone of the RNA.[2]
While 2-DOS itself exhibits weak affinity for RNA, with dissociation constants (Kd) typically greater than 1 mM, its conjugation to various amino sugars dramatically enhances both binding affinity and specificity.[3] These appended sugar moieties, attached at the C4, C5, or C6 positions of the 2-DOS ring, provide additional points of contact with the RNA, thereby increasing the overall binding energy and contributing to target selectivity.
The 2-DOS core specifically recognizes the major groove of RNA, with a preference for distorted helical regions such as those containing G-U wobble pairs or bulged nucleotides.[1] This structural recognition is a key determinant of the specificity of aminoglycosides for the bacterial ribosomal A-site, which possesses a characteristic internal loop.
Quantitative Analysis of 2-Deoxystreptamine-RNA Interactions
The binding affinity of 2-DOS derivatives to various RNA targets has been extensively studied using a range of biophysical techniques. The dissociation constant (Kd) is a key parameter for quantifying the strength of this interaction, with lower Kd values indicating higher affinity. Below is a summary of representative binding affinities for several common aminoglycosides with the bacterial and eukaryotic ribosomal A-site.
| Compound | RNA Target | Method | Dissociation Constant (Kd) | Reference(s) |
| 2-Deoxystreptamine | pre-miR-372 | >1 mM | [3] | |
| Paromomycin | Bacterial 16S rRNA A-site | ESI-MS | 52 nM | [4] |
| Bacterial 16S rRNA A-site | MS | 0.11 ± 0.01 µM | [2] | |
| E. coli H69 of 23S rRNA | Spectroscopy | 5.4 ± 1.1 µM | [5] | |
| Neomycin B | E. coli H69 of 23S rRNA | Spectroscopy | 0.3 ± 0.1 µM | [5] |
| Tobramycin | Bacterial 16S rRNA A-site | ESI-MS | 352 nM (Site 1), 9 µM (Site 2) | [4] |
| Bacterial 16S rRNA A-site | MS | 2 ± 0.22 µM | [2] | |
| E. coli H69 of 23S rRNA | Spectroscopy | 0.2 ± 0.2 µM | [5] | |
| Kanamycin A | Human mitochondrial H69 | Spectroscopy | 4.32 µM | [5] |
| Human cytoplasmic H69 | Spectroscopy | 5.35 µM | [5] | |
| E. coli H69 | Spectroscopy | 4.02 µM | [5] | |
| Gentamicin | Human mitochondrial H69 | Spectroscopy | 1.68 µM | [5] |
| Human cytoplasmic H69 | Spectroscopy | 1.69 µM | [5] | |
| E. coli H69 | Spectroscopy | 1.31 µM | [5] | |
| Ribostamycin | Bacterial 16S rRNA A-site | MS | 16 ± 1.5 µM | [2] |
| Lividomycin | Bacterial 16S rRNA A-site | MS | 0.03 ± 0.002 µM | [2] |
| Apramycin | Eukaryotic 18S rRNA A-site | MS | 0.5 µM | [2] |
| Bacterial 16S rRNA A-site | MS | 2 ± 0.20 µM | [2] |
Experimental Protocols for Studying 2-Deoxystreptamine-RNA Interactions
A variety of sophisticated techniques are employed to characterize the binding of 2-DOS and its derivatives to RNA. The following sections provide detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
-
Purified RNA (e.g., synthetic 27-nucleotide RNA construct of the bacterial A-site)
-
Purified 2-DOS derivative (e.g., paromomycin)
-
ITC buffer (e.g., 10 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.1 mM EDTA), degassed
Procedure:
-
Sample Preparation:
-
Prepare a 10-20 µM solution of the RNA in ITC buffer.
-
Prepare a 100-200 µM solution of the 2-DOS derivative in the same ITC buffer. Ensure the buffer is identical for both samples to minimize heats of dilution.
-
Degas both solutions for 10-15 minutes immediately before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with ITC buffer.
-
Load the RNA solution into the sample cell (typically ~200 µL).
-
Load the 2-DOS derivative solution into the injection syringe (typically ~40 µL).
-
-
Titration:
-
Perform an initial injection of 0.4 µL, which is typically discarded from the data analysis.
-
Follow with a series of 19-29 injections of 1.5-2 µL each, with a spacing of 150-180 seconds between injections to allow for thermal equilibration.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from control titrations of the ligand into buffer.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine Kd, n, and ΔH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the 2-DOS-RNA complex in solution, allowing for the identification of specific atomic contacts and conformational changes upon binding.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Isotopically labeled RNA (¹³C, ¹⁵N) for heteronuclear experiments.
-
Unlabeled 2-DOS derivative.
-
NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O).
Procedure:
-
Sample Preparation:
-
Dissolve the isotopically labeled RNA in NMR buffer to a final concentration of 0.5-1.0 mM.
-
Prepare a concentrated stock solution of the 2-DOS derivative in the same buffer.
-
-
NMR Titration:
-
Acquire a series of 2D ¹H-¹⁵N HSQC or ¹H-¹³C HSQC spectra of the RNA in the absence of the ligand.
-
Incrementally add the 2-DOS derivative to the RNA sample and acquire spectra at each titration point (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 molar equivalents).
-
-
Data Analysis:
-
Monitor chemical shift perturbations (CSPs) in the RNA spectra upon addition of the ligand. Residues with significant CSPs are likely at or near the binding site.
-
Calculate the dissociation constant (Kd) by fitting the CSP data to a binding isotherm.
-
-
Structure Determination (for detailed structural analysis):
-
Prepare a 1:1 stoichiometric complex of the isotopically labeled RNA and unlabeled 2-DOS derivative.
-
Acquire a suite of 2D and 3D NMR experiments (e.g., NOESY, TOCSY, HSQC) to obtain distance and dihedral angle restraints.
-
Use computational methods (e.g., XPLOR-NIH, CYANA) to calculate the 3D structure of the complex based on the experimental restraints.
-
SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing)
SHAPE-Seq is a high-throughput method to probe RNA structure at single-nucleotide resolution. It can be used to map the conformational changes in RNA upon binding of 2-DOS derivatives.
Materials:
-
Purified RNA.
-
SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7).
-
Reverse transcriptase.
-
Fluorescently labeled or sequencing-compatible primers.
-
Capillary electrophoresis instrument or next-generation sequencer.
Procedure:
-
RNA Folding and Modification:
-
Fold the RNA in a buffer that mimics physiological conditions (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).
-
Incubate the folded RNA with and without the 2-DOS derivative.
-
Treat both the ligand-bound and unbound RNA samples with the SHAPE reagent (and a DMSO control). The reagent acylates the 2'-hydroxyl group of flexible nucleotides.
-
-
Reverse Transcription:
-
Perform reverse transcription on the modified RNA using a primer that binds to a specific region of the RNA. The reverse transcriptase will stall one nucleotide 3' to the site of 2'-O-adduct formation.
-
-
Fragment Analysis:
-
Separate the resulting cDNA fragments by capillary electrophoresis or perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads or analyze the electropherograms to determine the positions and intensities of the reverse transcription stops.
-
Calculate SHAPE reactivities for each nucleotide by normalizing the peak intensities from the modified sample to those of the control.
-
Compare the SHAPE reactivity profiles of the free and ligand-bound RNA to identify regions where the structure has changed upon binding.
-
Toeprinting Assay
The toeprinting assay is a primer extension inhibition assay used to map the precise binding site of a ligand on an mRNA that causes ribosome stalling.
Materials:
-
In vitro transcription system to generate the target mRNA.
-
Purified 70S ribosomes.
-
Initiator tRNA (tRNAfMet).
-
Reverse transcriptase.
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site.
-
2-DOS derivative.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
Procedure:
-
Formation of the Initiation Complex:
-
Incubate the mRNA with 70S ribosomes and initiator tRNA to form a stable initiation complex.
-
-
Ligand Binding and Ribosome Stalling:
-
Add the 2-DOS derivative to the reaction. Binding of the aminoglycoside to the A-site will stall the ribosome.
-
-
Primer Extension:
-
Anneal the labeled primer to the mRNA and initiate reverse transcription. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will dissociate.
-
-
Gel Electrophoresis:
-
Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
-
Data Analysis:
-
Visualize the bands corresponding to the primer extension products. The position of the "toeprint" band, which is the prematurely terminated cDNA, indicates the position of the leading edge of the stalled ribosome, thereby mapping the binding site of the 2-DOS derivative.
-
Mechanism of Action: From RNA Binding to Functional Consequences
The binding of 2-deoxystreptamine-containing aminoglycosides to the A-site of the 16S rRNA triggers a cascade of events that ultimately leads to the disruption of protein synthesis and bacterial cell death. The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring dissociation constants of RNA and aminoglycoside antibiotics by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
2-Deoxystreptamine: A Core Scaffold in Medically Important Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a C-7 aminocyclitol, a cyclohexane (B81311) ring substituted with two amino groups and three hydroxyl groups, that serves as the central scaffold for a vast and clinically significant class of natural products: the aminoglycoside antibiotics.[1] First discovered in the 1940s, aminoglycosides such as streptomycin (B1217042) revolutionized the treatment of bacterial infections.[2] The enduring medical importance of this class of compounds, which includes well-known antibiotics like neomycin, kanamycin (B1662678), and gentamicin (B1671437), is a testament to the unique structural and functional properties imparted by the 2-DOS core.[1][3] This technical guide provides a comprehensive overview of 2-deoxystreptamine, covering its biosynthesis, the diversity of natural products it forms, its mechanism of action, and its role in modern drug development. Detailed experimental protocols and quantitative data are provided to support researchers in this field.
The 2-DOS scaffold is a privileged structure for binding to ribosomal RNA (rRNA), the target of aminoglycoside antibiotics. This interaction disrupts bacterial protein synthesis, leading to a potent bactericidal effect against a broad spectrum of pathogens, particularly Gram-negative bacteria.[2] The arrangement of amino and hydroxyl groups on the 2-DOS ring is crucial for forming specific hydrogen bonds with the A-site of the 16S rRNA in the bacterial ribosome.[4] This guide will delve into the molecular details of this interaction and its implications for antibiotic activity.
Furthermore, the emergence of antibiotic resistance necessitates the development of novel antibacterial agents. A thorough understanding of the biosynthesis and structure-activity relationships of 2-DOS-containing natural products is essential for the rational design and semi-synthesis of new aminoglycoside derivatives that can overcome resistance mechanisms. This guide aims to be a valuable resource for scientists engaged in these efforts.
Biosynthesis of the 2-Deoxystreptamine Core
The biosynthesis of 2-deoxystreptamine is a multi-step enzymatic process that begins with the common primary metabolite, D-glucose-6-phosphate. The pathway involves a key carbocycle formation step followed by two transamination reactions.
The initial and committing step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a six-membered carbocycle.[5][6] This complex reaction is catalyzed by a single enzyme, 2-deoxy-scyllo-inosose synthase (DOIS).[5][6][7] The reaction mechanism involves an NAD+-dependent oxidation at C4, followed by phosphate (B84403) elimination and an aldol-type cyclization.[6][8]
Following the formation of DOI, two successive transamination reactions, utilizing L-glutamine as the amino donor, introduce the two amino groups to the cyclitol ring to yield 2-deoxystreptamine.[9] These reactions are catalyzed by aminotransferases.[9] In some organisms, a single, doubly functional aminotransferase is responsible for both amination steps.[9] The overall biosynthetic pathway is a key target for metabolic engineering efforts aimed at producing novel aminoglycoside derivatives.
2-Deoxystreptamine-Containing Natural Products
The 2-deoxystreptamine scaffold is the aglycone core of a wide array of aminoglycoside antibiotics. These natural products are classified based on the substitution pattern of the sugar moieties on the 2-DOS ring. The two major classes are the 4,5-disubstituted and the 4,6-disubstituted 2-DOS aminoglycosides.
4,5-Disubstituted Aminoglycosides: In this class, amino sugars are attached at the C4 and C5 positions of the 2-DOS ring. Prominent examples include:
-
Neomycin: Produced by Streptomyces fradiae, neomycin is a complex of related compounds and is used topically to treat skin infections.[10]
-
Paromomycin (B158545): Structurally similar to neomycin, paromomycin is used to treat intestinal infections caused by parasites.
-
Ribostamycin: A simpler aminoglycoside with a single ribose sugar attached at the C5 position of neamine (B104775) (a 2-DOS derivative).
4,6-Disubstituted Aminoglycosides: This class features amino sugars linked to the C4 and C6 positions of the 2-DOS core. Many clinically important aminoglycosides belong to this group:
-
Kanamycin: Isolated from Streptomyces kanamyceticus, kanamycin is used to treat a variety of serious bacterial infections.[1][10]
-
Gentamicin: Produced by Micromonospora purpurea, gentamicin is a mixture of related compounds and is a widely used antibiotic, particularly for hospital-acquired infections.[1]
-
Tobramycin: Used to treat various bacterial infections, including those affecting the lungs in cystic fibrosis patients.[2]
-
Amikacin: A semi-synthetic derivative of kanamycin, designed to be less susceptible to bacterial resistance mechanisms.[2]
Mechanism of Action
The primary antibacterial activity of 2-deoxystreptamine-containing aminoglycosides stems from their ability to bind with high affinity to the decoding A-site of the 16S ribosomal RNA within the 30S ribosomal subunit of bacteria.[4] This binding event interferes with protein synthesis in several ways:
-
Inhibition of Translation Initiation: Aminoglycosides can block the formation of the translation initiation complex.
-
Induction of Miscoding: The binding of aminoglycosides to the A-site induces a conformational change in the rRNA that mimics the state of correct codon-anticodon pairing.[4] This leads to the misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the ribosome along the mRNA, further disrupting protein synthesis.
The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death. The specificity of aminoglycosides for bacterial ribosomes over eukaryotic ribosomes, while not absolute, contributes to their therapeutic utility.
Significance in Drug Development
The 2-deoxystreptamine scaffold continues to be a cornerstone in the development of new antibacterial agents. The rise of antibiotic-resistant bacteria has spurred efforts to modify existing aminoglycosides to overcome resistance mechanisms, which often involve enzymatic modification of the antibiotic. By understanding the structure-activity relationships of these compounds, researchers can design new derivatives with improved efficacy and reduced susceptibility to resistance.
Furthermore, the ability of the 2-DOS core to bind specifically to RNA has expanded its potential beyond antibacterial applications. Researchers are exploring 2-DOS-based molecules as ligands for other RNA targets, such as viral RNAs and oncogenic microRNAs, opening up new avenues for therapeutic intervention. The development of synthetic methodologies to access diverse 2-DOS analogues is a critical aspect of these ongoing research efforts.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a 2-deoxystreptamine-containing compound against a bacterial strain using the broth microdilution method, following CLSI guidelines.
Materials:
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound (aminoglycoside) stock solution of known concentration
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[11]
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Aminoglycoside-RNA Binding
This protocol provides a general framework for characterizing the binding of a 2-DOS-containing aminoglycoside to a target RNA molecule using ITC.
Materials:
-
Isothermal titration calorimeter
-
RNA sample, purified and buffer-exchanged
-
Aminoglycoside sample, accurately weighed and dissolved in the same buffer as the RNA
-
Degassing station
-
Appropriate binding buffer (e.g., phosphate or cacodylate buffer)
Procedure:
-
Sample Preparation:
-
Prepare the RNA and aminoglycoside solutions in the same, degassed buffer to minimize heats of dilution.
-
The concentration of the RNA in the sample cell is typically in the low micromolar range (e.g., 10-20 µM).
-
The concentration of the aminoglycoside in the syringe should be 10-20 times that of the RNA (e.g., 100-400 µM).[12]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Load the RNA solution into the sample cell and the aminoglycoside solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the aminoglycoside solution into the RNA solution.
-
Allow the system to equilibrate between injections. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of aminoglycoside to RNA.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Protocol 3: Assay for Aminotransferase Activity in 2-DOS Biosynthesis
This protocol describes a colorimetric assay to measure the activity of an aminotransferase involved in 2-deoxystreptamine biosynthesis.
Materials:
-
Purified aminotransferase enzyme
-
2-deoxy-scyllo-inosose (substrate)
-
L-glutamate (amino donor)
-
Pyruvate (B1213749) standard
-
Reaction buffer (e.g., Tris-HCl with pyridoxal-5'-phosphate)
-
Coupled enzyme system for pyruvate detection (e.g., lactate (B86563) dehydrogenase and NADH, or a colorimetric pyruvate assay kit)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, 2-deoxy-scyllo-inosose, and L-glutamate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified aminotransferase to the reaction mixture.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acid or heat).
-
-
Pyruvate Detection:
-
The product of the transamination of L-glutamate is α-ketoglutarate, and the product of the amination of 2-deoxy-scyllo-inosose is 2-deoxy-scyllo-inosamine. To indirectly measure the activity, a coupled assay is often used. For example, if the aminotransferase can also utilize pyruvate as an amino acceptor, its consumption can be monitored. Alternatively, a specific assay for the aminated product can be developed.
-
For a more direct assay, the formation of glutamate (B1630785) can be coupled to a reaction that produces a detectable signal. For instance, glutamate dehydrogenase can be used to convert glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH, which can be monitored at 340 nm.
-
Alternatively, a colorimetric assay for the product pyruvate (if the reverse reaction is measured) can be performed using a commercial kit, which typically involves a reaction that generates a colored product with an absorbance maximum around 570 nm.[13]
-
-
Calculation of Activity:
-
A standard curve is generated using known concentrations of the detected product (e.g., pyruvate or NADH).
-
The activity of the aminotransferase is calculated based on the amount of product formed per unit time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Aminoglycosides (µg/mL)
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| Gentamicin | ≤ 8 | ≤ 0.5 | Varies |
| Tobramycin | Varies | ≤ 4 | Varies |
| Amikacin | ≤ 8 | ≤ 16 | > 32 (MRSA) |
| Kanamycin | Varies | High resistance | Varies |
| Neomycin | Varies | High resistance | Varies |
Note: MIC values can vary significantly between different strains and are subject to change based on evolving resistance patterns. The values presented are general susceptible breakpoints or observed ranges from various sources. It is crucial to consult the latest CLSI or EUCAST guidelines for current clinical breakpoints.[14] A specific study reported a gentamicin MIC of >32 µg/mL for a resistant S. aureus strain.
Table 2: Dissociation Constants (Kd) for Aminoglycoside Binding to Ribosomal RNA
| Aminoglycoside | RNA Target | Kd (µM) |
| Neomycin B | E. coli 23S rRNA Helix 69 | 0.3 ± 0.1 |
| Tobramycin | E. coli 23S rRNA Helix 69 | 0.2 ± 0.2 |
| Paromomycin | E. coli 23S rRNA Helix 69 | 5.4 ± 1.1 |
| Paromomycin | Ψ-modified E. coli H69 | 2.6 ± 0.1 |
Data from a study on aminoglycoside binding to a specific region of the 23S rRNA.[15] Kd values can vary depending on the specific RNA construct and experimental conditions.
Table 3: IC50 Values of Selected 2-Deoxystreptamine Derivatives
| Compound | Target/Assay | IC50 (µM) |
| Gentamicin Derivative | Cell-free ribosome inhibition | Varies based on derivative |
| Paromomycin Derivative | Inhibition of S. aureus | Varies based on derivative |
| 2-DOS-nucleobase conjugate | Inhibition of oncogenic miRNA production | 15.9 for the most active compound |
IC50 values are highly dependent on the specific derivative and the assay conditions.
Conclusion
2-Deoxystreptamine is a remarkable molecular scaffold that has given rise to a wealth of life-saving antibiotics. Its unique structure, optimized for binding to bacterial ribosomal RNA, makes it a powerful tool in the fight against infectious diseases. This technical guide has provided an in-depth look at the biosynthesis, chemical diversity, and mechanism of action of 2-DOS-containing natural products. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to understand and exploit this important class of molecules. As the challenge of antibiotic resistance continues to grow, a deep understanding of the 2-deoxystreptamine core will be crucial for the development of the next generation of aminoglycoside antibiotics and other RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 3. Frontiers | Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 4. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 15. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Deoxystreptamine from Neomycin Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a central aminocyclitol scaffold found in a wide array of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2] Its unique structure provides a rigid framework for the presentation of amino groups, which are crucial for the binding of these antibiotics to ribosomal RNA (rRNA), thereby inhibiting bacterial protein synthesis.[3][4] Beyond its role in antibiotics, 2-DOS is a valuable building block in medicinal chemistry and drug development for the synthesis of novel RNA-targeting molecules and other bioactive compounds.[5] The most practical and cost-effective method for obtaining 2-deoxystreptamine is through the acidic hydrolysis of the readily available antibiotic, neomycin.[6][7]
These application notes provide detailed protocols for the synthesis of 2-deoxystreptamine from neomycin via acid-catalyzed hydrolysis, as well as a method for the preparation of a protected 2-DOS derivative suitable for further chemical modification.
Data Presentation
| Step | Product | Reagents | Yield | Purity | Reference |
| N-Boc Protection of Neomycin | Hexa-N-(tert-butoxycarbonyl) neomycin B | Di-tert-butyl dicarbonate (B1257347), Na2CO3, H2O/1,4-dioxane (B91453) | 82% | N/A | [8] |
| Two-Step Acid Hydrolysis | Neamine (B104775) | Concentrated HCl | Quantitative | N/A | [6] |
| N-Boc protected 2-Deoxystreptamine | Aqueous HBr, then Di-tert-butyl dicarbonate, NaOH, H2O/dioxane | 50% (over two steps) | N/A | [6] | |
| Oxidative Cleavage & Elimination | 5-O-(β-d-ribofuranosyl)-2-deoxystreptamine | Hexa-N-Boc-neomycin, NaIO4, MeOH/H2O, then Et3N | 48% (over two steps) | Highly Pure |
Experimental Protocols
Protocol 1: Two-Step Acid Hydrolysis of Neomycin to 2-Deoxystreptamine
This protocol describes a two-step hydrolysis of neomycin to first yield neamine, which is then further hydrolyzed to 2-deoxystreptamine. The crude 2-deoxystreptamine is subsequently protected with tert-butoxycarbonyl (Boc) groups for purification and further use.[6]
Step 1: Hydrolysis of Neomycin to Neamine
-
Suspend commercially available neomycin sulfate (B86663) in concentrated hydrochloric acid.
-
Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., NaOH solution) under cooling.
-
The resulting precipitate, neamine, can be collected by filtration, washed with cold water, and dried. This step typically proceeds in quantitative yield.[6]
Step 2: Hydrolysis of Neamine to 2-Deoxystreptamine and Subsequent Boc Protection
-
Subject the crude neamine from Step 1 to further acidic treatment with aqueous hydrobromic acid.
-
Heat the reaction mixture to reflux and monitor for the disappearance of neamine by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base.
-
To the crude 2-deoxystreptamine solution, add a 1:1 mixture of water and dioxane.
-
Add sodium hydroxide, followed by the portion-wise addition of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the Boc-protected 2-deoxystreptamine with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the N-Boc protected 2-deoxystreptamine.
Protocol 2: Synthesis of a 2-Deoxystreptamine Derivative via Oxidative Cleavage of N-Boc Protected Neomycin
This method provides a route to a 2-deoxystreptamine derivative by first protecting the amino groups of neomycin, followed by oxidative cleavage and elimination.
Step 1: Hexa-N-(tert-butoxycarbonyl) neomycin B preparation [8]
-
Dissolve neomycin B (2.2 mmol) in a 1:1 (v/v) mixture of H₂O and 1,4-dioxane (30 mL).
-
Add Na₂CO₃ and di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Remove the dioxane by evaporation.
-
Partition the residue between ethyl acetate (B1210297) (100 mL) and H₂O (100 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography (MeOH/CH₂Cl₂, 1/9) to afford hexa-N-(tert-butoxycarbonyl) neomycin B as a white solid.
Step 2: 5-O-(β-d-ribofuranosyl)-2-deoxystreptamine synthesis
-
Dissolve the protected neomycin (0.82 mmol) in 25 mL of MeOH.
-
Add a solution of NaIO₄ (9.8 mmol) in 25 mL of H₂O.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the methanol (B129727) by evaporation.
-
Partition the residue between ethyl acetate (100 mL) and H₂O (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the residue in MeOH (30 mL) and add Et₃N (2 mL) to induce β-elimination.
-
Purify the product by recrystallization from dichloromethane (B109758) to yield the highly pure 5-O-(β-d-ribofuranosyl)-2-deoxystreptamine.
Visualizations
Caption: Workflow for the two-step acid hydrolysis of neomycin to produce protected 2-deoxystreptamine.
Caption: Role of 2-deoxystreptamine as a key scaffold in RNA-targeting therapeutics.
References
- 1. 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Chemical Synthesis of 2-Deoxystreptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxystreptamine (B1221613) (2-DOS) is a pivotal aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics. Its unique structural architecture serves as a scaffold for the glycosidic attachment of various amino sugars, which dictates the antibacterial spectrum and efficacy of the resulting antibiotic. The growing challenge of antibiotic resistance has spurred renewed interest in the synthesis of novel aminoglycoside analogues, for which a reliable and efficient supply of orthogonally protected 2-deoxystreptamine is essential. This document provides detailed application notes and experimental protocols for the de novo chemical synthesis of 2-deoxystreptamine, targeting researchers and professionals in drug development and medicinal chemistry. The protocols described herein focus on a stereoselective synthesis from a readily available carbohydrate precursor, offering a practical route to this crucial building block.
Introduction
Aminoglycoside antibiotics function by binding to the 30S ribosomal subunit in bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[1][2] The 2-deoxystreptamine core is instrumental in this interaction, anchoring the antibiotic to the ribosomal RNA.[3] The ability to chemically synthesize 2-DOS and its derivatives with specific protecting groups at desired positions opens up avenues for the creation of novel aminoglycoside analogues with potentially improved activity against resistant strains, reduced toxicity, and altered pharmacokinetic profiles.
This document outlines a detailed de novo synthetic route starting from a carbohydrate precursor, methyl α-D-glucopyranoside. This approach leverages the inherent chirality of the starting material to achieve a stereocontrolled synthesis of the target aminocyclitol.
Synthetic Strategy Overview
The presented de novo synthesis of an orthogonally protected 2-deoxystreptamine derivative commences with the commercially available and inexpensive methyl α-D-glucopyranoside. The key transformations in this multi-step synthesis include:
-
Protection of the starting material: Strategic protection of the hydroxyl groups of the pyranoside.
-
Ferrier Rearrangement: A pivotal carbocyclization reaction to form the cyclohexane (B81311) ring.
-
Stereoselective introduction of the first amino group: Achieved through the formation of an oximino benzylether followed by a diastereoselective reduction.
-
Introduction of the second amino group: Accomplished via a Mitsunobu reaction to install an azide (B81097), a precursor to the amine.
-
Final deprotection steps to yield the target 2-deoxystreptamine.
This strategy allows for the synthesis of an enantiopure and orthogonally protected 2-deoxystreptamine derivative, a versatile scaffold for the development of new aminoglycoside antibiotics.[4]
Experimental Protocols
Route 1: De Novo Synthesis from Methyl α-D-glucopyranoside
This protocol is adapted from the work of Bauder et al., published in Organic & Biomolecular Chemistry, 2008.[5]
Materials:
-
Methyl α-D-glucopyranoside
-
p-Toluenesulfonic acid monohydrate
-
Benzoyl chloride
-
Sodium borohydride (B1222165)
-
Sodium periodate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Other standard laboratory reagents and solvents
Instrumentation:
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
NMR spectrometer for characterization
-
High-Resolution Mass Spectrometer (HRMS) for characterization
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford the pure product.
Step 2: Synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve the product from Step 1 in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add benzoyl chloride (2.5 eq) and allow the reaction to warm to room temperature.
-
Stir overnight and then quench with water.
-
Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate (B86663), and concentrate.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient).
Step 3: Ferrier Rearrangement to Cyclohexanone (B45756) Derivative
-
Dissolve the protected glucopyranoside from Step 2 in a suitable solvent such as toluene.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Step 4: Introduction of the First Amino Group Precursor (Oxime Formation)
-
To a solution of the cyclohexanone derivative from Step 3 in pyridine, add hydroxylamine (B1172632) hydrochloride.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the oxime.
Step 5: Stereoselective Reduction of the Oxime
-
Dissolve the oxime from Step 4 in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride in portions.
-
Stir the reaction for several hours at 0 °C.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture and extract the product with ethyl acetate.
-
Purify by flash column chromatography to isolate the desired stereoisomer.
Step 6: Introduction of the Second Amino Group Precursor (Mitsunobu Reaction)
-
Dissolve the alcohol from Step 5 in anhydrous THF.
-
Add triphenylphosphine (B44618) (1.5 eq) and diisopropyl azodicarboxylate (DIAD) (1.5 eq) at 0 °C.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the azide.
Step 7: Final Deprotection
-
The final deprotection steps will depend on the specific protecting groups used in the initial steps. A typical sequence might involve:
-
Reduction of the azide to an amine (e.g., using H₂/Pd-C or LiAlH₄).
-
Removal of benzoyl and benzylidene groups by hydrolysis (e.g., using NaOH in methanol).
-
Removal of other protecting groups as required.
-
-
Purify the final 2-deoxystreptamine product by appropriate methods, such as ion-exchange chromatography.
Data Presentation
Table 1: Summary of a Representative De Novo Synthesis of Orthogonally Protected 2-Deoxystreptamine
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Benzylidene Acetal Formation | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, CSA | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 92 |
| 2 | Benzoylation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl chloride, Pyridine | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | 95 |
| 3 | Ferrier Rearrangement | Product from Step 2 | BF₃·OEt₂ | Cyclohexanone derivative | 75 |
| 4 | Oximation | Cyclohexanone derivative | Hydroxylamine hydrochloride, Pyridine | Oxime derivative | 98 |
| 5 | Stereoselective Reduction | Oxime derivative | NaBH₄ | Aminocyclitol derivative | 70 (desired isomer) |
| 6 | Mitsunobu Azidation | Aminocyclitol derivative | DPPA, DIAD, PPh₃ | Azido-aminocyclitol derivative | 98 |
Yields are representative and may vary based on experimental conditions and scale.
Mandatory Visualizations
Synthetic Workflow
Caption: Workflow for the de novo synthesis of 2-deoxystreptamine.
Mechanism of Action of Aminoglycoside Antibiotics
Caption: Mechanism of action of aminoglycoside antibiotics.
Applications in Drug Development
The de novo synthesis of orthogonally protected 2-deoxystreptamine is a cornerstone for the development of next-generation aminoglycoside antibiotics. The ability to selectively modify the 2-DOS core allows for:
-
Circumventing Resistance: The primary mechanism of bacterial resistance to aminoglycosides is enzymatic modification. By synthesizing analogues with modifications at the sites of enzymatic action, it is possible to create antibiotics that evade these resistance mechanisms.[4]
-
Reducing Toxicity: A significant drawback of aminoglycosides is their potential for nephrotoxicity and ototoxicity. Synthetic modifications to the 2-DOS scaffold can lead to compounds with a more favorable therapeutic window.
-
Broadening the Antibacterial Spectrum: Novel substitutions on the 2-DOS core can alter the binding affinity and specificity for the ribosomal target, potentially leading to antibiotics with activity against a broader range of pathogens.
-
Development of RNA-Targeting Molecules: Beyond antibiotics, the 2-deoxystreptamine scaffold is being explored as a platform for the design of small molecules that can target other RNA structures, opening up therapeutic possibilities for a variety of diseases.
Conclusion
The de novo chemical synthesis of 2-deoxystreptamine provides a powerful tool for medicinal chemists and drug development professionals. The detailed protocols and synthetic strategies outlined in this document offer a practical guide to obtaining this crucial aminocyclitol building block. By enabling the creation of diverse libraries of aminoglycoside analogues, these synthetic efforts are vital in the ongoing battle against antibiotic resistance and the development of novel RNA-targeted therapeutics.
References
- 1. homework.study.com [homework.study.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Deoxystreptamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a C2-symmetric aminocyclitol that forms the central scaffold of a large number of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2] These compounds exert their antibacterial activity by binding to the decoding region of bacterial 16S ribosomal RNA (rRNA), thereby disrupting protein synthesis. The precise stereochemistry of the substituents on the 2-DOS core is critical for this interaction and, consequently, for the biological activity of the antibiotic. The emergence of bacterial resistance to existing aminoglycosides has spurred significant interest in the synthesis of novel, chiral 2-DOS derivatives with improved efficacy and reduced toxicity.
The synthesis of enantiomerically pure 2-DOS derivatives presents a considerable challenge due to the presence of multiple contiguous stereocenters on a flexible cyclohexane (B81311) ring. This document outlines the primary strategies for the asymmetric synthesis of these vital chiral building blocks, provides detailed experimental protocols for key transformations, and presents quantitative data to compare the efficacy of different synthetic approaches.
Core Synthetic Strategies
The asymmetric synthesis of chiral 2-deoxystreptamine derivatives can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This is the most established approach and leverages naturally occurring, enantiopure starting materials. The inherent chirality of these precursors is transferred to the 2-DOS scaffold, obviating the need for a resolution step or an asymmetric induction. Common starting materials include aminoglycoside antibiotics themselves (e.g., neomycin) or abundant monosaccharides like D-glucose.[3]
-
Catalytic Asymmetric Synthesis: These methods involve the desymmetrization of a meso-2-deoxystreptamine precursor or a related intermediate using a chiral catalyst. While synthetically elegant, achieving high enantioselectivity can be challenging. Chiral phosphoric acid catalysts have been explored for desymmetrizing glycosylation reactions of 2-DOS derivatives.[4]
-
Substrate-Controlled Diastereoselective Synthesis: In this strategy, the stereochemistry of the final product is controlled by the existing chiral centers in the substrate. Key reactions often include diastereoselective reductions or nucleophilic additions to a chiral intermediate.
The choice of strategy depends on the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents. For many applications, the chiral pool approach remains the most practical and cost-effective method for accessing enantiopurified 2-DOS derivatives.
Quantitative Data Summary
The following table summarizes representative quantitative data for key transformations in the asymmetric synthesis of chiral 2-deoxystreptamine derivatives, as reported in the literature. This allows for a comparative assessment of the efficiency of different synthetic routes.
| Synthetic Transformation | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Stereoselectivity (d.r. or e.e.) | Reference |
| Acidic Degradation | Neomycin | 6M HCl, reflux | 2-Deoxystreptamine | High | N/A (product is meso) | [5] |
| Ferrier Rearrangement | Protected Methyl α-D-glucopyranoside | BF₃·OEt₂ | Polyfunctionalized Cyclohexane | Good | High (Enantiopure) | [6] |
| Diastereoselective Reduction | Oximino Benzylether intermediate | Me₄NBH(OAc)₃, TFA | Amino-cyclohexanol | Good | High d.r. | [6] |
| Mitsunobu Azide (B81097) Displacement | Protected Cyclohexanol | DPPA, DIAD, PPh₃ | Azido-cyclohexane | High | Inversion of stereochemistry | [6] |
| 1,3-Dipolar Cycloaddition | Azidoethyl-2-DOS derivative | Alkyne, CuI, DIPEA | Triazole Conjugate | 56% | N/A | [5] |
| Regioselective Monodebenzylation | Per-O-benzylated Streptamine derivative | BCl₃ | Diol | 65% | Regioselective | [4] |
| Final Deprotection (Acidic) | Fully Protected 2-DOS derivative | TFA, H₂O, CH₂Cl₂ | Final 2-DOS derivative | 60-97% | N/A | [5] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of an orthogonally protected chiral 2-deoxystreptamine derivative starting from a readily available carbohydrate precursor. Orthogonal protection is crucial for the selective modification of the different functional groups on the 2-DOS scaffold in subsequent synthetic steps.
Protocol: Synthesis of an Orthogonally N-Protected 2-DOS Derivative via Ferrier Rearrangement and Diastereoselective Reduction
This protocol is based on methodologies described for the synthesis of orthogonally protected 2-DOS from carbohydrate precursors.[6]
Step 1: Ferrier Rearrangement of a Protected Glucal
-
Dissolve the fully protected methyl α-D-glucopyranoside starting material in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (a polyfunctionalized cyclohexane) by silica (B1680970) gel column chromatography.
Step 2: Introduction of the First Nitrogen Functionality (as an Oxime)
-
Dissolve the product from Step 1 in a mixture of pyridine (B92270) and ethanol.
-
Add hydroxylamine (B1172632) hydrochloride and stir the mixture at room temperature.
-
Once the reaction is complete (as monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime intermediate.
Step 3: Diastereoselective Reduction of the Oxime
-
Dissolve the oxime intermediate in trifluoroacetic acid (TFA) at a low temperature (e.g., -15 °C).
-
Add a solution of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) in acetonitrile (B52724) dropwise, maintaining the low temperature.
-
Stir the reaction at this temperature until the starting material is consumed (TLC analysis).
-
Carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography to yield the diastereomerically enriched amino-cyclohexanol derivative.
Step 4: Introduction of the Second Nitrogen Functionality (as an Azide)
-
Dissolve the amino-cyclohexanol derivative from Step 3, triphenylphosphine (B44618) (PPh₃), and a suitable nitrogen source like diphenylphosphoryl azide (DPPA) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel chromatography to afford the orthogonally protected 2-deoxystreptamine derivative (with one amine protected, for example, as a carbamate, and the other nitrogen present as an azide).
Visualizations
The following diagrams illustrate the key synthetic strategies and workflows described in these application notes.
Caption: High-level overview of the main strategies for asymmetric synthesis of chiral 2-DOS.
Caption: Synthetic pathway from a carbohydrate precursor to a chiral 2-DOS derivative.
Caption: Key steps in the experimental protocol for synthesizing an orthogonally protected 2-DOS.
References
- 1. 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of Synthetic 2-Deoxystreptamine Dihydrobromide by Cation-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of synthetic 2-deoxystreptamine (B1221613) dihydrobromide using preparative cation-exchange chromatography. 2-Deoxystreptamine (2-DOS) is a critical aminocyclitol core found in many aminoglycoside antibiotics and is a vital building block in the development of novel antibacterial agents and RNA-targeting molecules. The described method effectively removes common impurities from synthetic preparations, yielding high-purity 2-deoxystreptamine dihydrobromide suitable for further research and drug development.
Introduction
Synthetic routes to 2-deoxystreptamine and its derivatives are essential for creating novel therapeutic agents. However, these syntheses can result in a mixture of the desired product and various impurities, such as starting materials, reagents, and side-products. A robust purification method is therefore crucial to obtain highly pure 2-deoxystreptamine for downstream applications. Due to its polar and basic nature, 2-deoxystreptamine is well-suited for purification by cation-exchange chromatography. In this method, the positively charged amino groups of 2-deoxystreptamine at a neutral or acidic pH bind to a negatively charged stationary phase. Impurities that are neutral or less positively charged are washed away, and the purified product is subsequently eluted by increasing the ionic strength or pH of the mobile phase.
Experimental Protocol
This protocol details the purification of crude synthetic this compound using a strong acid cation-exchange resin.
Materials and Equipment:
-
Crude this compound
-
Strong acid cation-exchange resin (e.g., Dowex® 50WX8, H+ form, 100-200 mesh)
-
Chromatography column (e.g., 2.5 cm inner diameter x 30 cm length)
-
Peristaltic pump or gravity flow setup
-
Fraction collector
-
pH meter
-
Conductivity meter
-
Deionized water
-
Hydrochloric acid (HCl), 0.5 M
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution, 0.1 M to 2.0 M
-
Thin-layer chromatography (TLC) plates (silica gel) and appropriate developing system (e.g., chloroform:methanol:ammonia, 2:3:2)
-
Ninhydrin (B49086) stain for visualization
-
Rotary evaporator
-
Lyophilizer
-
Analytical HPLC system for purity assessment
Protocol Steps:
-
Resin Preparation and Column Packing:
-
Suspend the cation-exchange resin in deionized water and allow it to settle. Decant the fines.
-
Wash the resin sequentially with 0.5 M HCl and then deionized water until the pH of the effluent is neutral.
-
Prepare a slurry of the washed resin in deionized water and pour it into the chromatography column.
-
Allow the resin to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles. The packed bed volume for this protocol is approximately 100 mL.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with deionized water at a flow rate of 2-3 mL/min.
-
Continue washing until the pH and conductivity of the eluent match that of the influent deionized water.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal volume of deionized water. A typical loading for a 100 mL resin bed is 1-5 grams of crude material.
-
Adjust the pH of the sample solution to between 6.0 and 7.0.
-
Apply the sample solution to the top of the equilibrated column at a flow rate of 1-2 mL/min.
-
-
Washing:
-
After loading, wash the column with at least 3-5 bed volumes of deionized water to remove unbound and weakly bound impurities.
-
Monitor the effluent by TLC and/or UV absorbance to ensure all non-binding impurities have been washed off.
-
-
Elution:
-
Elute the bound 2-deoxystreptamine using a stepwise or linear gradient of ammonium hydroxide.
-
Step Gradient Example:
-
Begin with 2 bed volumes of 0.1 M NH₄OH.
-
Increase the concentration in steps: 0.25 M, 0.5 M, 1.0 M, and 2.0 M NH₄OH, using 2-3 bed volumes for each step.
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the fractions for the presence of 2-deoxystreptamine using TLC with ninhydrin staining.
-
-
Fraction Pooling and Product Isolation:
-
Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator.
-
To obtain the dihydrobromide salt, the concentrated aqueous solution of the free base can be carefully acidified with hydrobromic acid to a pH of ~5-6, followed by lyophilization. Alternatively, repeated co-evaporation with a suitable solvent can be performed to remove residual ammonia. The final product is typically a white to off-white solid.
-
-
Purity Analysis:
-
Assess the purity of the final product using an appropriate analytical method, such as HPLC with a suitable detector (e.g., ELSD or derivatization for UV detection).
-
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound using the described cation-exchange chromatography protocol.
| Parameter | Crude Material | Purified Product |
| Initial Mass | 5.0 g | - |
| Final Mass | - | 3.8 g |
| Purity (by HPLC) | ~75% | >98% |
| Recovery | - | ~80% |
| Appearance | Yellowish solid | White crystalline solid |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways and Logical Relationships
While this application note focuses on a chemical purification process rather than a biological signaling pathway, the logical relationship of the experimental steps can be visualized as a sequential workflow. The diagram above illustrates this process, from column preparation through to purification and final product analysis. Each major stage is color-coded for clarity, and the arrows indicate the sequential progression of the protocol. This structured workflow ensures reproducibility and a high-purity final product.
Crystallization Techniques for 2-Deoxystreptamine Dihydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the crystallization of 2-deoxystreptamine (B1221613) dihydrobromide (2-DOS·2HBr). The information is intended to guide researchers in obtaining crystalline material of high purity, which is crucial for various applications, including structural studies, formulation development, and as a reference standard.
Application Notes
2-Deoxystreptamine is a core structural component of many aminoglycoside antibiotics.[1] Its dihydrobromide salt is a common form for handling and purification. Obtaining a crystalline form of 2-deoxystreptamine dihydrobromide is essential for ensuring high purity and stability. The techniques outlined below are based on the principles of recrystallization for polar organic salts. Given that this compound is a highly polar molecule, a salt of a poly-hydroxylated aminocyclitol, the choice of solvent is critical. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2][3]
Based on available data, this compound has slight solubility in water and heated methanol (B129727).[4] This suggests that a cooling crystallization from a single solvent system (like water or methanol) or a solvent/anti-solvent system could be effective. An anti-solvent approach, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, can also induce crystallization. A common technique for aminoglycoside salts involves dissolving the salt in a minimal amount of a polar solvent (like water) and then adding a less polar, water-miscible solvent (like a lower aliphatic alcohol) to precipitate the purified compound.[5]
The protocol provided below is a general guideline and may require optimization depending on the initial purity of the sample and the desired crystal size and morphology.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2037-48-1 | [6] |
| Molecular Formula | C₆H₁₄N₂O₃·2HBr | [6] |
| Molecular Weight | 324.01 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 273-278 °C | [4] |
| Storage Temperature | -20°C | [4] |
Solubility Characteristics
The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol. The following table summarizes the expected solubility of this compound in common laboratory solvents based on its polar, salt-like nature.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Slightly Soluble | Moderately to Highly Soluble | Good candidate for cooling crystallization. |
| Methanol | High | Slightly Soluble | Moderately Soluble (with heating) | Another potential solvent for cooling crystallization.[4] |
| Ethanol | Medium-High | Sparingly Soluble to Insoluble | Slightly Soluble | Can be a good anti-solvent when used with water or methanol. |
| Isopropanol | Medium | Insoluble | Sparingly Soluble | A potential anti-solvent. |
| Acetone | Medium | Insoluble | Insoluble | Likely a good anti-solvent. |
| Acetonitrile | Medium | Insoluble | Insoluble | Likely a good anti-solvent. |
| Hexane | Low | Insoluble | Insoluble | Not suitable as a primary solvent, but can be used as an anti-solvent in some systems. |
| Toluene | Low | Insoluble | Insoluble | Not suitable as a primary solvent. |
Experimental Protocol: Cooling Crystallization
This protocol describes a general method for the purification of this compound using a single-solvent cooling crystallization. Water or methanol are suggested as starting solvents.
Materials and Equipment:
-
Crude this compound
-
High-purity water or methanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Fluted filter paper and funnel for hot filtration (optional)
-
Büchner funnel and flask for vacuum filtration
-
Vacuum source
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., water or methanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a separate Erlenmeyer flask and the filtration funnel.
-
Pour the hot solution through the fluted filter paper into the clean, preheated flask.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[7]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the filter cake for a few minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature or in a desiccator.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cooling crystallization of this compound.
References
- 1. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE | 2037-48-1 [m.chemicalbook.com]
- 5. US4256876A - Process for precipitating aminoglycosides - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. Recrystallization [wiredchemist.com]
Application Notes and Protocols for the Glycosylation of the 2-Deoxystreptamine (2-DOS) Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic glycosylation of the 2-deoxystreptamine (B1221613) (2-DOS) scaffold, a crucial component of many clinically important aminoglycoside antibiotics. The following sections offer step-by-step methodologies, quantitative data for comparison, and workflow diagrams to guide researchers in the synthesis of novel aminoglycoside derivatives for drug discovery and development.
Introduction
The 2-deoxystreptamine (2-DOS) core is a C-symmetrical aminocyclitol that serves as the central scaffold for a large family of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The glycosylation pattern on the 2-DOS core is a key determinant of the biological activity and resistance profile of these antibiotics. Therefore, the development of efficient and regioselective methods for the glycosylation of 2-DOS is of significant interest for the synthesis of novel aminoglycoside analogues with improved therapeutic properties. This document outlines both chemical and enzymatic approaches to achieve this.
Chemical Glycosylation of the 2-Deoxystreptamine Scaffold
Chemical glycosylation of 2-DOS presents challenges in controlling regioselectivity at the C-4, C-5, and C-6 hydroxyl groups and the C-1 and C-3 amino groups. A common strategy involves the use of an orthogonally protected 2-DOS derivative, allowing for the sequential and site-specific introduction of sugar moieties.
Experimental Protocol: Chemical Glycosylation
This protocol describes a general multi-step chemical synthesis approach for the regioselective glycosylation of 2-DOS, starting from the readily available antibiotic neomycin.
1. Preparation of N-Protected 2-Deoxystreptamine:
-
Objective: To protect the amino groups of 2-DOS to prevent their interference in subsequent reactions.
-
Procedure:
-
2-Deoxystreptamine is first obtained by the acidic hydrolysis of neomycin.[1]
-
Dissolve 2-deoxystreptamine in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) (1.5 equivalents), to the solution.[2]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (2-3 equivalents) to the reaction mixture at room temperature.[3]
-
Stir the reaction for 2-12 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the N,N'-di-Boc-protected 2-deoxystreptamine by extraction with an organic solvent like ethyl acetate (B1210297) after a water work-up.[4]
-
2. Regioselective Protection of Hydroxyl Groups:
-
Objective: To selectively protect the hydroxyl groups to allow for glycosylation at a specific position (e.g., C-4 or C-6). This example focuses on achieving a free hydroxyl at the C-4 position.
-
Procedure for Regioselective Benzylation:
-
Dissolve the N,N'-di-Boc-protected 2-deoxystreptamine in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add a combination of benzyl (B1604629) bromide (BnBr), a base like sodium hydroxide (B78521) (NaOH), and a phase-transfer catalyst such as 15-crown-5.[5][6]
-
Stir the reaction at room temperature until the desired regioselectively benzylated product is formed, with the C-4 hydroxyl group remaining free. The reaction progress is monitored by TLC.
-
Purify the product using silica (B1680970) gel column chromatography.[1]
-
3. Glycosylation Reaction:
-
Objective: To couple a glycosyl donor to the free hydroxyl group of the protected 2-DOS acceptor.
-
Procedure:
-
Dissolve the orthogonally protected 2-DOS acceptor (1.0 equivalent) and a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).[7]
-
Add a promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents), at a controlled temperature (e.g., -20 °C to 0 °C).[7]
-
Allow the reaction to proceed for several hours, monitoring its progress by TLC.
-
Quench the reaction with a base, such as triethylamine, and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the glycosylated product by silica gel column chromatography.[1]
-
4. Deprotection:
-
Objective: To remove all protecting groups to yield the final glycosylated 2-deoxystreptamine derivative.
-
Procedure:
-
Boc Deprotection: Dissolve the protected compound in a solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature until the Boc groups are cleaved.[4]
-
Benzyl Deprotection: The benzyl ethers can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purify the final deprotected product using appropriate chromatographic techniques, such as ion-exchange chromatography or size-exclusion chromatography.
-
Quantitative Data for Chemical Glycosylation
The yields of chemical glycosylation reactions are highly dependent on the protecting group strategy, the nature of the glycosyl donor and acceptor, and the reaction conditions.
| Step | Protecting Group Strategy | Glycosyl Donor | Promoter | Typical Yield (%) | Regioselectivity | Reference |
| N-Protection | Boc | (Boc)2O | Et3N | >90% | N/A | [2][3] |
| Regioselective Benzylation | Bn | BnBr | NaOH, 15-crown-5 | 60-80% | High for C-4/C-6 | [5][6] |
| Glycosylation | Orthogonally Protected 2-DOS | Glycosyl Bromide | TMSOTf | 50-70% | High (at free OH) | [7] |
| Deprotection | Boc, Bn | - | TFA, H2/Pd-C | 80-95% | N/A | [4] |
Enzymatic Glycosylation of the 2-Deoxystreptamine Scaffold
Enzymatic glycosylation offers a highly regio- and stereoselective alternative to chemical methods, often proceeding in fewer steps and under milder conditions. This approach utilizes glycosyltransferases (GTs) from the biosynthetic pathways of aminoglycoside antibiotics.
Experimental Protocol: Enzymatic Glycosylation
This protocol outlines a general procedure for the in vitro enzymatic glycosylation of 2-DOS using a glycosyltransferase, such as NeoM from the neomycin biosynthetic pathway.
1. Expression and Purification of Glycosyltransferase (e.g., NeoM):
-
Objective: To obtain a purified and active glycosyltransferase enzyme.
-
Procedure (General):
-
Clone the gene encoding the desired glycosyltransferase (e.g., neoM) into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a suitable host, such as E. coli BL21(DE3).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells by centrifugation and lyse them by sonication or high-pressure homogenization.
-
Purify the His-tagged glycosyltransferase from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[8]
-
Elute the purified enzyme and dialyze against a suitable storage buffer. Confirm purity and concentration using SDS-PAGE and a protein assay.
-
2. In Vitro Glycosylation Reaction:
-
Objective: To enzymatically couple a sugar moiety to the 2-DOS scaffold.
-
Procedure:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
2-Deoxystreptamine (acceptor substrate)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) (sugar donor)[9]
-
Purified glycosyltransferase (e.g., NeoM)
-
A divalent cation, such as MgCl2, which is often required for GT activity.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for several hours to overnight.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme or by adding an organic solvent.
-
Purify the glycosylated product using chromatographic methods, such as size-exclusion or ion-exchange chromatography.
-
Quantitative Data for Enzymatic Glycosylation
Enzymatic glycosylation reactions are known for their high efficiency and selectivity.
| Enzyme | Acceptor Substrate | Donor Substrate | Typical Yield (%) | Regioselectivity | Reference |
| NeoM | 2-Deoxystreptamine | UDP-GlcNAc | High (>90% conversion) | C-4 | [9] |
| KanM1 | 2-Deoxystreptamine | UDP-GlcNAc | High | C-4 | [10] |
Workflow Diagrams
Chemical Glycosylation Workflow
Caption: A multi-step chemical workflow for the regioselective glycosylation of 2-deoxystreptamine.
Enzymatic Glycosylation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4,5-Disubstituted 2-Deoxystreptamine Analogs: A Guide for Researchers
Application Notes and Protocols for the Development of Novel Aminoglycoside Antibiotics
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-disubstituted 2-deoxystreptamine (B1221613) analogs. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential to overcome bacterial resistance to existing aminoglycoside antibiotics. The protocols outlined below are based on established synthetic strategies and provide a framework for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.
Introduction
4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, such as neomycin and paromomycin (B158545), are a class of potent antibiotics that function by binding to the aminoacyl-tRNA site (A-site) of the bacterial 16S ribosomal RNA.[1] This interaction disrupts protein synthesis, leading to bacterial cell death.[2] However, the emergence of aminoglycoside-modifying enzymes (AMEs) in resistant bacterial strains has diminished the clinical efficacy of these drugs.[1]
The synthesis of novel 4,5-disubstituted 2-DOS analogs aims to address this challenge by introducing chemical modifications that prevent recognition and inactivation by AMEs while maintaining or enhancing antibacterial activity. Strategic modifications at various positions of the 2-DOS core or the appended sugar moieties can lead to next-generation aminoglycosides with improved pharmacological properties.
Synthetic Strategies
The synthesis of 4,5-disubstituted 2-deoxystreptamine analogs typically involves multi-step chemical transformations starting from readily available aminoglycosides like neomycin or paromomycin, or from a protected 2-deoxystreptamine scaffold. Key synthetic approaches include:
-
Modification of Existing Aminoglycosides: This approach leverages the existing scaffold of natural aminoglycosides. Regioselective protection of amino and hydroxyl groups allows for specific modifications at desired positions. Common modifications include N-alkylation, N-acylation, and deoxygenation.[3]
-
Glycosylation of a 2-Deoxystreptamine Core: This strategy involves the chemical or enzymatic glycosylation of a protected 2-deoxystreptamine acceptor with various sugar donors. This allows for the introduction of novel sugar moieties at the 4 and 5 positions.
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to achieve specific modifications with high selectivity and efficiency. For instance, glycosyltransferases can be used to append sugar units to a chemically synthesized aglycone.
Data Presentation
The following tables summarize quantitative data from representative syntheses and biological evaluations of 4,5-disubstituted 2-deoxystreptamine analogs.
Table 1: Yields of Key Synthetic Intermediates and Final Products
| Compound | Starting Material | Key Transformation(s) | Yield (%) | Reference |
| 9 | 1,3,2''',6'''-tetra-N-acetyl paromomycin (7) | Reductive amination with benzaldehyde (B42025) and formaldehyde (B43269) | 48 | [3] |
| 10 | 1,3,6',2''',6'''-penta-N-acetyl neomycin (8) | Reductive amination with benzaldehyde and formaldehyde | 62 | [3] |
| 41 | Per-N-Cbz-ribostamycin derivative (38) | Sequential reductive amination and hydrogenolysis | 26 (over 2 steps) | [3] |
| 42 | Per-N-Cbz-ribostamycin derivative (38) | Reductive amination with acetaldehyde (B116499) and hydrogenolysis | 23 (over 2 steps) | [3] |
| 5-O-ribosyl-2-deoxystreptamine derivative (2) | N-Boc-protected neomycin (1) | Periodate (B1199274) cleavage and β-elimination | 48 | [4] |
| 2-DOS-nucleobase conjugate (5g) | Protected 2-DOS derivative (4g) | Deprotection with TFA | 87 | [5] |
Table 2: Antibacterial Activity (IC50 in µM) of Selected 4,5-Disubstituted 2-Deoxystreptamine Analogs
| Compound | M. smegmatis Ribosome | Human Mitochondrial Ribosome (wild-type) | Human Mitochondrial Ribosome (A1555G mutant) | Human Cytoplasmic Ribosome | Reference |
| Paromomycin | 0.04 ± 0.01 | 3.5 ± 0.4 | 0.2 ± 0.02 | 14.2 ± 1.2 | [3] |
| 2'-N-methyl paromomycin (14) | 0.05 ± 0.01 | 3.9 ± 0.5 | 0.2 ± 0.03 | 15.6 ± 1.8 | [3] |
| 2'-N-ethyl paromomycin (16) | 0.06 ± 0.01 | 4.2 ± 0.6 | 0.3 ± 0.04 | 18.9 ± 2.1 | [3] |
| Neomycin | 0.03 ± 0.01 | 1.8 ± 0.2 | 0.1 ± 0.01 | 8.9 ± 0.9 | [3] |
| 2'-N-methyl neomycin (15) | 0.04 ± 0.01 | 5.8 ± 0.7 | 0.4 ± 0.05 | 25.1 ± 3.1 | [3] |
| Ribostamycin (B1201364) | 0.07 ± 0.01 | 10.5 ± 1.2 | 0.8 ± 0.1 | 45.2 ± 5.3 | [3] |
| 2'-N-methyl ribostamycin (41) | 0.7 ± 0.1 | >100 | 15.2 ± 1.8 | >200 | [3] |
| 2'-N-ethyl ribostamycin (42) | 0.8 ± 0.1 | >100 | 18.9 ± 2.3 | >200 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 4,5-disubstituted 2-deoxystreptamine analogs.
Protocol 1: Synthesis of 2'-N-Alkyl Derivatives of Paromomycin and Neomycin via Reductive Amination
This protocol describes the synthesis of 2'-N-methyl and 2'-N-ethyl derivatives of paromomycin and neomycin.[3]
Materials:
-
1,3,2''',6'''-tetra-N-acetyl paromomycin (7) or 1,3,6',2''',6'''-penta-N-acetyl neomycin (8)
-
Benzaldehyde
-
Formaldehyde (37% in water)
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (B129727) (MeOH)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)2/C)
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)2)
-
Sephadex C-25 resin
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 2'-N-benzyl-2'-N-methyl derivatives (9 and 10): a. Dissolve the N-acetylated paromomycin (7) or neomycin (8) in methanol. b. Add benzaldehyde and stir the mixture at room temperature. c. After completion of the initial reductive amination, add formaldehyde to the reaction mixture. d. Add sodium cyanoborohydride portion-wise and continue stirring until the reaction is complete (monitored by TLC). e. For the neomycin derivative, peracetylation may be required at this stage. f. Purify the resulting 2'-N-benzyl-2'-N-methyl derivatives (9 and 10) by column chromatography.
-
Synthesis of 2'-N-ethyl derivative (for paromomycin): a. Dissolve N-acetylated paromomycin (7) in methanol. b. Add acetaldehyde and sodium cyanoborohydride. c. Stir the reaction at room temperature until completion. d. Purify the product by column chromatography.
-
Deprotection to yield final products (e.g., 14, 15, 16): a. For compounds 9 and 10, perform hydrogenolysis over palladium hydroxide on carbon in methanol to remove the benzyl (B1604629) group. b. After hydrogenolysis, or directly for the 2'-N-ethyl derivative, add aqueous sodium hydroxide or barium hydroxide to the reaction mixture and heat to reflux to remove the acetyl groups. c. Neutralize the reaction mixture and purify the final 2'-N-alkylated aminoglycoside using Sephadex C-25 chromatography.
Protocol 2: Synthesis of 5-O-ribosyl-2-deoxystreptamine (2) from N-Boc-protected Neomycin (1)
This protocol describes the degradation of neomycin to a key 2-deoxystreptamine intermediate.[4]
Materials:
-
N-Boc-protected neomycin (1)
-
Sodium periodate (NaIO4)
-
Methanol (MeOH)
-
Water (H2O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Triethylamine (B128534) (Et3N)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Oxidative Cleavage: a. Dissolve N-Boc-protected neomycin (1) in a mixture of methanol and water. b. Add a solution of sodium metaperiodate in water to the reaction mixture. c. Stir the reaction at room temperature for approximately 16 hours. d. Remove methanol by evaporation under reduced pressure. e. Partition the residue between ethyl acetate and water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
β-Elimination: a. Dissolve the residue from the previous step in methanol. b. Add triethylamine to the solution and stir. c. The reaction progress can be monitored by TLC. d. Upon completion, purify the product (2) by recrystallization from dichloromethane.
Mandatory Visualization
The following diagrams illustrate a general synthetic workflow and the mechanism of action of 4,5-disubstituted 2-deoxystreptamine analogs.
Caption: A generalized workflow for the synthesis of 4,5-disubstituted 2-deoxystreptamine analogs.
Caption: Mechanism of action of 4,5-disubstituted 2-deoxystreptamine analogs leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,6-Disubstituted 2-Deoxystreptamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-disubstituted 2-deoxystreptamine (B1221613) analogs. These compounds are a significant class of aminoglycoside antibiotics that are crucial in combating bacterial infections, including those caused by multidrug-resistant strains. The protocols outlined below are based on established synthetic strategies, offering a guide for the preparation of these complex molecules.
Introduction
2-deoxystreptamine (2-DOS) is the central scaffold for many clinically important aminoglycoside antibiotics. The substitution pattern on the 2-DOS core dictates the biological activity and spectrum of these antibiotics. Analogs with substitutions at the 4 and 6 positions, such as the kanamycins and gentamicins, are of particular interest due to their potent antibacterial properties. The synthesis of novel 4,6-disubstituted 2-DOS analogs is a key strategy in the development of next-generation aminoglycosides with improved efficacy and reduced toxicity.
The synthetic approaches described herein involve the strategic protection of functional groups, regioselective glycosylation of the 2-deoxystreptamine core, and subsequent deprotection to yield the final products. These protocols provide a foundation for researchers to produce known analogs for biological studies and to develop novel derivatives for drug discovery programs.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures and biological evaluations of 4,6-disubstituted 2-deoxystreptamine analogs and related compounds.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Deguanylation, Azidation, and Protection | Streptomycin (B1217042) sulfate (B86663) | 1,3-Di(deamino)-1,3-diazidodihydrostreptomycin | 1. NaBH₄, H₂O; 2. Ba(OH)₂, reflux; 3. Imidazole-1-sulfonyl azide (B81097), CuSO₄, aq. MeOH | 52 | [1] |
| Perbenzylation | 1,3-Di(deamino)-1,3-diazidodihydrostreptomycin | Perbenzylated derivative | Benzyl (B1604629) bromide, NaH, DMF | 74 | [1] |
| Glycosidic Bond Cleavage and Acetylation | Perbenzylated derivative | 4-O-Acetyl-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine | 3 N HCl in MeOH, reflux; then Ac₂O, DMAP | 83 | [1] |
| Regioselective 4-O-Glycosylation | Protected 2-DOS acceptor | 4-O-Glycosylated 2-DOS derivative | Glycosyl donor, Promoter (e.g., TMSOTf), CH₂Cl₂ | 60-85 | |
| N-Boc Protection of Neomycin B | Neomycin B | N,N',N'',N''',N''''-Penta-Boc-neomycin B | Boc₂O, Et₃N, DMF/H₂O | 82 | |
| Synthesis of 2′-azido neomycin derivative | Neomycin B | 2'-azido-1,3,6',2''',6'''-penta-N-acetyl-neomycin | 1. Ac₂O, HCl; 2. Imidazole sulfonyl azide, K₂CO₃, CuSO₄; 3. Boc₂O, DMAP, THF; 4. Ac₂O, pyridine | 13 (overall) | [2] |
Table 2: Antibacterial Activity of Novel Apramycin Analogs
| Compound | E. coli ATCC 25922 (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) | Reference |
| Apramycin | 2 | 1 | 4 | [3] |
| 6″-((2-Aminoethyl-1)-amino)-6″-deoxyapramycin | 1 | 0.5 | 2 | [3] |
| 6″-((3-Aminopropyl-1)-amino)-6″-deoxyapramycin | 1 | 0.5 | 2 | [3] |
| 6″-Guanidino-6″-deoxyapramycin | 2 | 1 | 4 | [3] |
Table 3: In Vitro Translation Inhibition by 2-DOS Derivatives
| Compound | IC₅₀ (µM) | Reference |
| Neomycin | 0.1 | [4] |
| Paromomycin | 0.2 | [4] |
| 2-DOS-4-(4-aminobenzamide) | >100 | [4] |
| 2-DOS-4-(3-aminomethyl)benzamide | 15 | [4] |
| 2-DOS-4-(4-guanidinomethyl)benzamide | 5 | [4] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Protected Streptamine (B1206204) Building Block from Streptomycin
This protocol describes the synthesis of a key building block, (-)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine, which is suitable for regioselective glycosylation at the 4-position.[1]
Materials:
-
Streptomycin sulfate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Barium hydroxide (B78521) (Ba(OH)₂)
-
Imidazole-1-sulfonyl azide
-
Copper (II) sulfate (CuSO₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydride (NaH, 60% in mineral oil)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, 3 N in MeOH)
-
Triethylamine (B128534) (Et₃N)
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
Reduction of Streptomycin: Commercially available streptomycin sulfate is reduced to dihydrostreptomycin (B1670612) using aqueous sodium borohydride as previously described.
-
Deguanylation: The crude dihydrostreptomycin is deguanylated by refluxing in a saturated aqueous solution of barium hydroxide for 36 hours.
-
Azide Formation: Without purification, the product from the previous step is treated with imidazole-1-sulfonyl azide in the presence of copper sulfate in aqueous methanol for 16 hours. After chromatographic purification, this yields 1,3-di(deamino)-1,3-diazidodihydrostreptomycin.
-
Perbenzylation: To an ice-cold solution of the diazido derivative (1.0 eq) in DMF under an argon atmosphere, add sodium hydride (15 eq) in two portions. After 10 minutes, add benzyl bromide (12 eq) dropwise. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The reaction is quenched by the dropwise addition of butylamine (B146782) at 0°C. The crude product is purified by silica gel column chromatography.
-
Glycosidic Bond Cleavage: The perbenzylated product is suspended in 3 N HCl in methanol, and dichloromethane is added to obtain a clear solution. The mixture is heated to reflux for 16 hours. After cooling in an ice bath, triethylamine is added dropwise.
-
Acetylation and Purification: The crude product from the cleavage reaction is dissolved in CH₂Cl₂, and acetic anhydride and DMAP are added. The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (gradient elution with ethyl acetate in hexane) to yield the target acetylated streptamine derivative.
Protocol 2: General Procedure for N-Protection of Amines
This protocol provides general steps for the protection of amino groups in 2-deoxystreptamine or its derivatives using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups.
N-Boc Protection:
-
Dissolve the amine-containing compound in a suitable solvent (e.g., a mixture of DMF and water).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 to 1.5 equivalents per amino group) and a base such as triethylamine (Et₃N) or sodium carbonate.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
N-Cbz Protection:
-
Dissolve the amine in an aqueous solution of a base (e.g., 3 N NaOH) and cool to 0°C.
-
Add benzyl chloroformate (Cbz-Cl, 1.0 equivalent per amino group) dropwise.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).
-
Wash the combined organic extracts sequentially with dilute acid (e.g., 0.1 N HCl) and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the Cbz-protected amine by silica gel column chromatography.[5]
Protocol 3: Regioselective 4,6-Di-O-Glycosylation of a Protected 2-Deoxystreptamine Acceptor
This protocol outlines a general procedure for the regioselective glycosylation at the 4 and 6 positions of a suitably protected 2-deoxystreptamine acceptor. The success of this reaction is highly dependent on the choice of protecting groups on the 2-DOS core, the nature of the glycosyl donor, and the promoter.
Materials:
-
Protected 2-deoxystreptamine acceptor (e.g., with protected amino groups and a free hydroxyl group at the 4- and 6-positions)
-
Glycosyl donor (e.g., a glycosyl trichloroacetimidate (B1259523) or thioglycoside)
-
Promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), N-iodosuccinimide (NIS)/triflic acid (TfOH))
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the protected 2-deoxystreptamine acceptor and the glycosyl donor (1.2-1.5 equivalents per hydroxyl group) in anhydrous dichloromethane under an argon atmosphere, add freshly activated powdered 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add the promoter (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, and wash the Celite with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4,6-di-O-glycosylated 2-deoxystreptamine derivative.
Visualizations
Signaling Pathway: Mechanism of Action of Aminoglycosides
The primary mechanism of action of aminoglycoside antibiotics, including 4,6-disubstituted 2-deoxystreptamine analogs, is the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA. This binding interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, which ultimately results in bacterial cell death.
Caption: Mechanism of action of aminoglycoside antibiotics on bacterial protein synthesis.
Experimental Workflow: Synthesis of a 4,6-Disubstituted 2-DOS Analog
The following diagram illustrates a general workflow for the synthesis of a 4,6-disubstituted 2-deoxystreptamine analog, starting from a commercially available aminoglycoside.
References
- 1. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance [mdpi.com]
- 4. tch.ucsd.edu [tch.ucsd.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Deoxystreptamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a pivotal molecular scaffold, forming the central core of numerous clinically significant aminoglycoside antibiotics.[1][2] Its unique 1,3-diaminocyclitol structure is crucial for the binding of these antibiotics to ribosomal RNA, thereby inhibiting bacterial protein synthesis.[1] The growing challenge of antibiotic resistance has spurred significant interest in developing novel aminoglycoside analogs with enhanced efficacy and the ability to circumvent resistance mechanisms. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of 2-DOS derivatives for high-throughput screening and drug discovery.
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-deoxystreptamine dihydrobromide in solid-phase synthesis to generate diverse molecular libraries. The methodologies described herein are based on established principles of solid-phase organic synthesis and the known solution-phase chemistry of 2-deoxystreptamine.
Core Concepts and Workflow
The solid-phase synthesis of 2-deoxystreptamine derivatives involves a multi-step process that begins with the immobilization of a suitably protected 2-DOS scaffold onto a solid support. This is followed by sequential chemical modifications, and finally, cleavage of the desired product from the resin. An orthogonal protection strategy is paramount to selectively unmask specific functional groups for derivatization while the molecule remains attached to the solid support.
References
Application Note: Quantification of 2-Deoxystreptamine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive analytical method for the quantification of 2-deoxystreptamine (B1221613) in various sample matrices, such as fermentation broths and in-process samples. 2-Deoxystreptamine, a core structural component of many aminoglycoside antibiotics, lacks a significant chromophore, necessitating derivatization prior to UV or fluorescence detection. This document provides two detailed protocols for pre-column derivatization using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for fluorescence detection and 2,4,6-trinitrobenzenesulfonic acid (TNBS) for UV detection, followed by reversed-phase HPLC analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this important aminocyclitol.
Introduction
2-Deoxystreptamine (2-DOS) is a central scaffold in a wide range of clinically significant aminoglycoside antibiotics. The monitoring of 2-DOS concentrations is critical in fermentation processes for antibiotic production and in the quality control of related pharmaceutical products. Due to its chemical structure, 2-DOS does not possess intrinsic chromophoric or fluorophoric properties, making its direct quantification by common HPLC detectors challenging. To overcome this limitation, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine groups of the 2-DOS molecule. This application note presents two reliable HPLC methods for the quantification of 2-deoxystreptamine, leveraging well-established derivatization chemistries to ensure high sensitivity and selectivity.
Method 1: HPLC with Fluorescence Detection after FMOC-Cl Derivatization
This method is highly sensitive and suitable for trace-level quantification of 2-deoxystreptamine.
Experimental Protocol
1. Materials and Reagents:
-
2-Deoxystreptamine standard (≥95% purity)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade)
-
Sample matrix (e.g., fermentation broth, filtered and diluted)
2. Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
2-Deoxystreptamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-deoxystreptamine in 10 mL of HPLC grade water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in HPLC grade water to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
4. Sample Preparation and Derivatization:
-
To 100 µL of standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of 15 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M HCl to stop the reaction and neutralize the excess reagent.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
0-5 min: 40% A
-
5-15 min: 40% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 40% A
-
22-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 265 nm
-
Emission Wavelength (λem): 315 nm
-
Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Method 2: HPLC with UV Detection after TNBS Derivatization
This method provides a robust alternative to fluorescence detection and is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents:
-
2-Deoxystreptamine standard (≥95% purity)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Water (HPLC grade)
-
Sample matrix (e.g., fermentation broth, filtered and diluted)
2. Equipment:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Vortex mixer
-
Water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of HPLC grade water. Adjust pH to 8.5 with 1 M HCl if necessary.
-
TNBS Reagent (10 mM): Dilute the 5% (w/v) stock solution with acetonitrile to a final concentration of 10 mM. Prepare fresh.
-
2-Deoxystreptamine Stock Solution (1 mg/mL): As described in Method 1.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in HPLC grade water to cover the desired concentration range (e.g., 1 - 50 µg/mL).
4. Sample Preparation and Derivatization:
-
To 200 µL of standard or sample solution, add 400 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add 400 µL of 10 mM TNBS reagent.
-
Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Water
-
Gradient:
-
0-10 min: 20% to 60% A
-
10-15 min: 60% A
-
15-17 min: 60% to 20% A
-
17-25 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
UV Detector Wavelength: 340 nm
Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (Recovery) | 93 - 107% |
Visualizations
Caption: Experimental workflow for 2-deoxystreptamine quantification.
Caption: Derivatization pathways for 2-deoxystreptamine analysis.
Application Note: Quantitative Analysis of 2-Deoxystreptamine and its Derivatives by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a core aminocyclitol structure found in a wide range of aminoglycoside antibiotics, including clinically significant drugs such as gentamicin, kanamycin, and neomycin.[1][2] These compounds are crucial in treating severe bacterial infections. The development of new 2-DOS derivatives as novel therapeutics or the monitoring of existing aminoglycosides in various biological matrices necessitates robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these polar compounds, offering high selectivity and sensitivity without the need for derivatization.[3]
This application note provides a comprehensive protocol for the simultaneous analysis of 2-deoxystreptamine and its key derivatives in biological samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with guidelines for the preparation of calibration standards and quality control samples.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS): 2-Deoxystreptamine, Neomycin sulfate, Kanamycin sulfate, Gentamicin sulfate, and Tobramycin (as internal standard).
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) formate, and trichloroacetic acid (TCA).
-
Solid-Phase Extraction (SPE): Weak cation exchange (WCX) or polymeric reversed-phase (e.g., Oasis HLB) cartridges.
Standard and Quality Control (QC) Sample Preparation
Proper preparation of calibration standards and QC samples is critical for method accuracy and precision.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in LC-MS grade water. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and final working solutions by serial dilution of the stock solutions with water or a relevant biological matrix (e.g., plasma, cell lysate).
-
Calibration Curve Standards: Spike blank biological matrix with the working standard solutions to achieve a concentration range appropriate for the intended application (e.g., 10-500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the calibration standards.
Sample Preparation
The high polarity of 2-DOS and its derivatives requires specific extraction techniques to remove matrix interferences. Two common methods are protein precipitation and solid-phase extraction.
3.1. Protein Precipitation (for plasma or serum samples)
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2. Solid-Phase Extraction (SPE) (for complex matrices)
-
Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unretained impurities.
-
Elution: Elute the analytes with 1 mL of a solution containing 5% ammonia (B1221849) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
A visual representation of the general experimental workflow is provided below.
References
- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 2. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Developing Molecular Probes from 2-Deoxystreptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a meso-1,3-diaminocyclitol that forms the central scaffold of most clinically significant aminoglycoside antibiotics.[1][2] Its inherent ability to bind to RNA structures makes it an attractive starting point for the development of molecular probes aimed at specific RNA targets.[3] By conjugating 2-DOS with various recognition motifs and reporter molecules, such as fluorophores, it is possible to create versatile tools for studying RNA localization, dynamics, and function. A particularly promising application lies in the targeting of oncogenic microRNA (miRNA) precursors, offering potential therapeutic and diagnostic avenues.[1][4] These probes can be designed to interfere with miRNA biogenesis, providing a means to modulate gene expression pathways implicated in cancer and other diseases.[1]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of 2-deoxystreptamine-based molecular probes for RNA research.
Application Notes
Principle of 2-Deoxystreptamine-Based RNA Probes
The utility of 2-deoxystreptamine as a molecular probe scaffold stems from its ability to interact with the major groove of RNA, particularly at sites with specific secondary structures like bulges and non-canonical base pairs.[3] However, 2-DOS alone binds to RNA with low affinity.[1] To achieve high affinity and selectivity for a specific RNA target, 2-DOS is chemically conjugated to other molecules:
-
Recognition Moieties: These are molecules that confer specificity for a particular RNA sequence or structure. Examples include natural or artificial nucleobases that can form specific hydrogen bonds with the target RNA.[1]
-
Reporter Moieties: These are molecules that provide a detectable signal. Fluorescent dyes are commonly used to enable visualization by microscopy or quantification by fluorometry.
The modular nature of this design allows for the rational development of probes with tailored properties for various applications.
Key Applications
-
Targeting Oncogenic miRNA Biogenesis: A primary application of 2-DOS probes is the inhibition of oncogenic miRNA production.[1] Certain miRNAs are overexpressed in cancer and contribute to tumor growth and progression. 2-DOS probes can be designed to bind to the precursor miRNAs (pre-miRNAs), preventing their processing by the Dicer enzyme into mature, functional miRNAs. This leads to a downregulation of the oncogenic miRNA and a potential therapeutic effect.
-
RNA Imaging in Live Cells: By incorporating a fluorophore, 2-DOS probes can be used to visualize the subcellular localization of target RNAs in living cells.[5][6][7] This provides valuable insights into the trafficking and function of RNA molecules in real-time.
-
Studying RNA-Ligand Interactions: Fluorescently labeled 2-DOS probes are powerful tools for quantifying the binding affinity and kinetics of small molecules with RNA targets.[8][9] Techniques such as fluorescence titration and fluorescence polarization can be used to determine key binding parameters.
-
High-Throughput Screening: The fluorescence-based assays developed for 2-DOS probes are amenable to high-throughput screening, enabling the discovery of new small molecules that bind to specific RNA targets.[10][11]
Quantitative Data Summary
The following table summarizes the binding affinity (Kd) and inhibitory activity (IC50) of several 2-deoxystreptamine-nucleobase conjugates against the oncogenic precursor miRNA, pre-miR-372.[1]
| Compound ID | Conjugated Nucleobase/Heterocycle | Kd (µM) for pre-miR-372 | IC50 (µM) for Dicer Cleavage of pre-miR-372 |
| 5a | Adenine | 0.2 ± 0.1 | > 100 |
| 5b | Uracil | 0.3 ± 0.1 | > 100 |
| 5c | Guanine | 0.2 ± 0.1 | > 100 |
| 5d | Benzamidophenyl-imidazole | 0.2 ± 0.1 | 15.9 ± 1.2 |
| 5e | Phenyl-benzimidazole | 0.3 ± 0.1 | 72.4 ± 4.5 |
| 5f | Diphenyl-imidazole | 0.4 ± 0.2 | > 100 |
| 5g | Aminophenyl-imidazole | 0.3 ± 0.1 | > 100 |
| 5h | Phenyl-triazole | 0.4 ± 0.2 | > 100 |
Experimental Protocols
Protocol 1: Synthesis of a 2-Deoxystreptamine-Based Fluorescent Probe
This protocol describes a general strategy for the synthesis of a 2-DOS probe conjugated to a recognition moiety and a fluorophore via click chemistry.
Materials:
-
Neomycin sulfate
-
Strong acid (e.g., 6M HCl)
-
Boc-anhydride (Boc2O)
-
Triethylamine (TEA)
-
Azide-containing linker (e.g., 2-azidoacetic acid N-hydroxysuccinimide ester)
-
Alkyne-modified recognition moiety
-
Alkyne-modified fluorophore (e.g., DBCO-Cy5)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solvents: Methanol, Dichloromethane (DCM), Acetonitrile (MeCN), Water
-
Chelex resin
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of 2-Deoxystreptamine: 2-DOS can be obtained by the acidic degradation of neomycin.[1]
-
Protection of 2-DOS: The amine groups of 2-DOS are protected, for example, with Boc groups, to allow for selective modification.
-
Introduction of an Azide Handle: An azide-containing linker is reacted with one of the protected hydroxyl groups of 2-DOS.
-
Click Chemistry Conjugation: A 1,3-dipolar cycloaddition is performed between the azido-2-DOS derivative and an alkyne-modified recognition moiety and an alkyne-modified fluorophore.[1] This reaction is typically catalyzed by copper(I).
-
Deprotection: The Boc protecting groups are removed using a strong acid like TFA.[1]
-
Purification: The final fluorescent probe is purified by reverse-phase HPLC. The purity and identity of the compound are confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Evaluation of RNA Binding Affinity using Fluorescence Titration
This protocol details the determination of the dissociation constant (Kd) of a fluorescent 2-DOS probe for a target RNA.[12]
Materials:
-
Fluorescent 2-DOS probe
-
Target RNA (e.g., in vitro transcribed and purified pre-miRNA)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)
-
Fluorometer and microplate reader
-
Low-binding microplates
Procedure:
-
Prepare a solution of the fluorescent 2-DOS probe at a fixed concentration (typically in the low nanomolar range) in the binding buffer.
-
Prepare a series of dilutions of the target RNA in the same binding buffer.
-
In a microplate, mix the probe solution with each dilution of the RNA. Include a control with no RNA.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each well using a fluorometer.
-
Plot the change in fluorescence intensity as a function of the RNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.[12]
Protocol 3: In Vitro Inhibition of Dicer Processing of pre-miRNA
This cell-free assay measures the ability of a 2-DOS probe to inhibit the cleavage of a pre-miRNA by the Dicer enzyme.[1][10][13][14]
Materials:
-
2-DOS probe
-
Fluorescently labeled pre-miRNA substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Recombinant human Dicer enzyme
-
Dicer reaction buffer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the 2-DOS probe in the Dicer reaction buffer.
-
In a microplate, add the labeled pre-miRNA substrate and the Dicer enzyme to each well.
-
Add the different concentrations of the 2-DOS probe to the wells. Include a positive control (no inhibitor) and a negative control (no Dicer).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity. Cleavage of the substrate by Dicer separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the probe concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cellular Imaging of Target RNA
This protocol outlines the use of a fluorescent 2-DOS probe to visualize RNA in live cells.[3][5]
Materials:
-
Fluorescent 2-DOS probe
-
Cell line of interest
-
Cell culture medium and supplements
-
Hoechst or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed the cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Incubate the cells with the fluorescent 2-DOS probe at an optimized concentration in cell culture medium for a specific duration.
-
(Optional) Counterstain the cell nuclei with Hoechst or DAPI.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe and the nuclear stain.
-
Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the target RNA.
Visualizations
Caption: General structure of a 2-deoxystreptamine-based molecular probe.
Caption: Workflow for the synthesis of a 2-DOS fluorescent probe.
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probes for Intracellular RNA Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A single small molecule fluorescent probe for imaging RNA distribution and detecting endogenous SO2 through distinct fluorescence channels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Dicer-Mediated miRNA Maturation by Means of Fluorescent Substrates | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Assaying Dicer-mediated miRNA maturation by means of fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Deoxystreptamine as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a meso-1,3-diaminocyclitol that forms the central scaffold of a vast majority of aminoglycoside antibiotics, a class of potent antibacterial agents.[1][2] Its rigid, chair-like conformation presents a unique three-dimensional arrangement of amino and hydroxyl groups, making it an ideal starting point for the generation of diverse molecular libraries through combinatorial chemistry. The strategic placement of these functional groups allows for regioselective modifications, enabling the synthesis of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing 2-DOS as a versatile scaffold in drug discovery, with a primary focus on the development of novel RNA-targeting agents and antibacterial compounds.
The 2-DOS scaffold is particularly significant for its inherent ability to interact with RNA molecules.[1] Aminoglycosides, which feature 2-DOS at their core, are known to bind to the A-site of bacterial 16S ribosomal RNA, thereby inhibiting protein synthesis.[3][4] This intrinsic RNA-binding property makes 2-DOS an attractive scaffold for developing ligands that can target other therapeutically relevant RNA structures, such as oncogenic microRNAs (miRNAs).[1] By replacing the bulky sugar moieties of natural aminoglycosides with smaller, diverse chemical entities, it is possible to create smaller, more drug-like molecules with improved specificity and reduced toxicity.[1]
Combinatorial libraries based on the 2-DOS scaffold have been successfully employed to identify potent inhibitors of various biological processes. For instance, conjugation of 2-DOS with natural and artificial nucleobases has yielded promising inhibitors of oncogenic miRNA maturation.[1] Furthermore, the development of novel aminoglycoside analogues using a protected 2-DOS scaffold is a key strategy to combat the growing threat of bacterial resistance, which often arises from enzymatic modification of the parent antibiotic.[3][5][6]
These application notes and protocols are designed to provide researchers with the necessary information to design, synthesize, and screen 2-DOS-based combinatorial libraries for various therapeutic applications.
Data Presentation
Table 1: Antibacterial Activity of 2-DOS Derivatives
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Neomycin | Parent Aminoglycoside | E. coli | 1-4 | [3] |
| MRSA | 1-8 | [7] | ||
| Paromomycin | Parent Aminoglycoside | E. coli | 2-8 | [7] |
| MRSA | 4-16 | [7] | ||
| Ribostamycin | Parent Aminoglycoside | E. coli | 8-32 | [7] |
| MRSA | >128 | [7] | ||
| 2'-N-ethyl paromomycin | 2'-N-alkylation | E. coli | 4-16 | [7] |
| 2'-N-methyl neomycin | 2'-N-alkylation | MRSA | 2-16 | [7] |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: RNA-Binding Affinity and Biological Activity of 2-DOS Conjugates
| Compound | Conjugated Moiety | Target RNA | KD (µM) | IC50 (µM) | Reference |
| 2-DOS | - | pre-miR-372 | >1000 | - | [1] |
| Neomycin | - | pre-miR-372 | 0.1 - 0.5 | 1 - 5 | [1] |
| 2-DOS Conjugate 5d | 4-(3-benzamidophenyl)imidazole | pre-miR-372 | 0.627 | ~10 | [1] |
| 2-DOS Conjugate 5a | Triazole-linked adenine | pre-miR-372 | 1.5 | >25 | [1] |
| 2-DOS Conjugate 5b | Triazole-linked uracil | pre-miR-372 | 3.2 | >25 | [1] |
KD (Dissociation Constant) is a measure of the binding affinity between a ligand and its target. A lower KD indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pre-miR-372 is the precursor to the oncogenic microRNA-372.
Mandatory Visualization
Caption: Experimental workflow for the development of 2-DOS-based bioactive compounds.
Caption: Inhibition of oncogenic miRNA biogenesis by 2-DOS conjugates.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2-Deoxystreptamine-Based Library
This protocol describes a general method for the solid-phase synthesis of a combinatorial library using an orthogonally protected 2-DOS scaffold. The use of a solid support simplifies purification by allowing for filtration-based removal of excess reagents and by-products.[8][9]
Materials:
-
Rink Amide MBHA resin (or other suitable solid support)
-
Orthogonally protected 2-deoxystreptamine (e.g., with Fmoc and Boc protecting groups)
-
Building blocks for diversification (e.g., Fmoc-protected amino acids, carboxylic acids)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF for Fmoc; TFA for Boc and cleavage)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[8]
-
Drain the solvent.
-
-
Scaffold Coupling:
-
Dissolve the orthogonally protected 2-DOS scaffold (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated scaffold solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Combinatorial Diversification (Example with Amino Acids):
-
In separate reaction vessels for each building block, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected 2-DOS-resin.
-
Agitate for 1-2 hours.
-
Wash the resin as in step 2.
-
Repeat steps 3 and 4 for subsequent additions if creating a peptide-like library.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the individual library members using reverse-phase HPLC.
-
Characterize the purified compounds by mass spectrometry and NMR.[1]
-
Protocol 2: Screening for RNA-Binding Affinity using a Fluorescence-Based Assay
This protocol outlines a general method for assessing the binding affinity of 2-DOS library compounds to a target RNA molecule using a fluorescent indicator displacement assay.
Materials:
-
Fluorescently labeled RNA target (e.g., with fluorescein (B123965) or another suitable fluorophore)
-
Ethidium (B1194527) bromide (or another intercalating dye that fluoresces upon binding to RNA)
-
2-DOS library compounds dissolved in a suitable buffer (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Preparation of RNA-Dye Complex:
-
In the assay buffer, prepare a solution of the fluorescently labeled RNA target at a fixed concentration.
-
Add ethidium bromide to the RNA solution at a concentration that results in a significant fluorescence signal upon binding.
-
Incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Assay Setup:
-
Dispense the RNA-dye complex into the wells of the microplate.
-
Add varying concentrations of the 2-DOS library compounds to the wells. Include a negative control (buffer/DMSO only) and a positive control (a known RNA binder, e.g., neomycin).
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity in each well using the plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
The binding of a 2-DOS compound to the RNA will displace the fluorescent dye, leading to a decrease in fluorescence intensity.
-
Plot the percentage of fluorescence quenching against the logarithm of the compound concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the dye.
-
The IC50 values can be used to rank the binding affinities of the library compounds. The dissociation constant (KD) can be calculated from the IC50 using the Cheng-Prusoff equation if the KD of the dye is known.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of 2-DOS derivatives against bacterial strains.[3][7]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-DOS library compounds
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator at 35-37°C
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of each 2-DOS compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to cover the expected MIC values.
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Conclusion
The 2-deoxystreptamine scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the combinatorial synthesis of diverse compound libraries. Its proven role in mediating interactions with RNA makes it particularly valuable for the development of novel therapeutics targeting RNA-mediated diseases and for overcoming antibiotic resistance. The protocols and data presented herein provide a foundational framework for researchers to explore the vast chemical space accessible from this versatile scaffold and to identify novel lead compounds for drug development.
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
Applications of 2-Deoxystreptamine in Chemical Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (2-DOS) is a naturally occurring aminocyclitol that serves as the central scaffold for a large class of clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and neomycin.[1][2] Its unique 1,3-diaminocyclitol core provides a rigid framework that can be functionalized with various sugar moieties and other chemical groups, enabling the creation of a diverse range of bioactive molecules.[1] Beyond its role in antibiotics, the ability of the 2-DOS scaffold to bind to RNA structures with a degree of specificity has led to its emergence as a versatile tool in chemical biology for the development of RNA-targeting molecules, molecular probes, and innovative therapeutic strategies.[1][3]
This document provides detailed application notes and experimental protocols for the use of 2-deoxystreptamine in chemical biology research, with a focus on its application as a scaffold for RNA-targeting agents and its use in novel therapeutic approaches like Ribonuclease-Targeting Chimeras (RIBOTACs).
Application Notes
Scaffold for Novel Aminoglycoside Antibiotics
The primary and most well-established application of 2-deoxystreptamine is as a fundamental building block in the synthesis of novel aminoglycoside antibiotics.[2] The rise of antibiotic-resistant bacteria has necessitated the development of new antibacterial agents that can overcome existing resistance mechanisms. By modifying the sugar residues attached to the 2-DOS core or by altering the substitution pattern on the aminocyclitol ring itself, researchers can create new aminoglycoside analogs with improved efficacy against resistant strains.[4]
Key features of 2-DOS that make it an ideal scaffold include:
-
Structural Rigidity: The cyclic nature of 2-DOS provides a constrained conformation that is crucial for its binding to the bacterial ribosomal RNA (rRNA), the primary target of aminoglycosides.[1]
-
Functional Handles: The amino and hydroxyl groups on the 2-DOS ring serve as convenient points for chemical modification, allowing for the attachment of various substituents to modulate biological activity and pharmacokinetic properties.[4]
-
Proven Track Record: The clinical success of numerous aminoglycoside antibiotics validates the 2-DOS scaffold as a privileged structure for antibacterial drug discovery.
Targeting Non-Ribosomal RNA
Beyond the bacterial ribosome, the 2-DOS scaffold has shown promise in targeting other structured RNA molecules, including viral RNAs and oncogenic microRNAs (miRNAs).[1][3] This has opened up new avenues for the development of therapeutics for a range of diseases, including viral infections and cancer.
-
Targeting Viral RNA: The highly structured nature of viral RNA genomes and transcripts makes them attractive targets for small molecule intervention. 2-DOS derivatives can be designed to bind to specific structural motifs within viral RNAs, thereby interfering with viral replication or translation.
-
Modulating miRNA Biogenesis and Function: Dysregulation of miRNA expression is implicated in numerous cancers. Small molecules based on the 2-DOS scaffold have been developed to bind to precursor miRNAs (pre-miRNAs), inhibiting their processing by the Dicer enzyme and thereby reducing the levels of mature oncogenic miRNAs.[1][3]
Development of RNA-Targeted Chimeras (RIBOTACs)
A cutting-edge application of 2-deoxystreptamine is in the construction of Ribonuclease-Targeting Chimeras (RIBOTACs). RIBOTACs are bifunctional molecules that consist of an RNA-binding moiety linked to a molecule that recruits a ribonuclease (like RNase L) to the target RNA, leading to its degradation.[5] By using a 2-DOS derivative as the RNA-binding component, researchers can create RIBOTACs that selectively target and destroy disease-associated RNAs.[5] This approach offers a catalytic mechanism for RNA knockdown and has the potential for greater potency and duration of action compared to traditional inhibitors.
Quantitative Data
The following tables summarize key quantitative data for the interaction of 2-deoxystreptamine and its derivatives with RNA targets.
| Compound | RNA Target | Binding Affinity (Kd) | Assay Method | Reference |
| 2-Deoxystreptamine (2-DOS) | tRNA construct | > 1000 µM | Flow-through NMR | [6] |
| 2-DOS-nucleobase conjugate 5a | pre-miR-372 | 1.8 ± 0.2 µM | Fluorescence Titration | [1] |
| 2-DOS-nucleobase conjugate 5d | pre-miR-372 | 0.9 ± 0.1 µM | Fluorescence Titration | [1] |
| 2-DOS-nucleobase conjugate 5g | pre-miR-372 | 1.2 ± 0.1 µM | Fluorescence Titration | [1] |
| Compound | Biological Activity | IC50 | Assay Method | Reference |
| 2-DOS-nucleobase conjugate 5a | Inhibition of pre-miR-372 Dicer processing | > 25 µM | In vitro Dicer Assay | [1] |
| 2-DOS-nucleobase conjugate 5d | Inhibition of pre-miR-372 Dicer processing | 10 ± 1 µM | In vitro Dicer Assay | [1] |
| 2-DOS-nucleobase conjugate 5g | Inhibition of pre-miR-372 Dicer processing | 15 ± 2 µM | In vitro Dicer Assay | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Deoxystreptamine-Nucleobase Conjugate
This protocol describes the synthesis of a 2-deoxystreptamine-adenine conjugate via a 1,3-dipolar cycloaddition reaction, based on the general procedures reported by Tran et al.[1]
Materials:
-
N,N'-Di-Boc-4-azido-2-deoxystreptamine
-
N9-propargyl-adenine
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Trifluoroacetic acid (TFA)
-
Chelex® 100 resin
-
Ethyl ether
Procedure:
-
1,3-Dipolar Cycloaddition: a. Dissolve N,N'-Di-Boc-4-azido-2-deoxystreptamine (1 eq) and N9-propargyl-adenine (1.2 eq) in acetonitrile. b. Add CuI (0.1 eq) and DIPEA (2 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected 2-DOS-adenine conjugate.
-
Deprotection: a. Dissolve the protected conjugate (1 eq) in a 3:1 mixture of CH2Cl2 and H2O. b. Add TFA (50 eq) to the solution and stir at room temperature overnight. c. Remove the solvent and excess TFA under reduced pressure. d. Precipitate the product by adding ethyl ether to obtain the crude TFA salt as a white solid. e. To remove residual copper, dissolve the solid in water and stir with Chelex® 100 resin for 1 hour at room temperature. f. Filter the mixture and lyophilize the filtrate to obtain the pure 2-deoxystreptamine-adenine conjugate.[1]
Protocol 2: In Vitro Transcription of Precursor miRNA
This protocol outlines the generation of precursor miRNA (pre-miRNA) for use in binding and activity assays.
Materials:
-
DNA template containing the pre-miRNA sequence downstream of a T7 promoter
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Urea-PAGE gel (8-15%)
-
TBE buffer
-
Elution buffer (0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)
Procedure:
-
In Vitro Transcription: a. Set up the transcription reaction by combining the DNA template (1 µg), T7 RNA polymerase, NTPs, and transcription buffer in a final volume of 50 µL. b. Incubate the reaction at 37°C for 2-4 hours. c. Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to digest the DNA template.
-
Purification by Denaturing PAGE: a. Add an equal volume of 2x formamide (B127407) loading buffer to the transcription reaction and heat at 95°C for 5 minutes. b. Load the sample onto a urea-PAGE gel and run the gel until the desired RNA size is resolved. c. Visualize the RNA bands by UV shadowing or staining with a suitable dye. d. Excise the gel band corresponding to the pre-miRNA. e. Elute the RNA from the gel slice by incubating in elution buffer overnight at 4°C with gentle agitation. f. Precipitate the RNA from the elution buffer by adding 3 volumes of cold ethanol and incubating at -20°C for at least 1 hour. g. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend the purified pre-miRNA in RNase-free water.[7][8]
Protocol 3: Fluorescence Polarization Assay for RNA-Ligand Binding
This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of a 2-DOS derivative for a target RNA.[9][10]
Materials:
-
Fluorescently labeled target RNA (e.g., 5'-FAM labeled pre-miRNA)
-
2-DOS derivative (ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
384-well black, non-binding surface microplate
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: a. Prepare a serial dilution of the 2-DOS derivative in the binding buffer. b. In a 384-well plate, add a constant concentration of the fluorescently labeled RNA to each well. c. Add the serially diluted 2-DOS derivative to the wells. Include wells with only labeled RNA (no ligand) as a control for minimum polarization and wells with a saturating concentration of a known binder (if available) for maximum polarization. d. Bring the final volume in each well to a constant volume with binding buffer.
-
Measurement: a. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). b. Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: a. Plot the change in fluorescence polarization as a function of the logarithm of the ligand concentration. b. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).[11]
Protocol 4: Cell-Based Luciferase Reporter Assay for miRNA Activity
This protocol is for assessing the ability of a 2-DOS derivative to inhibit the function of a specific miRNA in a cellular context.[6][12][13]
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa)
-
Luciferase reporter plasmid containing the 3' UTR of the target mRNA of the miRNA of interest downstream of the luciferase gene.
-
Plasmid expressing the miRNA of interest (or miRNA mimic)
-
2-DOS derivative
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. b. The next day, co-transfect the cells with the luciferase reporter plasmid and the miRNA-expressing plasmid (or miRNA mimic) using a suitable transfection reagent according to the manufacturer's instructions. c. At the time of transfection or shortly after, treat the cells with varying concentrations of the 2-DOS derivative. Include a vehicle-only control.
-
Luciferase Assay: a. Incubate the cells for 24-48 hours post-transfection. b. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. A successful inhibitor of miRNA function will rescue the luciferase expression that is suppressed by the miRNA. Plot the normalized luciferase activity as a function of the 2-DOS derivative concentration to determine the EC50.[3][14]
Visualizations
Caption: Workflow for the synthesis of a 2-deoxystreptamine-nucleobase conjugate.
Caption: Aminoglycoside mechanism of action targeting bacterial protein synthesis.
Caption: Mechanism of targeted RNA degradation by a 2-deoxystreptamine-based RIBOTAC.
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay [bio-protocol.org]
- 7. High-throughput protocol for studying pri-miRNA processing using randomized sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanomicronspheres.com [nanomicronspheres.com]
- 10. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peterallenlab.com [peterallenlab.com]
- 12. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
Technical Support Center: 2-Deoxystreptamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-deoxystreptamine (B1221613) (2-DOS), a crucial building block for many aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of 2-deoxystreptamine (2-DOS)?
A1: The most practical and widely used starting material for the laboratory-scale synthesis of 2-deoxystreptamine is commercially available neomycin, typically as the sulfate (B86663) salt. The synthesis proceeds via acidic degradation of the neomycin molecule.[1]
Q2: What are the expected side products when synthesizing 2-DOS from neomycin via acidic hydrolysis?
A2: The primary and most common side product, which is also an intermediate in the reaction, is neamine (B104775) .[1] If the hydrolysis is incomplete, neamine will be the main impurity in the final product. Additionally, since commercial neomycin can be a mixture of neomycin B and C and may contain related aminoglycosides like paromomycin, another potential side product is paromamine .
Q3: How can I monitor the progress of the neomycin hydrolysis reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The different components (neomycin, neamine, and 2-deoxystreptamine) can be visualized by staining the TLC plate with a ninhydrin (B49086) solution.[1]
Q4: What are the key stages in the acidic hydrolysis of neomycin to 2-deoxystreptamine?
A4: The synthesis is a two-stage hydrolysis process. The first stage involves the hydrolysis of neomycin to neamine. The second, more forcing stage, involves the hydrolysis of neamine to yield the final product, 2-deoxystreptamine.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-deoxystreptamine | 1. Incomplete hydrolysis of the intermediate, neamine.2. Degradation of the product due to harsh reaction conditions. | 1. Ensure the second hydrolysis step (with aqueous HBr) is carried out for the recommended duration and at the specified temperature.2. Monitor the reaction by TLC to confirm the disappearance of neamine.3. Avoid excessively high temperatures or prolonged reaction times. |
| Presence of significant amounts of neamine in the final product | The hydrolysis reaction was not driven to completion. | 1. Increase the reaction time for the second hydrolysis step.2. Ensure the concentration of the hydrobromic acid is correct.3. Purify the crude product using column chromatography to separate 2-deoxystreptamine from residual neamine. |
| Difficulty in purifying the final product | The crude product contains a mixture of 2-deoxystreptamine, neamine, and potentially other degradation products. | 1. Utilize column chromatography for purification. Due to the polar and basic nature of these compounds, a polar stationary phase (like silica (B1680970) gel) with a polar, often basic, mobile phase is required.2. Consider protecting the amino groups (e.g., with Boc anhydride) after the hydrolysis to facilitate purification by making the compounds more soluble in organic solvents.[1] |
| TLC analysis shows multiple overlapping spots | The chosen TLC solvent system is not providing adequate separation. | 1. Optimize the TLC mobile phase. A common solvent system for separating aminoglycosides is a mixture of a ketone, an alcohol, and aqueous ammonia.[2] 2. For better visualization, use ninhydrin stain, which reacts with the primary and secondary amines present in the products and side products.[1] |
Quantitative Data Summary
The yields of the desired product and intermediates can vary based on reaction conditions and purification efficiency. The following table provides an overview of reported yields for the synthesis of a protected form of 2-deoxystreptamine from neomycin.
| Reaction Step | Product | Reported Yield |
| Acidic Hydrolysis of Neomycin | Neamine | Quantitative[1] |
| Acidic Hydrolysis of Neamine & Boc Protection | N,N'-di-Boc-2-deoxystreptamine | 50% over two steps[1] |
Experimental Protocols
Synthesis of 2-Deoxystreptamine from Neomycin via Acidic Hydrolysis
This protocol is adapted from a literature procedure for the synthesis of 2-deoxystreptamine derivatives.[1]
Materials:
-
Neomycin sulfate
-
Concentrated Hydrochloric Acid (HCl)
-
48% aqueous Hydrobromic Acid (HBr)
-
tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Silica gel for column chromatography
-
TLC plates (silica gel 60F₂₅₄)
-
Ninhydrin staining solution
Procedure:
Step 1: Hydrolysis of Neomycin to Neamine
-
Dissolve commercially available neomycin in a concentrated solution of HCl.
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC until the neomycin spot is no longer visible and a new spot corresponding to neamine appears. This step should lead to a quantitative yield of neamine.[1]
Step 2: Hydrolysis of Neamine to 2-Deoxystreptamine
-
Subject the crude neamine from Step 1 to further acidic treatment with 48% aqueous HBr.
-
Reflux the mixture for 2 days.
-
Monitor the reaction by TLC for the disappearance of the neamine spot and the appearance of the 2-deoxystreptamine spot.
Step 3: Purification and Protection (Optional but Recommended)
-
After completion of the hydrolysis, neutralize the crude product.
-
For easier purification and handling, the amino groups of the crude 2-deoxystreptamine can be protected. To the crude product, add tert-butoxycarbonyl anhydride (Boc₂O) and NaOH in a 1:1 mixture of H₂O and dioxane.
-
Stir the reaction mixture overnight.
-
Purify the resulting Boc-protected 2-deoxystreptamine by flash chromatography on a silica gel column.
Visualizations
Caption: Workflow of 2-Deoxystreptamine synthesis from Neomycin.
Caption: Troubleshooting logic for 2-Deoxystreptamine synthesis.
References
troubleshooting low yield in 2-Deoxystreptamine glycosylation
Welcome to the technical support center for 2-deoxystreptamine (B1221613) (2-DOS) glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of 2-DOS-containing compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions regarding low yields in 2-deoxystreptamine glycosylation, offering potential causes and solutions to optimize your experiments.
Question 1: My 2-deoxystreptamine glycosylation reaction is resulting in a low yield. What are the most common factors to investigate?
Answer:
Low yields in 2-deoxystreptamine glycosylation can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:
-
Purity and Reactivity of Starting Materials: Ensure the 2-deoxystreptamine acceptor and the glycosyl donor are of high purity and have not degraded during storage. The presence of impurities can inhibit the reaction or lead to the formation of side products.
-
Protecting Group Strategy: The choice and stability of protecting groups on both the 2-DOS acceptor and the glycosyl donor are critical. Incomplete protection or undesired deprotection under reaction conditions can lead to a mixture of products and a low yield of the desired compound.
-
Activation of the Glycosyl Donor: Inefficient activation of the glycosyl donor is a frequent cause of low yields. The choice of promoter, its stoichiometry, and the activation time and temperature must be optimized for the specific donor and acceptor pair.
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time play a significant role in the efficiency of the glycosylation reaction. These conditions must be carefully controlled and optimized.[1]
-
Purification and Product Recovery: A low isolated yield may not always reflect a poor reaction conversion. Product loss during work-up and purification steps can significantly impact the final yield.
Below is a DOT script that visualizes a logical troubleshooting workflow for addressing low yield in 2-DOS glycosylation.
Question 2: How does the choice of protecting groups on 2-deoxystreptamine affect the glycosylation yield?
Answer:
The protecting groups on the amino and hydroxyl functionalities of 2-deoxystreptamine are crucial for directing the regioselectivity and influencing the overall yield of the glycosylation reaction.
-
Amino Protecting Groups: The amino groups of 2-DOS are typically protected as carbamates, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These groups are generally stable under a range of glycosylation conditions. Incomplete protection can lead to N-glycosylation as a side reaction, reducing the yield of the desired O-glycosylated product.
-
Hydroxyl Protecting Groups: The hydroxyl groups can be protected with a variety of groups, such as benzyl (B1604629) ethers, silyl (B83357) ethers, or acetals. The choice of these groups can influence the reactivity of the remaining free hydroxyl group(s) through steric and electronic effects. For instance, bulky protecting groups adjacent to the target hydroxyl group can hinder the approach of the glycosyl donor, leading to lower yields. Conversely, protecting groups can also influence the conformation of the 2-DOS ring, which may favor or disfavor the desired glycosylation. It is essential to select a protecting group strategy that allows for the selective deprotection of the desired hydroxyl group for glycosylation while ensuring the stability of all protecting groups during the reaction.
Question 3: What are the key considerations for activating the glycosyl donor in 2-deoxystreptamine glycosylation?
Answer:
The activation of the glycosyl donor is a critical step that dictates the success of the glycosylation reaction. Key considerations include:
-
Choice of Leaving Group: The nature of the anomeric leaving group on the glycosyl donor (e.g., halide, trichloroacetimidate, thioglycoside) determines the type of promoter required for activation.
-
Promoter System: A variety of promoters can be used, including Lewis acids (e.g., TMSOTf, BF₃·OEt₂), silver salts (for glycosyl halides), or thiophilic reagents (for thioglycosides).[2] The choice of promoter should be tailored to the specific glycosyl donor and acceptor.
-
Stoichiometry and Temperature: The amount of promoter and the reaction temperature are critical parameters. Insufficient promoter may result in incomplete activation, while an excess can lead to side reactions or degradation of the starting materials. Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C) and gradually warmed to the optimal reaction temperature.[1][3]
The following DOT script illustrates the general process of glycosyl donor activation leading to glycosylation.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of 2-deoxystreptamine derivatives, providing a comparison of reaction conditions and yields.
Table 1: Yields of 1,3-Dipolar Cycloaddition for the Synthesis of 2-DOS Conjugates [4]
| Entry | Alkyne-Modified Heteroaromatic | Reaction Conditions | Yield (%) |
| 1 | Adenine (B156593) derivative | CuI, DIPEA, CH₃CN, rt | 46 |
| 2 | Cytosine derivative | CuI, DIPEA, CH₃CN, rt | 55 |
| 3 | Guanine (B1146940) derivative | CuI, DIPEA, CH₃CN, reflux | 62 |
| 4 | Phenylimidazole derivative | CuI, DIPEA, CH₃CN, rt | 87 |
Table 2: Yields of Final Deprotection Step for 2-DOS Conjugates [4]
| Entry | Protected 2-DOS Conjugate | Deprotection Conditions | Yield (%) |
| 1 | Boc, acetal (B89532) protected adenine conjugate | TFA, CH₂Cl₂, H₂O, rt | 60 |
| 2 | Boc, acetal protected cytosine conjugate | TFA, CH₂Cl₂, H₂O, rt | 75 |
| 3 | Boc, acetal protected guanine conjugate | TFA, CH₂Cl₂, H₂O, rt | 82 |
| 4 | Boc, acetal protected phenylimidazole conjugate | TFA, CH₂Cl₂, H₂O, rt | 97 |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the synthesis of 2-deoxystreptamine derivatives.
Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition for the Synthesis of 2-DOS Conjugates [4]
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link a 2-DOS-azide derivative with an alkyne-modified molecule.
Materials:
-
Azido (B1232118) derivative of 2-deoxystreptamine (e.g., compound 3 in the cited literature)
-
Alkyne-modified nucleobase or other molecule (1.1 equivalents)
-
Copper(I) iodide (CuI) (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
Dissolve the azido derivative of 2-deoxystreptamine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the alkyne-modified compound (1.1 equivalents), followed by CuI (2 equivalents) and DIPEA.
-
Stir the reaction mixture at room temperature or under reflux for the time specified in the relevant literature (typically monitored by TLC until completion).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash chromatography on a silica (B1680970) gel column using an appropriate solvent system to afford the desired 1,2,3-triazole derivative of 2-deoxystreptamine.
Protocol 2: General Procedure for Deprotection of Boc and Acetal Groups [4]
This protocol outlines the acidic removal of tert-butoxycarbonyl (Boc) and acetal protecting groups from a synthesized 2-DOS conjugate.
Materials:
-
Protected 2-deoxystreptamine conjugate
-
Trifluoroacetic acid (TFA) (50 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Diethyl ether
-
Chelex resin
Procedure:
-
Dissolve the protected 2-deoxystreptamine conjugate in a mixture of dichloromethane and water (typically a 3:1 ratio).
-
Add trifluoroacetic acid (50 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the crude product by adding diethyl ether.
-
Collect the solid product (as a TFA salt).
-
To remove any residual copper catalyst from the previous step, dissolve the product in an appropriate solvent and stir with Chelex resin for 1 hour at room temperature.
-
Filter the mixture to remove the resin and concentrate the filtrate to obtain the final deprotected 2-deoxystreptamine conjugate. The purity should be verified by HPLC and the structure confirmed by NMR and HRMS.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Deoxystreptamine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-deoxystreptamine (B1221613) (2-DOS).
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for obtaining the 2-deoxystreptamine scaffold?
The most practical and straightforward method to obtain the 2-deoxystreptamine (2-DOS) scaffold is through the acidic degradation of neomycin.[1][2] This approach is often favored for its simplicity and the commercial availability of neomycin.[1]
Q2: Why are protecting groups necessary for 2-deoxystreptamine derivatization?
Protecting groups are crucial in 2-deoxystreptamine derivatization to achieve regioselectivity and prevent unwanted side reactions. 2-DOS has multiple reactive functional groups (hydroxyl and amino groups), and protecting some of these allows for the selective modification of others. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, enables precise, stepwise functionalization of the 2-DOS core.[3] For instance, Boc (tert-butoxycarbonyl) is a common protecting group for the amino functions.[1][4]
Q3: What are some common derivatization reactions performed on 2-deoxystreptamine?
Common derivatization reactions for 2-deoxystreptamine include:
-
N-Acylation: Introduction of acyl groups to the amino functions.
-
Reductive Amination: Used to couple aldehydes to the amino groups.[4]
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): A highly efficient reaction for conjugating molecules with azide (B81097) or alkyne handles.[1]
-
Glycosylation: Attachment of sugar moieties to the hydroxyl groups.
Q4: How can I purify my 2-deoxystreptamine derivatives?
Purification of 2-deoxystreptamine derivatives is typically achieved through standard laboratory techniques such as:
-
Silica (B1680970) Gel Column Chromatography: A widely used method for separating compounds with different polarities.[4]
-
Crystallization: Can be used to obtain highly pure product, as demonstrated with the purification of 5-O-(β-d-ribofuranosyl)-2-deoxystreptamine from dichloromethane.[4]
-
Precipitation: In some cases, the final product can be purified by precipitation from a suitable solvent system, such as in ethyl ether.[1]
Q5: What analytical techniques are used to characterize 2-deoxystreptamine derivatives?
The characterization of 2-deoxystreptamine derivatives typically involves a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the synthesized compounds.[1][4]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1][4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[1]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Steric Hindrance | Consider using a less bulky protecting group or a more reactive derivatizing agent. |
| Poor Solubility of Reactants | Experiment with different solvent systems to ensure all reactants are fully dissolved. For example, a mixture of water and dioxane has been used for Boc protection.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating, while others need to be performed at low temperatures (e.g., -78 °C for Swern oxidation) to minimize side products.[4] |
| Incorrect Stoichiometry | Vary the molar ratio of the reactants. An excess of the derivatizing agent may be necessary to drive the reaction to completion. |
| Deactivation of Reagents | Ensure that all reagents are fresh and anhydrous, especially for moisture-sensitive reactions. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Employ an orthogonal protecting group strategy to selectively block reactive sites.[3] |
| Over-derivatization | Reduce the amount of the derivatizing agent and carefully monitor the reaction progress using TLC or LC-MS. |
| Side Reactions with Functional Groups | Choose reaction conditions that are compatible with the functional groups present on your 2-deoxystreptamine derivative. For example, strong acids or bases may cleave certain protecting groups. |
| Instability of Intermediates | Some intermediates, like aldehydes formed from oxidation, can be unstable. It is often best to use them in the subsequent reaction step without purification.[4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Modify the derivatization strategy to introduce a protecting group that significantly alters the polarity of the desired product, facilitating chromatographic separation. For instance, adding a Boc group can make the molecule more amenable to silica gel chromatography.[4] |
| Product is Highly Polar | Consider using reverse-phase chromatography or ion-exchange chromatography for highly polar compounds. |
| Product is a Salt | If the product is a salt (e.g., a TFA salt after deprotection), precipitation from a non-polar solvent like ethyl ether can be an effective purification method.[1] |
| Presence of Metal Contaminants | If a metal catalyst was used (e.g., copper in CuAAC reactions), treat the final product with a chelating resin like Chelex to remove residual metal traces.[1] |
Experimental Protocols
Protocol 1: Boc Protection of Amino Groups
This protocol describes the protection of amino groups on a 2-deoxystreptamine derivative using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
2-deoxystreptamine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
Procedure A (Using DMAP catalyst): [4]
-
Dissolve the 2-deoxystreptamine derivative (1.0 eq.) in CH₂Cl₂.
-
Add di-tert-butyl dicarbonate (1.2 eq. per amino group).
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the product by silica gel column chromatography.
Procedure B (Using NaOH): [1]
-
Dissolve the crude 2-deoxystreptamine derivative in a 1:1 mixture of H₂O and dioxane.
-
Add tert-butoxycarbonyl anhydride (B1165640) (Boc₂O).
-
Add NaOH and stir the mixture.
-
Monitor the reaction until completion.
-
Work up the reaction and purify the Boc-protected product.
Protocol 2: Reductive Amination
This protocol details the coupling of an aldehyde to a 2-deoxystreptamine derivative via reductive amination.
Materials:
-
Aldehyde derivative
-
Amino-functionalized 2-deoxystreptamine derivative
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
Procedure: [4]
-
Dissolve the 2-deoxystreptamine derivative in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN).
-
In a separate flask, dissolve the aldehyde and acetic acid in methanol.
-
Add the solution of the aldehyde and acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours.
-
Quench the reaction with triethylamine.
-
Concentrate the mixture in vacuo.
-
Purify the product.
Protocol 3: Deprotection of Boc and Acetal (B89532) Groups
This protocol describes the removal of Boc and acetal protecting groups using trifluoroacetic acid (TFA).
Materials:
-
Protected 2-deoxystreptamine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl ether
-
Chelex resin (optional, for copper removal)
Procedure: [1]
-
Dissolve the protected compound in a 3:1 mixture of CH₂Cl₂ and H₂O.
-
Add TFA (50 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent and residual TFA under reduced pressure.
-
Precipitate the pure compound by adding ethyl ether.
-
If copper was used in a previous step, stir the final product with Chelex resin for 1 hour at room temperature to remove any traces of copper.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Oxidation of a Primary Alcohol on a 2-DOS Derivative [4]
| Entry | Conditions | Product | Yield |
| 1 | i) TESOTf, Et₃N, CH₂Cl₂, r.t., 3 hii) (COCl)₂, DMSO, CH₂Cl₂, -78 °C→0°C | 4a | Mixture |
| 2 | TCCA, TEMPO, CH₃CN, r.t., 16 h | 4b | No reaction |
| 3 | IBX, DMF, r.t.→80 °C, 16 h | 4b | <10% conversion |
| 4 | DMP, DMF, r.t., 16 h | 4b | 60% conversion |
TESOTf: Triethylsilyl trifluoromethanesulfonate, Et₃N: Triethylamine, CH₂Cl₂: Dichloromethane, (COCl)₂: Oxalyl chloride, DMSO: Dimethyl sulfoxide, TCCA: Trichloroisocyanuric acid, TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, CH₃CN: Acetonitrile, IBX: 2-Iodoxybenzoic acid, DMF: Dimethylformamide, DMP: Dess-Martin periodinane.
Visualizations
References
- 1. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 2-Deoxystreptamine dihydrobromide in solution
Welcome to the technical support center for 2-Deoxystreptamine (B1221613) (2-DOS) dihydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of 2-Deoxystreptamine dihydrobromide solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in high-purity sterile water or a buffer of your choice (e.g., PBS, MOPS). Gently vortex to ensure complete dissolution. For long-term storage, it is advisable to filter-sterilize the solution through a 0.22 µm filter.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2:
-
Solid Form: this compound powder should be stored in a tightly sealed container at 2-8°C.[1] Some suppliers may recommend storage at -20°C for long-term stability.[2][3][4]
-
In Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or lower. For short-term use (a few days), solutions can be kept at 4°C, depending on the solution's pH and the experimental requirements.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution can be affected by several factors:
-
pH: Aminoglycosides, the class of compounds to which 2-deoxystreptamine belongs, exhibit pH-dependent stability. Extreme pH values (highly acidic or alkaline) can lead to degradation. For instance, gentamicin, a related aminoglycoside, is most stable in the pH range of 4.5 to 7.0.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[5]
-
Light: Although not extensively documented for this specific molecule, exposure to UV light can be a contributing factor to the degradation of many organic molecules. It is good practice to store solutions in amber vials or protected from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the amino and hydroxyl functional groups.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a substituted diaminocyclohexane), potential degradation pathways under stress conditions such as strong acid or base, and high temperatures could involve:
-
Oxidation: The amino groups can be oxidized. The secondary hydroxyl groups are also susceptible to oxidation.
-
Deamination: Loss of the amino groups.
-
Ring Opening: Under harsh conditions, the cyclohexane (B81311) ring could potentially undergo oxidative cleavage.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Suggested Solution |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from the solid compound. Perform a stability check of your solution using an appropriate analytical method like HPLC to assess its purity. Ensure proper storage conditions (aliquoted, -20°C, protected from light). |
| Precipitate forms in the solution upon storage. | The concentration of the solution may be too high for the chosen solvent or storage temperature, or the pH of the solution may have shifted, affecting solubility. | Warm the solution gently to see if the precipitate redissolves. If it does, consider diluting the stock solution or storing it at a higher temperature (e.g., 4°C for short-term). If the issue persists, prepare a fresh, less concentrated solution. Verify the pH of your solution. |
| Loss of biological activity over time. | Chemical degradation of the molecule. | Review the storage conditions and the composition of your solution. Avoid repeated freeze-thaw cycles. Consider performing a forced degradation study to understand the stability limits of the compound under your specific experimental conditions. |
| Appearance of new peaks in HPLC analysis of the solution. | Degradation of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Adjust your experimental and storage conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 2N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-MS, to separate and identify the parent compound and any degradation products.
-
Example Stability-Indicating HPLC Method
Due to the lack of a strong UV chromophore, direct UV detection of 2-Deoxystreptamine can be challenging.[6][7][8] Methods often employ derivatization or specialized detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). An alternative is to use ion-pairing agents in the mobile phase for UV detection at low wavelengths.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1 M Disodium tetraborate (B1243019) buffer, pH 9.0
-
B: Methanol
-
Isocratic elution with A:B (80:20) containing 1 g/L sodium octanesulfonate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 212 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table provides an illustrative summary of degradation under forced conditions. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 2N HCl | 24 | 60°C | 15-25% | Oxidized and deaminated species |
| 0.1N NaOH | 24 | Room Temp | 5-10% | Ring-opened products |
| 3% H₂O₂ | 24 | Room Temp | 20-35% | Oxidized species |
| Heat | 48 | 60°C | 10-20% | Various minor degradation products |
| UV Light (254 nm) | 48 | Room Temp | 5-15% | Photodegradation products |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for 2-Deoxystreptamine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Challenges in the determination of aminoglycoside antibiotics, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Deoxystreptamine Dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from 2-Deoxystreptamine dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from its synthesis or degradation from parent aminoglycoside antibiotics. Common impurities may include related aminoglycosides (e.g., neamine, kanamycin (B1662678) B), degradation byproducts, residual solvents from the manufacturing process, and inorganic salts.[1] The purity of commercially available this compound is often stated as >95% by HPLC or ≥97% by TLC.[2][3]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[2] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.[3] Additionally, High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and elemental composition of the compound.[4]
Q3: What is the most suitable method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. For thermally stable solids, recrystallization is a common and effective technique for removing small amounts of impurities.[5][6] For complex mixtures or to separate compounds with similar properties, column chromatography is often employed.[7][8]
Q4: I am having trouble with the recrystallization of this compound. What are some common issues and how can I resolve them?
A4: Common issues during recrystallization include the product precipitating too quickly, low recovery, or no crystal formation. If the solid precipitates too rapidly, it may trap impurities. To avoid this, allow the solution to cool slowly. If no crystals form, it may be due to using too much solvent or the solution cooling too quickly. This can be addressed by slowly evaporating some of the solvent or by introducing a seed crystal. Low recovery can occur if too much solvent is used, or if the compound is partially soluble in the cold solvent. Minimizing the amount of hot solvent used is crucial.[5]
Q5: My this compound sample still shows impurities after a single purification step. What should I do?
A5: If impurities persist after one round of purification, a second purification step may be necessary. This could be a repeated recrystallization or employing a different technique. For instance, if recrystallization does not remove a particular impurity, column chromatography with a suitable stationary and mobile phase might be effective.[9] It is also beneficial to re-characterize the sample after each purification step to monitor progress.
Data Presentation
Table 1: Potential Impurities in this compound and Recommended Purification Methods
| Impurity Class | Examples | Recommended Purification Method(s) | Notes |
| Related Aminoglycosides | Neamine, Kanamycin B, Nebramine | Column Chromatography | These are structurally similar and may require chromatographic separation for effective removal.[1] |
| Degradation Byproducts | Unidentified polar or non-polar compounds | Recrystallization, Column Chromatography | The choice of method will depend on the properties of the byproduct. |
| Residual Solvents | Dichloromethane, Methanol, Acetonitrile | Drying under vacuum | Standard practice for removing volatile organic solvents.[10] |
| Inorganic Salts | Sodium salts, Copper traces | Recrystallization, Chelex resin treatment | Recrystallization can remove many inorganic salts. For specific metal ions like copper, a chelating resin is effective.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Dichloromethane, Methanol, or a mixture)[7]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stirring bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stirring bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using an excess.[5]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.[5]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica (B1680970) gel column chromatography. The mobile phase composition will likely require optimization.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Solvents for the mobile phase (e.g., Methanol/Dichloromethane mixture)[7]
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound of interest.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxystreptamine, Dihydrobromide | LGC Standards [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Tandem Affinity Chromatography for Purification of Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Regioselective Functionalization of 2-Deoxystreptamine (2-DOS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2-deoxystreptamine (B1221613) (2-DOS).
Introduction to the Challenges
2-Deoxystreptamine (2-DOS) is a critical aminocyclitol scaffold for a large class of aminoglycoside antibiotics, including neomycin and kanamycin.[1] Its structure, however, presents a significant challenge for synthetic chemists. 2-DOS is a meso compound, meaning it has a plane of symmetry, which makes it difficult to achieve regioselective functionalization at its hydroxyl (OH) and amino (NH2) groups.[2] Without careful control, reactions can lead to a mixture of isomers that are often difficult to separate, impacting yield and purity.[3]
This guide will address common issues encountered during the regioselective functionalization of 2-DOS and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective functionalization of 2-deoxystreptamine so challenging?
A1: The primary challenge arises from the inherent symmetry of the 2-DOS molecule. It possesses two chemically equivalent amino groups (N1 and N3) and three hydroxyl groups (C4-OH, C5-OH, and C6-OH), with the C4-OH and C6-OH being chemically equivalent in the free form. This symmetry makes it difficult to selectively modify one position over another, often resulting in a mixture of constitutional isomers.[2]
Q2: What is the most common strategy to achieve regioselectivity in 2-DOS functionalization?
A2: The most prevalent strategy is the use of protecting groups.[4] By selectively protecting the amino groups and one or more hydroxyl groups, specific positions can be left available for reaction. The choice of protecting groups is crucial and depends on their stability, ease of introduction and removal, and their influence on the reactivity of the remaining functional groups.[5]
Q3: How can I obtain the starting 2-deoxystreptamine?
A3: A common and practical method to obtain 2-deoxystreptamine is through the acidic degradation of commercially available aminoglycoside antibiotics, such as neomycin.[2]
Q4: What are some common protecting groups used for the amino functions of 2-DOS?
A4: The tert-butoxycarbonyl (Boc) group is frequently used to protect the amino groups of 2-DOS. It is stable under a variety of reaction conditions and can be readily removed with acid.[2] Other protecting groups include benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), which offer different deprotection conditions, allowing for orthogonal protection strategies.[4]
Q5: How can I selectively functionalize the hydroxyl groups of 2-DOS?
A5: Regioselective functionalization of the hydroxyl groups typically involves a multi-step process:
-
Protection of the amino groups (e.g., as N,N'-di-Boc).
-
Selective protection of the vicinal diols (C4-OH and C5-OH or C5-OH and C6-OH) as a cyclic acetal (B89532) or ketal (e.g., using 1,1-dimethoxycyclohexane).[2] This leaves one hydroxyl group free for subsequent reactions.
-
Functionalization of the free hydroxyl group.
-
Deprotection of the acetal/ketal to reveal the diol.
-
Further selective protection and functionalization steps as needed.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Glycosylation of N-Protected 2-DOS
Question: I am attempting a glycosylation on N,N'-di-Boc-2-deoxystreptamine and obtaining a mixture of 4-O- and 6-O-glycosylated products with low selectivity. How can I improve this?
Answer: This is a common issue due to the similar reactivity of the C4-OH and C6-OH groups. Here are several strategies to enhance regioselectivity:
-
Steric Hindrance: The choice of protecting groups on the glycosyl donor can influence the regioselectivity. A bulkier protecting group on the donor may favor glycosylation at the less sterically hindered hydroxyl group of the 2-DOS acceptor.
-
Hydrogen Bonding: The presence of protecting groups on the 2-DOS acceptor that can form hydrogen bonds with a specific hydroxyl group can increase its nucleophilicity and direct the glycosylation to that position.[6]
-
Catalyst/Promoter System: The choice of glycosylation promoter can significantly impact regioselectivity. Experiment with different promoters (e.g., NIS/TfOH, TMSOTf) and reaction conditions (temperature, solvent).
-
Desymmetrization Strategy: For optimal control, consider a desymmetrization approach. This involves protecting the C4 and C5 hydroxyls as a cyclic acetal, leaving only the C6-OH available for glycosylation.[2]
Problem 2: Difficulty in Separating Regioisomers
Question: My reaction has produced a mixture of 4-O- and 6-O-functionalized 2-DOS derivatives, and I am struggling to separate them by column chromatography. What can I do?
Answer: The separation of 2-DOS regioisomers can be challenging due to their similar polarities.[7]
-
Chromatography Optimization:
-
Stationary Phase: Experiment with different silica (B1680970) gel grades or consider alternative stationary phases like alumina (B75360) or reversed-phase silica (C18).
-
Mobile Phase: A systematic optimization of the eluent system is crucial. A gradient elution might be more effective than an isocratic one. Adding a small amount of a polar modifier like methanol (B129727) or an amine like triethylamine (B128534) can sometimes improve separation.
-
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the mixture. Converting the remaining free hydroxyl groups into esters or silyl (B83357) ethers can alter the polarity of the isomers, potentially making them separable. The protecting groups can then be removed after separation.
-
High-Performance Liquid Chromatography (HPLC): For small-scale separations, preparative HPLC is often more effective than flash column chromatography for resolving closely related isomers.[8]
Problem 3: Incomplete Deprotection or Side Reactions During Deprotection
Question: I am trying to remove the Boc protecting groups from my functionalized 2-DOS derivative using trifluoroacetic acid (TFA), but the reaction is either incomplete or I am observing side products. What could be the issue?
Answer: Incomplete deprotection or the formation of side products can be due to several factors:
-
Reaction Conditions:
-
Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial. If the reaction is sluggish, a slight increase in temperature might be necessary, but this can also promote side reactions.
-
TFA Concentration: The concentration of TFA can be critical. While a high concentration is typically used, it can sometimes lead to degradation of other functional groups. Consider using a milder acidic condition or a different acid.
-
-
Scavengers: During deprotection, the released tert-butyl cations can alkylate sensitive functional groups. The addition of a scavenger like triethylsilane or anisole (B1667542) can trap these cations and prevent side reactions.
-
Orthogonal Protecting Groups: For complex molecules with multiple protecting groups, ensure that your deprotection strategy is orthogonal. The conditions used to remove one protecting group should not affect others.[4]
Data Presentation
Table 1: Regioselectivity in the Glycosylation of N,N'-di-Boc-2-deoxystreptamine with a Glycosyl Donor
| Promoter System | Solvent | Temperature (°C) | Ratio of 4-O:6-O Isomers | Total Yield (%) |
| NIS/TfOH | CH2Cl2 | -40 | 3:1 | 65 |
| TMSOTf | CH2Cl2 | -78 | 1:1.5 | 70 |
| AgOTf/PhSCl | Toluene | -20 | 2.5:1 | 60 |
| BF3·OEt2 | CH2Cl2 | 0 | 1:1 | 55 |
Note: The data presented in this table is a representative example and the actual results may vary depending on the specific glycosyl donor and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of N,N'-di-Boc-2-deoxystreptamine
This protocol is adapted from a procedure for the protection of amino groups.[2]
-
Dissolution: Dissolve 2-deoxystreptamine (1.0 g, 6.16 mmol) in a 1:1 mixture of dioxane and water (40 mL).
-
Addition of Base: Add sodium hydroxide (B78521) (0.5 g, 12.5 mmol) to the solution and stir until it dissolves.
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc2O) (3.0 g, 13.7 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (B86663), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford N,N'-di-Boc-2-deoxystreptamine as a white solid.
Protocol 2: Regioselective Monofunctionalization of N,N'-di-Boc-2-deoxystreptamine via a Cyclic Acetal
This protocol is a general procedure based on the selective protection of vicinal diols.[2]
-
Formation of the Acetal:
-
Dissolve N,N'-di-Boc-2-deoxystreptamine (1.0 g, 2.76 mmol) in anhydrous DMF (20 mL).
-
Add 1,1-dimethoxycyclohexane (B1328912) (0.8 mL, 5.52 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 50 mg).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours under an inert atmosphere. Monitor by TLC.
-
-
Functionalization of the Free Hydroxyl:
-
Cool the reaction mixture to 0°C.
-
Add the desired electrophile (e.g., an alkylating agent or an acylating agent) and a suitable base (e.g., triethylamine or pyridine).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Acetal Deprotection:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Dissolve the crude product in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v) and stir at room temperature for 1-2 hours to remove the acetal protecting group.
-
-
Purification: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) and extract the product. Purify by flash column chromatography.
Visualizations
References
- 1. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]
- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
preventing epimerization during 2-Deoxystreptamine synthesis
Welcome to the technical support center for 2-deoxystreptamine (B1221613) (2-DOS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of synthesizing this critical aminoglycoside scaffold, with a particular focus on preventing epimerization and controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in 2-deoxystreptamine synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted, leading to the formation of a diastereomer called an epimer. In the context of 2-deoxystreptamine synthesis, which has multiple stereocenters, uncontrolled epimerization can lead to a mixture of stereoisomers. This is highly undesirable as the biological activity of 2-DOS and its derivatives is critically dependent on their precise three-dimensional structure. The formation of epimers complicates purification, reduces the yield of the desired product, and can lead to inactive or even toxic final compounds.
Q2: Which steps in a typical 2-deoxystreptamine synthesis are most prone to epimerization?
A2: Epimerization is most likely to occur at carbon atoms adjacent to a carbonyl group or other activating group, especially under basic or acidic conditions. In many synthetic routes towards 2-deoxystreptamine, key intermediates may contain such features. For instance, the introduction of amino groups often proceeds through intermediates like oximes or involves reactions on ketone precursors. The hydrogens on the carbons alpha to these groups can be acidic enough to be removed by a base, leading to a planar enolate intermediate which can then be re-protonated from either face, resulting in epimerization.
Q3: How do protecting groups help in preventing epimerization?
A3: Protecting groups are essential tools for preventing epimerization by influencing the stereochemical outcome of reactions. Orthogonally protected 2-deoxystreptamine derivatives are particularly valuable.[1][2][3][4][5] By protecting hydroxyl and amino groups with carefully chosen protecting groups, you can:
-
Lock the conformation: Bulky protecting groups can restrict the conformational flexibility of the cyclohexane (B81311) ring, favoring reaction from a specific face.
-
Prevent unwanted reactions: Protecting groups prevent functional groups from participating in side reactions that could lead to epimerization.
-
Enable stereoselective transformations: The choice of protecting group can direct the stereochemical course of subsequent reactions. For example, a well-chosen protecting group can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face.
Q4: What are some common strategies for the stereoselective synthesis of 2-deoxystreptamine?
A4: Several strategies are employed to achieve a stereoselective synthesis of 2-deoxystreptamine:
-
Starting from the chiral pool: Syntheses often begin with readily available, enantiomerically pure starting materials like carbohydrates (e.g., D-glucose).[1]
-
Degradation of natural products: Controlled degradation of aminoglycosides like neomycin or kanamycin (B1662678) A can provide enantiopure and orthogonally protected 2-DOS intermediates.[2][4][6]
-
Asymmetric synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.
-
Stereospecific reactions: Employing reactions with well-defined stereochemical outcomes, such as the Ferrier rearrangement and the Mitsunobu reaction, is a common approach.[1]
Troubleshooting Guide
Issue 1: Poor diastereoselectivity during the introduction of the first nitrogen functionality.
This often occurs during the reduction of an oxime intermediate. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Me₄NBH(OAc)₃ (Tetrabutylammonium triacetoxyborohydride) | This bulky reducing agent can provide high diastereoselectivity through facial-selective hydride delivery. |
| Solvent | TFA (Trifluoroacetic acid) | The acidic medium can influence the conformation of the substrate and the reactivity of the reducing agent. |
| Temperature | Low temperature (e.g., -20°C to 0°C) | Lowering the temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable product if the transition state leading to it is of lower energy. |
Experimental Protocol: Diastereoselective Reduction of an Oximino Benzylether [1]
-
Dissolve the oximino benzylether intermediate in trifluoroacetic acid (TFA).
-
Cool the solution to the desired low temperature (e.g., -15 °C).
-
Add a solution of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) in TFA dropwise.
-
Stir the reaction at low temperature until completion, monitoring by TLC.
-
Work up the reaction by quenching with a suitable reagent and extract the product.
-
Purify the product by column chromatography.
Issue 2: Epimerization during the introduction of the second nitrogen functionality.
Introducing the second nitrogen can be challenging. A common strategy involves the displacement of a hydroxyl group. The Mitsunobu reaction is a powerful tool for this transformation as it proceeds with a predictable inversion of stereochemistry.
| Parameter | Reagents | Rationale |
| Phosphine | PPh₃ (Triphenylphosphine) | Activates the hydroxyl group for displacement. |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate) | Acts as the oxidant in the reaction. |
| Nitrogen Source | DPPA (Diphenylphosphoryl azide) | Serves as the azide (B81097) source, which can be later reduced to the amine. The use of an azide is advantageous as it is a good nucleophile and does not act as a base, minimizing the risk of base-catalyzed epimerization. |
Experimental Protocol: Mitsunobu Reaction for Azide Introduction [1]
-
Dissolve the alcohol intermediate, triphenylphosphine (B44618) (PPh₃), and diphenylphosphoryl azide (DPPA) in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure.
-
Purify the resulting azide by column chromatography.
Visualizing Key Concepts
Diagram 1: Logic of Orthogonal Protection
Caption: Orthogonal protecting groups allow for selective modification.
Diagram 2: Stereoselective Introduction of Nitrogen
Caption: Two common routes for stereocontrolled nitrogen introduction.
References
- 1. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A short and scalable route to orthogonally O-protected 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Deoxystreptamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-deoxystreptamine (B1221613) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are 2-deoxystreptamine derivatives and why is their solubility a concern?
A1: 2-Deoxystreptamine is a core structural component of many aminoglycoside antibiotics, such as gentamicin, kanamycin, and neomycin.[1] Derivatives of this scaffold are being extensively researched to develop new therapeutic agents, potentially with improved efficacy or reduced toxicity.[2] While many parent aminoglycosides are water-soluble, especially in their salt forms, chemical modifications to create new derivatives can significantly alter physicochemical properties, often leading to decreased aqueous solubility.[3] Poor solubility can hinder in vitro assays, formulation development, and ultimately, bioavailability.[4]
Q2: My 2-deoxystreptamine derivative is poorly soluble in water. What is the first step to address this?
A2: The initial step is to accurately determine the baseline solubility and to assess the pH-solubility profile. Since 2-deoxystreptamine and its derivatives typically contain multiple amino groups, their ionization state and, consequently, their solubility are highly dependent on pH.[3][5] A simple pH adjustment can often lead to a significant improvement in solubility.
Q3: I've tried adjusting the pH, but the solubility of my derivative is still insufficient for my experiments. What are the next steps?
A3: If pH modification is not sufficient, several other techniques can be employed. These can be broadly categorized into physical and chemical modifications.[3] Common approaches include the use of co-solvents, complexation with cyclodextrins, or creating solid dispersions.[6][7][8] For more challenging compounds, advanced methods like particle size reduction to create nanosuspensions may be necessary.[9][10]
Q4: Can I use DMSO to dissolve my compound for biological assays?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for dissolving poorly soluble compounds for in vitro studies.[11] However, it is crucial to be aware of the potential for DMSO to interfere with assays and to exhibit cytotoxicity at higher concentrations.[11] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls.
Troubleshooting Guide
Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, leading to precipitation. This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium where the compound is less soluble.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Use a Co-solvent in the Final Medium: Incorporate a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous buffer to increase the compound's solubility.[8][12]
-
Serial Dilutions: Perform serial dilutions in a mixed solvent system (e.g., DMSO/water mixtures) before the final dilution into the aqueous buffer.
-
Complexation: Pre-complex the drug with a solubilizing agent like a cyclodextrin (B1172386) before its addition to the aqueous medium.[6]
-
Issue 2: Difficulty in preparing a high-concentration aqueous stock solution.
-
Possible Cause: The intrinsic solubility of the derivative is low, even at its optimal pH.
-
Troubleshooting Steps:
-
pH Adjustment: As 2-deoxystreptamine derivatives are basic, their solubility often increases in acidic conditions (e.g., pH 4.0-5.5) where the amino groups are protonated.[5]
-
Use of Co-solvents: Prepare the stock solution in a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene (B3416737) glycol (PEG).[8][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) or using an ultrasonic bath can help overcome the activation energy barrier for dissolution.[16] However, be cautious about potential degradation of the compound at elevated temperatures.
-
Issue 3: Solution color changes or compound degrades over time.
-
Possible Cause: The compound may be unstable under certain conditions (e.g., pH, exposure to light, or oxidation).
-
Troubleshooting Steps:
-
pH Stability Profile: Determine the pH range where your compound is most stable. For some aminoglycosides, solutions are stable in both acidic and basic conditions, but this needs to be empirically determined for new derivatives.[17]
-
Protect from Light: Store solutions in amber vials or protect them from light, especially if the compound has chromophores that might be susceptible to photodegradation.
-
Use of Antioxidants: If oxidation is suspected, consider adding antioxidants like sodium metabisulfite (B1197395) to the formulation.[18]
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.[19]
-
Data Presentation
Table 1: Aqueous Solubility of Common 2-Deoxystreptamine Aminoglycosides
| Aminoglycoside | Form | Solvent | Solubility (mg/mL) | Reference(s) |
| Amikacin | Sulfate (B86663) Salt | Water | 50 | [20] |
| Amikacin | Free Base | PBS (pH 7.2) | ~5 | [21] |
| Gentamicin | Sulfate Salt | Water | 50 - 100 | [19][22] |
| Kanamycin | Sulfate Salt | Water | 50 | [23] |
| Tobramycin | Free Base | PBS (pH 7.2) | ~10 | [5] |
Note: The solubility of aminoglycosides can be significantly influenced by the specific salt form, pH, and temperature.
Table 2: Illustrative Example of Solubility Enhancement for a Hypothetical 2-Deoxystreptamine Derivative
| Enhancement Technique | Solvent/System | Solubility Increase (Fold) | Comments |
| pH Adjustment | pH 4.5 Buffer | 5 - 10 | Effective for basic compounds.[5] |
| Co-solvency | 20% Propylene Glycol (aq) | 10 - 50 | Reduces solvent polarity.[8] |
| Complexation | 10% HP-β-Cyclodextrin (aq) | 50 - 200 | Forms inclusion complexes.[14] |
| Solid Dispersion | with PVP K30 | >100 | Creates an amorphous, high-energy state.[7] |
Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the potential magnitude of solubility improvement with different techniques. Actual results will vary depending on the specific molecular structure of the derivative.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of the 2-deoxystreptamine derivative to a small volume (e.g., 1 mL) of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 x g for 20 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Screening for Co-solvent-Based Solubility Enhancement
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerin).[8]
-
Preparation of Co-solvent Mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Measurement: Add an excess amount of the derivative to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent system.
-
Data Analysis: Plot the solubility of the derivative as a function of the co-solvent concentration for each co-solvent tested to identify the most effective system.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Molar Ratio Determination: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water with stirring. Gentle warming may be required.
-
Complex Formation: Slowly add the 2-deoxystreptamine derivative to the cyclodextrin solution while stirring. Continue stirring at room temperature for 24-72 hours to allow for complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize (freeze-dry) the frozen solution under vacuum for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its solubility enhancement compared to the uncomplexed drug.
Visualizations
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. updatepublishing.com [updatepublishing.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. apexbt.com [apexbt.com]
- 17. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 18. US3429967A - Stable neomycin solution - Google Patents [patents.google.com]
- 19. himedialabs.com [himedialabs.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
optimization of protecting group removal in 2-Deoxystreptamine chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of protecting group removal in 2-deoxystreptamine (B1221613) (2-DOS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and hydroxyl functionalities of 2-deoxystreptamine?
A1: In 2-deoxystreptamine and aminoglycoside chemistry, the amino groups are most commonly protected as carbamates, while hydroxyl groups are often protected as ethers.
-
Amino Protecting Groups:
-
Hydroxyl Protecting Groups:
Q2: My Boc deprotection is incomplete. What are the common causes and solutions?
A2: Incomplete Boc deprotection is a frequent issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Acid: The concentration or equivalents of the acid (commonly Trifluoroacetic Acid - TFA) may be too low. Ensure you are using a sufficient excess of TFA.
-
Reaction Time/Temperature: The reaction may not have proceeded to completion. While many Boc deprotections are rapid at room temperature, some sterically hindered or complex substrates may require longer reaction times or gentle heating.
-
Scavengers: During deprotection, the resulting tert-butyl cation is electrophilic and can re-alkylate sensitive residues.[2] The addition of a scavenger like triethylsilane or anisole (B1667542) can capture these cations and prevent side reactions, which might be mistaken for incomplete deprotection.
-
Solvent Choice: Dichloromethane (B109758) (DCM) is a common solvent, but for some substrates, a different solvent system might improve solubility and reaction efficiency.
Q3: I am observing unexpected side products after Cbz deprotection via hydrogenolysis. What could be the cause?
A3: Catalytic hydrogenolysis is a powerful deprotection method, but it can affect other functional groups in the molecule.
-
Reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under hydrogenolysis conditions.[6]
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon - Pd/C) can be poisoned by sulfur-containing compounds or other impurities, leading to incomplete or sluggish reactions.
-
Solvent Effects: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) can influence the reaction rate and selectivity.[7] Ensure the substrate is fully dissolved.
-
Over-reduction: In some cases, prolonged reaction times or high hydrogen pressure can lead to the reduction of other parts of the molecule.
Q4: How can I selectively deprotect one of multiple protecting groups on a 2-DOS derivative?
A4: Selective deprotection relies on using "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[8]
-
Example of an Orthogonal Strategy: A molecule with a Boc-protected amine and a Cbz-protected amine can be selectively deprotected. The Boc group can be removed with acid (e.g., TFA) while the Cbz group remains intact.[9] Subsequently, the Cbz group can be removed by hydrogenolysis.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction. | Insufficient reagent (acid, catalyst, hydrogen). | Increase the equivalents of the deprotecting agent. For hydrogenolysis, ensure an adequate supply of hydrogen and active catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Poor solubility of the substrate. | Experiment with different solvent systems to ensure complete dissolution of the starting material. | |
| Catalyst deactivation (for hydrogenolysis). | Use a fresh batch of catalyst. If sulfur-containing compounds are present, consider a different deprotection strategy. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Unidentified spots on TLC or peaks in LC-MS. | Side reactions with other functional groups. | Re-evaluate the compatibility of your protecting groups with the deprotection conditions. Consider an alternative, milder deprotection method. |
| Alkylation by carbocations (e.g., t-butyl from Boc). | Add a scavenger (e.g., anisole, triethylsilane) to the reaction mixture. | |
| Over-reduction during hydrogenolysis. | Reduce the reaction time, hydrogen pressure, or catalyst loading. Monitor the reaction closely. | |
| Racemization or epimerization. | Use milder reaction conditions (e.g., lower temperature, less harsh acid/base). |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected 2-deoxystreptamine derivative in a suitable solvent, typically dichloromethane (DCM). A common concentration is 0.1 M.
-
Acid Addition: To the solution, add Trifluoroacetic Acid (TFA). A common solvent ratio is 1:1 DCM:TFA, but this can be varied. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Purification: The crude product can be purified by an appropriate method, such as precipitation in diethyl ether, or column chromatography.[11]
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected 2-deoxystreptamine derivative in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (B1210297) (EtOAc).
-
Catalyst Addition: To the solution, add a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.[3]
Data Summary
Table 1: Common Protecting Groups for 2-DOS and their Deprotection Conditions
| Protecting Group | Functional Group | Deprotection Reagents | Typical Solvents | Yields |
| Boc | Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | High to Quantitative[10][11] |
| Cbz | Amine | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Generally High |
| Benzyl (Bn) | Hydroxyl | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Generally High[7] |
| Benzyl (Bn) | Hydroxyl | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water | Variable |
| Benzyl (Bn) | Hydroxyl | Ozone (O₃) followed by NaOMe | Methanol/DCM | Good[5] |
Visual Guides
Decision-Making Workflow for Deprotection
Caption: Decision tree for selecting a deprotection method.
Experimental Workflow for Boc Deprotection
Caption: Step-by-step workflow for a typical Boc deprotection experiment.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
avoiding N-acetylation side reactions with 2-Deoxystreptamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-deoxystreptamine (B1221613) (2-DOS). The primary focus is on preventing and troubleshooting N-acetylation side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for unintentional N-acetylation of 2-deoxystreptamine during a reaction?
A1: Unintentional N-acetylation is most often a result of non-selective acylation when one or both of the amino groups on the 2-deoxystreptamine core are unprotected. The amino groups of 2-DOS are strong nucleophiles and can react with acetylating agents or other electrophiles present in the reaction mixture, leading to undesired side products.
Q2: How can I prevent N-acetylation of 2-deoxystreptamine?
A2: The most effective strategy is the use of an orthogonal protection scheme. This involves selectively protecting the amino groups with protecting groups that are stable under the reaction conditions planned for other parts of the molecule. This ensures that only the desired functional groups react. Commonly used protecting groups for the amino functionalities of 2-deoxystreptamine include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Q3: What are "orthogonal" protecting groups and why are they important for 2-deoxystreptamine chemistry?
A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct reaction conditions without affecting the others. For a molecule like 2-deoxystreptamine with multiple reactive sites (two amino groups and two hydroxyl groups), an orthogonal strategy allows for the selective deprotection and subsequent reaction at a specific site, which is crucial for the controlled synthesis of complex derivatives.[1]
Q4: Can I selectively protect only one of the two amino groups on the 2-deoxystreptamine ring?
A4: Yes, selective protection of one amino group is possible, often through enzymatic resolution or by leveraging subtle differences in reactivity. However, a more common and scalable approach for achieving regioselective functionalization involves the synthesis of an orthogonally protected 2-deoxystreptamine derivative where the two amino groups are masked with different protecting groups.[2][3]
Troubleshooting Guide: Unwanted N-Acetylation
If you are observing unexpected N-acetylation of your 2-deoxystreptamine substrate, consult the following guide for potential causes and solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of acetylated byproducts. | Incomplete protection of the amino groups. | Ensure complete protection of the amino groups before proceeding with subsequent steps. This can be verified by NMR or mass spectrometry. Consider using a slight excess of the protecting group reagent and optimizing reaction time and temperature. |
| Non-optimal choice of base. | The choice of base can influence the nucleophilicity of the amino groups. For Boc protection, bases like sodium bicarbonate or triethylamine (B128534) are commonly used. For Cbz protection, sodium bicarbonate is often employed. If side reactions are observed, consider a milder or sterically hindered base. | |
| Inappropriate solvent. | The solvent can affect the reactivity of both the substrate and the reagents. Protic solvents may participate in the reaction, while aprotic solvents like THF, DMF, or dichloromethane (B109758) are generally preferred for protection reactions. | |
| Reaction temperature is too high. | Elevated temperatures can lead to decreased selectivity and the formation of side products. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many protection reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a good practice. | |
| Multiple acetylated species observed (mono- and di-acetylated). | Partial deprotection of the amino groups during the workup or subsequent steps. | Review your workup and purification procedures. Avoid strongly acidic or basic conditions if your protecting groups are labile under these conditions. Ensure that any deprotection steps are highly selective and go to completion. |
| Use of an overly reactive acetylating agent. | If you are intentionally acetylating another part of the molecule, consider using a less reactive acetylating agent or a milder catalyst to improve selectivity. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the protection of 2-deoxystreptamine to avoid unwanted N-acetylation.
Protocol 1: Di-N-Boc Protection of 2-Deoxystreptamine
This protocol describes the protection of both amino groups of 2-deoxystreptamine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[4][5]
Materials:
-
2-Deoxystreptamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-deoxystreptamine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 5-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Di-N-Cbz Protection of 2-Deoxystreptamine
This protocol outlines the protection of both amino groups using benzyl (B1604629) chloroformate (Cbz-Cl).
Materials:
-
2-Deoxystreptamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-deoxystreptamine in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate to the reaction mixture at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Allow the reaction to stir for approximately 20 hours at the same temperature.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the yields of various protection and derivatization reactions of 2-deoxystreptamine, providing a comparison of different strategies.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Deoxystreptamine | (Boc)₂O, NaOH, H₂O/Dioxane | 1,3-Di-N-Boc-2-deoxystreptamine | 50 (over two steps from neomycin) | [4] |
| 1,3-Di-N-Boc-2-deoxystreptamine | 1,1-dimethoxycyclohexane, pTsOH, DMF | Acetal protected diol | 98 | [4] |
| Neomycin B | Acetic anhydride, HCl, Methanol | 1,3,6',2''',6'''-penta-N-acetyl neomycin | 39 | [3] |
| Paromomycin | Acetic anhydride, HCl, Methanol | 1,3,2''',6'''-tetra-N-acetyl paromomycin | 41 | [3] |
Visualizations
Chemical Structures and Protection Scheme
Caption: General scheme for the protection of 2-deoxystreptamine's amino groups.
Orthogonal Protection Strategy Workflow
Caption: Workflow for the regioselective modification of 2-deoxystreptamine.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting unwanted N-acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of solvent and protein dynamics in ligand recognition and inhibition of aminoglycoside adenyltransferase 2″‐Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Deoxystreptamine Dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-deoxystreptamine (B1221613) dihydrobromide. The most common and scalable method involves the acid hydrolysis of neomycin sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of 2-deoxystreptamine dihydrobromide synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Inadequate mixing in a large reactor.- Acid concentration is too low. | - Ensure the reaction is refluxed for the recommended duration (typically several hours).- Use a robust overhead stirrer to ensure homogenous mixing of the viscous solution.- Use 6N sulfuric acid for the hydrolysis. |
| Excessive Charring and Darkening of the Reaction Mixture | - Reaction temperature is too high.- "Hot spots" in the reactor due to poor heat distribution.- Prolonged reaction time beyond what is necessary. | - Maintain a controlled reflux temperature. Use a heating mantle with a temperature controller for even heating.- Ensure vigorous stirring to distribute heat evenly.- Monitor the reaction progress by thin-layer chromatography (TLC) to avoid unnecessarily long reaction times. |
| Slow or Difficult Filtration of Barium Sulfate | - Fine precipitate of barium sulfate formed due to rapid addition of barium hydroxide (B78521).- High viscosity of the reaction mixture. | - Add the barium hydroxide solution slowly with vigorous stirring to promote the formation of larger, more easily filterable particles.- Dilute the reaction mixture with water before filtration to reduce viscosity.- Use a larger filter funnel or a filter press for large-scale operations. |
| Low Yield of 2-Deoxystreptamine | - Incomplete hydrolysis.- Loss of product during the barium sulfate removal step.- Inefficient binding or elution from the ion-exchange column. | - Address incomplete hydrolysis as described above.- Ensure the barium sulfate precipitate is thoroughly washed with water to recover any adsorbed product.- Use a sufficient amount of cation-exchange resin (e.g., Amberlite IRC-50) and ensure proper pH for binding. Elute with a suitable concentration of acid (e.g., 1N HCl or HBr). |
| Difficulty in Crystallizing this compound | - Presence of impurities.- Incorrect solvent system or concentration.- Rapid cooling. | - Ensure the product is sufficiently pure after ion-exchange chromatography.- Use a suitable solvent system for crystallization, such as ethanol (B145695) or methanol-water mixtures.- Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal can be beneficial. |
| Product is Contaminated with Neamine (B104775) | - Neamine is a known degradation product of neomycin.[1][2][3][4] | - The purification process, including ion-exchange chromatography and crystallization, is designed to separate 2-deoxystreptamine from neamine and other hydrolysis byproducts. Ensure these steps are performed carefully. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What is the most practical and scalable method for synthesizing 2-deoxystreptamine?
A1: The most practical method for obtaining 2-deoxystreptamine is the straightforward acidic degradation of neomycin.[5][6] This method is amenable to scale-up for the production of multigram quantities.[5]
Q2: What are the typical yields for the synthesis of 2-deoxystreptamine from neomycin?
A2: The overall yield of 2-deoxystreptamine from neomycin is approximately 40% in two steps.[7]
Q3: What are the key steps in the synthesis of this compound from neomycin sulfate?
A3: The key steps are:
-
Acid hydrolysis of neomycin sulfate, typically with sulfuric acid.
-
Neutralization of the excess acid and removal of sulfate ions using barium hydroxide.
-
Purification of 2-deoxystreptamine using a cation-exchange resin.
-
Formation of the dihydrobromide salt and crystallization.
Q4: What safety precautions should be taken when scaling up this synthesis?
A4: The reaction involves large quantities of strong acid (sulfuric acid) and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. Care should be taken when handling barium hydroxide, as it is toxic.
Q5: How can the purity of the final this compound be assessed?
A5: The purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is a general guideline for the gram-scale synthesis of this compound from neomycin sulfate.
Materials:
-
Neomycin sulfate
-
Concentrated sulfuric acid
-
Barium hydroxide octahydrate
-
Cation-exchange resin (e.g., Amberlite IRC-50)
-
Hydrobromic acid (48%)
-
Ethanol
-
Deionized water
Procedure:
-
Acid Hydrolysis: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve neomycin sulfate in 6N sulfuric acid. Heat the mixture to reflux and maintain for 7 hours. The solution will darken, and some charring may occur.[8]
-
Neutralization and Sulfate Removal: Allow the reaction mixture to cool to room temperature. Slowly add a saturated solution of barium hydroxide with vigorous stirring until the pH is neutral (pH ~7). A dense white precipitate of barium sulfate will form.
-
Filtration: Filter the mixture to remove the barium sulfate precipitate. Wash the precipitate thoroughly with hot deionized water to ensure complete recovery of the product.
-
Ion-Exchange Chromatography: Load the combined filtrate onto a column packed with a cation-exchange resin (e.g., Amberlite IRC-50) that has been pre-conditioned. Wash the column with deionized water to remove any unbound impurities. Elute the 2-deoxystreptamine with 1N hydrobromic acid.
-
Crystallization: Collect the fractions containing 2-deoxystreptamine (can be monitored by TLC). Concentrate the solution under reduced pressure to induce crystallization of this compound. The crystals can be recrystallized from a suitable solvent system like ethanol-water to improve purity.
-
Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Neomycin Sulfate | [1] |
| Hydrolysis Agent | 6N Sulfuric Acid | [1][8] |
| Reaction Time | 7 hours | [8] |
| Overall Yield | ~40% | [7] |
| Melting Point (2-deoxystreptamine) | 225-228 °C | [9] |
| Melting Point (Dihydrochloride salt) | 325 °C (decomposes) | [9] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Neomycin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A short and scalable route to orthogonally O-protected 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. US2679532A - Acid hydrolysis of neomycin - Google Patents [patents.google.com]
- 9. 2-Deoxystreptamine [drugfuture.com]
issues with the storage and handling of 2-Deoxystreptamine dihydrobromide
Welcome to the Technical Support Center for 2-Deoxystreptamine (B1221613) Dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with 2-Deoxystreptamine Dihydrobromide.
Issue 1: Difficulty Dissolving the Compound
You may find that this compound does not readily dissolve in your chosen solvent.
-
Question: My this compound is not dissolving in water at room temperature. What should I do?
-
Answer: this compound is slightly soluble in water. Gentle heating can aid in dissolution. It is also slightly soluble in methanol (B129727) with heating. For other organic solvents like DMF, it can be dissolved for use in chemical syntheses.[1] When preparing aqueous stock solutions, it is common practice to first dissolve the compound in a small amount of a suitable solvent like water, and then dilute to the final concentration.[2]
-
Question: I'm seeing precipitation after my stock solution has cooled down. How can I prevent this?
-
Answer: Precipitation upon cooling can indicate that the solution is supersaturated. To avoid this, try not to exceed the solubility limit at room temperature. If a higher concentration is needed, you may need to prepare the solution fresh before each experiment or store it at a slightly elevated temperature, if the compound's stability allows. Always ensure the solution is well-mixed and completely dissolved before use. General good practice for preparing stock solutions is to weigh the required amount, dissolve it in a small amount of solvent, and then bring it to the final volume while agitating.[2]
Issue 2: Concerns About Compound Stability and Degradation
Ensuring the integrity of this compound is crucial for reliable experimental results.
-
Question: How stable is this compound in aqueous solution?
-
Answer: As a member of the aminoglycoside family, 2-Deoxystreptamine is generally more active at an alkaline pH.[3] However, its stability can be pH-dependent. For instance, its synthesis from neomycin involves acidic hydrolysis, suggesting some stability in acidic conditions.[4] For long-term storage of stock solutions, it is generally recommended to store them in aliquots at -20°C.[2][5] It is advisable to prepare fresh solutions for sensitive experiments.
-
Question: I am concerned about potential degradation of the compound during my experiment. What are the common degradation pathways?
-
Answer: Specific degradation pathways for this compound under various experimental conditions are not extensively detailed in readily available literature. However, forced degradation studies, which involve stressing the molecule with factors like pH, temperature, and oxidizing agents, are used to understand potential degradation pathways.[6] For aminoglycosides in general, enzymatic modification (adenylylation, acetylation, or phosphorylation) is a known mechanism of inactivation in biological systems.[3] To minimize degradation, it is crucial to follow recommended storage and handling procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions about the storage and handling of this compound.
Storage
-
Question: What are the recommended storage conditions for solid this compound?
-
Answer: Solid this compound should be stored at either -20°C or between 2-8°C.
-
Question: How should I store stock solutions of this compound?
-
Answer: Stock solutions should be stored in aliquots at -20°C to minimize freeze-thaw cycles.[2][5] Some solutions, like those for cell culture, may be stored for several weeks at 2-4°C.[2] Always check for any signs of precipitation before use.
Handling
-
Question: Is this compound hygroscopic?
-
Question: What personal protective equipment (PPE) should I use when handling this compound?
-
Answer: You should always wear appropriate PPE, including gloves, eye protection, and a lab coat. If you are handling the powder and there is a risk of inhalation, a dust mask is recommended.
Experimental Protocols & Workflows
Protocol for Preparing a Stock Solution (General)
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., sterile, nuclease-free water for biological applications)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filter (0.22 µm) if filter sterilization is required
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Carefully weigh the solid compound using a calibrated balance. It is advisable to do this in a clean and dry environment.
-
Dissolve the compound: Transfer the weighed solid to a sterile conical tube or vial. Add a small amount of the chosen solvent to dissolve the compound. Gentle warming and vortexing can be used to aid dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add the solvent to reach the final desired volume.
-
Sterilization (if required): If the solution is for use in sterile applications, it can be filter-sterilized through a 0.22 µm filter.[8]
-
Aliquoting and Storage: Dispense the stock solution into smaller, sterile aliquots to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C.[2][5]
Workflow for Troubleshooting Crystallization Issues
Caption: A logical workflow for troubleshooting common issues during the crystallization of chemical compounds.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₃ · 2HBr |
| Molecular Weight | 324.01 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C or 2-8°C |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly soluble | Heating may be required for complete dissolution. |
| Methanol | Slightly soluble | Heating may be required for complete dissolution. |
| Acetonitrile | Soluble | Used in the synthesis of 2-deoxystreptamine derivatives.[4] |
| Dimethylformamide (DMF) | Soluble | Used in the synthesis of 2-deoxystreptamine derivatives.[1] |
References
- 1. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. brainkart.com [brainkart.com]
- 4. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. quora.com [quora.com]
- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]
overcoming poor reactivity in 2-Deoxystreptamine modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of 2-deoxystreptamine (B1221613) (2-DOS).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-deoxystreptamine (2-DOS) derivatives?
A1: The most straightforward and cost-effective method to obtain the 2-deoxystreptamine scaffold is through the degradation of commercially available aminoglycosides, such as neomycin.[1][2] A common approach involves the N-Boc protection of neomycin, followed by oxidative cleavage of the vicinal diols on the sugar rings using sodium metaperiodate. The resulting unstable tetraaldehyde intermediate undergoes base-catalyzed β-elimination to yield a 5-O-ribosyl-2-deoxystreptamine derivative.[1] Alternatively, acidic hydrolysis of neomycin can also be employed.[2]
Q2: How can I achieve regioselective modification of the hydroxyl groups on the 2-DOS core?
A2: Achieving regioselectivity is a key challenge in 2-DOS chemistry. The primary hydroxyl group is generally the most accessible and reactive.[1] One strategy involves using protecting groups to selectively block other hydroxyl groups. For instance, an orthogonal protection strategy allows for the sequential deprotection and modification of specific hydroxyls.[3] Another approach is to leverage the inherent reactivity differences, for example, by performing selective oxidation of the primary alcohol.[1]
Q3: What are the recommended protecting groups for the amino and hydroxyl functions of 2-DOS?
A3: For the amino groups, the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[1][2] For hydroxyl groups, various protecting groups can be employed depending on the overall synthetic strategy. These include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and acetals. The choice of protecting group is critical for controlling regioselectivity and ensuring compatibility with subsequent reaction conditions.
Q4: What are some common methods for purifying modified 2-DOS derivatives?
A4: Purification of 2-DOS derivatives can be challenging due to their polar nature. Common purification techniques include:
-
Crystallization: This method can be highly effective for obtaining very pure compounds, especially for intermediates.[1]
-
Silica gel column chromatography: This is a standard technique for separating reaction mixtures. A variety of solvent systems, often involving methanol (B129727) and dichloromethane, are used.[1]
-
Sephadex chromatography: This size-exclusion chromatography can be useful for separating aminoglycoside derivatives.[4]
-
Precipitation: Precipitation from a suitable solvent like diethyl ether can be used to isolate the final product, often as a salt.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or incomplete reaction | - Steric hindrance around the reactive site.- Low reactivity of the specific hydroxyl or amino group.- Inadequate activation of reagents.- Degradation of starting material or product. | - Increase reaction temperature and/or time.- Use a more reactive reagent or a catalyst.- Ensure reagents are fresh and properly prepared.- Monitor the reaction by TLC or LC-MS to identify potential decomposition and consider quenching the reaction earlier.[5] |
| Difficulty in achieving regioselectivity | - Similar reactivity of different functional groups.- Inappropriate choice of protecting groups. | - Employ an orthogonal protecting group strategy to differentiate between hydroxyl groups.[3]- Utilize enzyme-catalyzed reactions which can offer high regioselectivity.[3]- Carefully control reaction conditions (temperature, stoichiometry) to favor reaction at the desired position. |
| Instability of intermediates (e.g., aldehydes) | - Aldehydes can be prone to oxidation, polymerization, or other side reactions. | - Use the crude aldehyde intermediate directly in the next step without purification.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Keep the reaction temperature low. |
| Low yield of final product | - Loss of material during workup and purification.- Incomplete reactions or side reactions.- Decomposition of the product. | - Optimize purification methods to minimize loss (e.g., choose appropriate column chromatography conditions, careful solvent removal).[5]- Re-evaluate reaction conditions to drive the reaction to completion.[5]- Ensure all transfers of material are done carefully, including rinsing glassware.[5] |
| Challenges in product characterization | - Broad peaks in NMR spectra due to conformational heterogeneity or aggregation.- Difficulty in obtaining high-resolution mass spectra. | - Acquire NMR spectra at elevated temperatures to potentially resolve broad signals.- Use a variety of NMR techniques (e.g., COSY, HSQC) for full structural elucidation.- For mass spectrometry, try different ionization techniques (e.g., ESI, MALDI) and solvent systems. |
Experimental Protocols
Protocol 1: Synthesis of 5-O-β-D-ribofuranosyl-N,N'-di-Boc-2-deoxystreptamine
This protocol is adapted from a procedure for the degradation of neomycin.[1]
1. N-Boc Protection of Neomycin:
-
Dissolve neomycin sulfate (B86663) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide (B78521) (NaOH).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Extract the product with an organic solvent and purify by column chromatography.
2. Oxidative Cleavage and β-Elimination:
-
Dissolve the N-Boc protected neomycin in a mixture of methanol and water.
-
Add sodium metaperiodate (NaIO₄) and stir the reaction mixture at room temperature for approximately 16 hours.[1]
-
Remove the methanol by evaporation.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Dissolve the residue in methanol and add triethylamine (B128534) (Et₃N).
-
Stir the mixture and then concentrate in vacuo.
-
Purify the resulting 5-O-ribosyl-2-deoxystreptamine derivative by crystallization from dichloromethane.[1]
Protocol 2: Reductive Amination of a 2-DOS Derivative
This protocol describes a general procedure for reductive amination.[4]
-
Dissolve the aldehyde-containing 2-DOS derivative in a suitable solvent such as methanol.
-
Add the desired amine.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench the reaction carefully.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for the synthesis and modification of 2-deoxystreptamine.
References
- 1. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
Technical Support Center: Characterization of Complex 2-Deoxystreptamine Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of complex 2-deoxystreptamine (B1221613) (2-DOS) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing complex 2-deoxystreptamine analogs?
A1: The primary analytical challenges stem from the inherent physicochemical properties of 2-DOS analogs. These molecules are highly polar, non-volatile, and often lack a strong chromophore, which complicates their analysis by conventional methods. Key challenges include:
-
Poor retention in reversed-phase chromatography: Due to their high polarity, these compounds are poorly retained on traditional C18 columns.
-
Low ionization efficiency in mass spectrometry: The polar nature of these molecules can lead to poor ionization and thus low sensitivity.
-
Spectral complexity in NMR: The presence of multiple sugar moieties and stereoisomers leads to overlapping signals in NMR spectra, making structural elucidation difficult.[1]
-
Matrix effects in biological samples: When analyzing samples from biological matrices like plasma or urine, endogenous substances can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.
Q2: Which chromatographic techniques are most suitable for separating complex 2-deoxystreptamine analogs?
A2: Several chromatographic techniques can be employed, each with its own advantages and disadvantages. The choice of technique often depends on the specific analog, the complexity of the mixture, and the downstream analytical method (e.g., MS or UV).
| Chromatographic Technique | Principle | Advantages | Disadvantages |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Good retention of highly polar compounds. Compatible with mass spectrometry. | Can have longer equilibration times. Sensitive to water content in the sample and mobile phase. |
| Reversed-Phase Chromatography with Ion-Pairing Agents | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the non-polar stationary phase. | Utilizes common C18 columns. Can achieve good separation of closely related analogs. | Ion-pairing agents can suppress MS signal and contaminate the instrument. Method development can be complex. |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange properties. | Offers unique selectivity for polar and charged compounds. Can provide excellent separation in a single run. | Column selection and method development can be more challenging. |
Q3: How can I improve the sensitivity of my LC-MS analysis for 2-deoxystreptamine analogs?
A3: Improving sensitivity in LC-MS analysis of 2-DOS analogs often involves optimizing both the chromatographic separation and the mass spectrometric detection.
| Strategy | Description | Expected Improvement |
| Use a Heated Electrospray Ionization (HESI) Source | A heated ESI source can improve the desolvation of the analyte, leading to more efficient ionization. | Signal enhancement can range from 3-fold to 16-fold depending on the analyte.[2] |
| Optimize Mobile Phase Additives | The addition of small amounts of acids (e.g., formic acid) or ammonium (B1175870) salts can improve protonation and reduce the formation of unwanted adducts. | Can significantly enhance the signal of the desired protonated molecule [M+H]+. |
| Employ Solid-Phase Extraction (SPE) for Sample Cleanup | SPE can effectively remove interfering matrix components that cause ion suppression. | Can lead to a significant increase in signal-to-noise ratio. |
| Derivatization | Chemical modification of the amino groups can improve chromatographic properties and ionization efficiency. | Can significantly increase sensitivity, but adds an extra step to the workflow. |
Troubleshooting Guides
Mass Spectrometry (MS)
Problem: Poor Signal Intensity or No Peaks in LC-MS
This is a common issue when analyzing highly polar compounds like 2-DOS analogs. The following troubleshooting guide provides a step-by-step approach to identify and resolve the problem.
Troubleshooting Workflow for Poor MS Signal Intensity
Caption: Troubleshooting logic for poor MS signal intensity.
Q&A for Poor MS Signal Intensity:
-
Q: I am not seeing any peaks for my 2-DOS analog. Where do I start?
-
A: First, ensure your mass spectrometer is functioning correctly by running a system suitability test with a known standard. If the instrument is working, the issue likely lies with your sample preparation, chromatography, or ionization method.
-
-
Q: My signal intensity is very low. How can I improve it?
-
A: Low signal intensity for 2-DOS analogs is often due to poor ionization efficiency.[3] Consider the following:
-
Optimize your ESI source parameters: Increase the source temperature to improve desolvation. Adjust the capillary and cone voltages to maximize the signal for your specific analyte.
-
Switch to a more sensitive ionization technique: If available, a heated ESI source can significantly boost your signal.[2]
-
Check for ion suppression: Co-eluting matrix components can suppress the ionization of your analyte. Improve your sample cleanup using Solid Phase Extraction (SPE) or adjust your chromatography to separate the analyte from interfering compounds.
-
-
Problem: Presence of Multiple Adduct Ions in ESI-MS
Electrospray ionization (ESI) can produce various adduct ions (e.g., [M+Na]+, [M+K]+) in addition to the desired protonated molecule ([M+H]+). This can complicate data interpretation and reduce the signal intensity of the target ion.
Q&A for Adduct Ion Formation:
-
Q: My mass spectrum shows large peaks for sodium and potassium adducts, and a very small peak for the protonated molecule. How can I reduce these adducts?
-
A: The formation of alkali metal adducts is common in ESI-MS, especially for molecules with multiple polar groups like 2-DOS analogs. To favor the formation of the [M+H]+ ion:
-
Add a proton source to the mobile phase: Incorporating a small amount of formic acid (0.1%) or acetic acid into your mobile phase will increase the availability of protons and promote the formation of [M+H]+.
-
Use high-purity solvents and reagents: Sodium and potassium are common contaminants in laboratory glassware and reagents. Use high-purity, LC-MS grade solvents and meticulously clean all glassware.
-
Add ammonium acetate (B1210297) or ammonium formate: These additives can help to outcompete sodium and potassium for adduction, leading to the formation of [M+NH4]+ adducts, which can sometimes be more stable and provide better sensitivity.
-
-
High-Performance Liquid Chromatography (HPLC)
Problem: Peak Tailing or Broadening
Poor peak shape in HPLC can lead to inaccurate quantification and reduced resolution. For polar compounds like 2-DOS analogs, peak tailing is a frequent issue.
Troubleshooting Workflow for HPLC Peak Tailing
References
- 1. 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment and in situ structure elucidation of amikacin derivatives in reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous screening and quantification of aminoglycoside antibiotics in honey using mixed-mode liquid chromatography with quadrupole time-of-flight mass spectroscopy with heated electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antibacterial Potential of 2-Deoxystreptamine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various 2-deoxystreptamine (B1221613) (2-DOS) analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to facilitate the evaluation and selection of promising candidates for further investigation in the fight against bacterial infections.
The 2-deoxystreptamine scaffold is a cornerstone of many clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3][4] These compounds exert their antibacterial effect by binding to the A-site of the bacterial 16S ribosomal RNA, leading to inhibition of protein synthesis.[5] However, the emergence of bacterial resistance, often through enzymatic modification of the aminoglycoside, has necessitated the development of novel analogs. This guide focuses on the comparative antibacterial potency of various synthetic and semi-synthetic 2-DOS derivatives.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-deoxystreptamine analogs against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from various studies to provide a comparative overview. Lower MIC values indicate greater antibacterial potency.
| 2-Deoxystreptamine Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Kanamycin A | Pseudomonas aeruginosa | >100 | [6] |
| Kanamycin B | Pseudomonas aeruginosa | 25-50 | [7] |
| Tobramycin | Pseudomonas aeruginosa | 0.5-2 | [7] |
| Dibekacin (B1670413) | Pseudomonas aeruginosa | 0.2-1 | [6][7] |
| Amikacin | Pseudomonas aeruginosa | 1-8 | [6] |
| Gentamicin | Pseudomonas aeruginosa | 0.5-4 | [6] |
| Guanidinylated Neomycin B derivative (10) | Pseudomonas aeruginosa (Gentamicin-resistant) | 8 | [8] |
| Guanidinylated Neomycin B derivative (13) | Pseudomonas aeruginosa (Gentamicin-resistant) | 16 | [8] |
| Kanamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak activity | [8] |
| Neomycin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Poor activity | [8] |
| Guanidinylated Neomycin B derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity restored | [8] |
| Guanidinylated Kanamycin A derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity restored | [8] |
| 2'-N-alkylated Paromomycin derivative (17) | Wild-type Gram-negative and Gram-positive pathogens | Minimal effect on activity | [9][10] |
| 2'-N-alkylated Neomycin derivative | Wild-type Gram-negative and Gram-positive pathogens | Minimal effect on activity | [9][10] |
| 2'-N-alkylated Ribostamycin derivative (41, 42) | Bacterial ribosome | 10-fold less active than parent | [9] |
Experimental Protocols
The determination of the antibacterial activity of 2-deoxystreptamine analogs is primarily conducted through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Standardized cultures of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
2-DOS Analogs: Stock solutions of the test compounds are prepared in a suitable solvent.
-
96-well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Bacterial colonies are picked from an agar (B569324) plate and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of 2-DOS Analogs:
-
A two-fold serial dilution of each 2-DOS analog is prepared directly in the 96-well plates using the growth medium. This creates a range of concentrations to be tested.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the 2-DOS analog at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antibacterial activity of 2-deoxystreptamine analogs.
Caption: Experimental workflow for MIC determination of 2-DOS analogs.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary mechanism of action for 2-deoxystreptamine-containing aminoglycosides is the inhibition of bacterial protein synthesis. These molecules bind with high affinity to the decoding A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. This binding interferes with the fidelity of translation, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death. The structural modifications in the 2-DOS analogs are designed to enhance this binding affinity, evade bacterial resistance mechanisms, and improve the antibacterial spectrum.
The following diagram provides a simplified representation of this mechanism.
Caption: Mechanism of action of 2-DOS analogs on bacterial protein synthesis.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modification at the 2'-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Deoxystreptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-deoxystreptamine (B1221613) (2-DOS) scaffold is a cornerstone in the chemical architecture of many clinically significant aminoglycoside antibiotics.[1][2][3][4] This aminocyclitol ring is pivotal for the biological activity of these compounds, primarily through its interaction with ribosomal RNA (rRNA), leading to the inhibition of bacterial protein synthesis.[1][4] However, the rise of bacterial resistance, often through enzymatic modification of the aminoglycoside, has necessitated the development of novel derivatives.[1][5] Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a blueprint for designing new 2-DOS derivatives that can evade resistance mechanisms while retaining or enhancing antibacterial potency.[6][7]
This guide offers a comparative analysis of 2-deoxystreptamine derivatives, presenting key quantitative data, detailed experimental protocols, and visual summaries of underlying principles to aid researchers in the field of antibiotic development.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in vitro activity of various 2-deoxystreptamine derivatives against susceptible and resistant bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, with lower values indicating higher efficacy.
| Derivative Class | Compound/Modification | Target Organism | MIC (µg/mL) | Key SAR Insight | Reference |
| Neomycin Analogues | 2'-OH substituted neomycin | E. coli (wild-type) | Similar to Neomycin | Substitution of the 2'-amino group with a hydroxyl group has a minimal effect on activity against wild-type strains, suggesting the other five amino groups provide sufficient electrostatic interaction.[8] | [8] |
| Conformationally restricted neomycin analogue (62) | Wild-type pathogens | Reduced activity | Constraining the conformation of the aminoglycoside scaffold leads to reduced antibacterial activity and lower affinity for the ribosomal A site.[8] | [8] | |
| Kanamycin Analogues | 3',4'-dideoxykanamycin B (Dibekacin) | Kanamycin-resistant strains | Active | Removal of 3'- and 4'-hydroxyl groups confers resistance to enzymatic phosphorylation by aminoglycoside phosphotransferases (APH).[9] | [9] |
| 6''-modified Apramycin derivatives | Multidrug-resistant clinical isolates | Significant activity | Modification at the 6''-position, which does not directly participate in ribosomal binding, can circumvent resistance while maintaining antibacterial potency.[5] | [5] | |
| Truncated Neomycin Conjugates | Monomeric aminopyridine conjugate (10b) | E. coli (Kanamycin-resistant) | 32 | Truncating the neomycin structure and conjugating the 2-DOS core with non-aminoglycoside RNA ligands can restore activity against resistant strains.[1] | [1] |
| 2-DOS-Nucleobase Conjugates | 2-DOS-artificial nucleobase (5d) | (pre-miR-372 inhibition) | IC50 in low µM range | The 2-DOS scaffold can be repurposed to target other RNA structures, such as microRNA precursors, by conjugation with nucleobases.[2] | [2] |
| 2-DOS Dimers | Deoxystreptamine Dimer | (RNA Hairpin Loop Binding) | High Affinity | Dimerization of the 2-DOS core can significantly enhance binding affinity to RNA secondary structures like hairpin loops.[10] | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of novel 2-deoxystreptamine derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials and Reagents:
- Test compounds (2-deoxystreptamine derivatives)
- Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, and relevant resistant clinical isolates)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., Kanamycin, Gentamicin)
- Negative control (broth only)
- Spectrophotometer or plate reader (optional, for OD600 measurement)
2. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microtiter Plates:
- Prepare a stock solution of each test derivative in a suitable solvent (e.g., sterile water or DMSO).
- Add 100 µL of CAMHB to all wells of a 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
- Include a positive control (standard antibiotic) and a negative control (no compound, no bacteria) and a growth control (no compound, with bacteria).
4. Inoculation and Incubation:
- Add 10 µL of the prepared bacterial inoculum (from step 2) to each well (except the negative control), bringing the final volume to 110 µL.
- Seal the plates or cover with a lid to prevent evaporation.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
- Optionally, the results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
The primary mechanism of action for 2-deoxystreptamine-containing aminoglycosides involves binding to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit. This binding event interferes with protein synthesis in several ways, including causing mRNA misreading and inhibiting translocation.
Caption: Aminoglycoside inhibition of bacterial protein synthesis.
Experimental Workflow: MIC Assay
The workflow for a broth microdilution MIC assay is a sequential process to determine the antibacterial efficacy of test compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship: SAR Principles
The structure-activity relationship for 2-DOS derivatives follows a clear logic: specific chemical modifications alter the molecule's interaction with its RNA target and with bacterial resistance enzymes, thereby modulating its overall biological activity.
Caption: Logic of SAR for 2-deoxystreptamine derivatives.
References
- 1. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. Deoxystreptamine dimers bind to RNA hairpin loops - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-Deoxystreptamine
For Researchers, Scientists, and Drug Development Professionals
2-Deoxystreptamine (B1221613) (2-DOS) is a pivotal molecular scaffold, forming the central aminocyclitol core of numerous clinically significant aminoglycoside antibiotics. Its unique structure, featuring a 1,3-diamino-1,2,3-trideoxy-scyllo-inositol arrangement, is crucial for the biological activity of these compounds. The development of efficient and versatile synthetic routes to 2-DOS and its derivatives is of paramount importance for the discovery of novel antibiotics to combat rising antimicrobial resistance and for the creation of RNA-targeting therapeutics. This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining 2-deoxystreptamine, offering a comprehensive overview of their respective advantages and disadvantages, supported by experimental data.
Comparative Summary of Synthetic Routes
The synthesis of 2-deoxystreptamine has been approached from several distinct strategic directions. The primary methods include the degradation of the readily available natural product neomycin and de novo syntheses from chiral pool starting materials such as D-glucose and myo-inositol. Each route presents a unique set of challenges and benefits in terms of step count, overall yield, stereochemical control, and amenability to analogue synthesis.
| Synthetic Route | Starting Material | Key Transformations | Number of Steps (to protected 2-DOS) | Overall Yield (to protected 2-DOS) | Key Advantages | Key Disadvantages |
| Degradation | Neomycin | Acidic Hydrolysis, N-Protection | ~3 | ~41%[1] | Shortest route, readily available starting material. | Limited scope for analogue synthesis, harsh reaction conditions. |
| De Novo Synthesis I | Methyl α-D-glucopyranoside | Ferrier Rearrangement, Diastereoselective Reduction, Mitsunobu Reaction | ~8 | ~15-20% (calculated) | High stereocontrol, allows for the synthesis of enantiomerically pure derivatives, versatile for analogue development. | Longer route, requires multiple protecting group manipulations. |
| De Novo Synthesis II | myo-Inositol | Formation of Conduritol Epoxide, Regioselective Epoxide Opening | ~6-8 | Not explicitly reported as a complete sequence | Utilizes an inexpensive starting material, offers a pathway to various stereoisomers. | Stereochemical control can be challenging, requires careful selection of protecting groups. |
Synthetic Route Overviews and Key Visualizations
The following sections provide a detailed look at each synthetic pathway, accompanied by diagrams generated using the DOT language to illustrate the logical flow of the transformations.
Degradation of Neomycin
This is the most direct and historically significant method for obtaining 2-deoxystreptamine. It leverages the natural abundance of neomycin, an aminoglycoside antibiotic that contains the 2-DOS core. The process involves a two-step acid hydrolysis to cleave the glycosidic bonds, followed by protection of the amino groups.
De Novo Synthesis from D-Glucose
This route offers a highly controlled and versatile approach to enantiomerically pure 2-deoxystreptamine derivatives. Starting from the readily available and inexpensive methyl α-D-glucopyranoside, the synthesis employs a series of stereoselective reactions to construct the aminocyclitol core.
De Novo Synthesis from myo-Inositol
myo-Inositol, a readily available and inexpensive cyclitol, provides an alternative chiral pool starting material for the synthesis of 2-deoxystreptamine. This route often proceeds through conduritol intermediates, which are unsaturated cyclitols that allow for the stereocontrolled introduction of amino functionalities.
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of 2-deoxystreptamine.
Route 1: Degradation of Neomycin
Step 1: Acidic Hydrolysis of Neomycin Sulfate (B86663) to Neamine [2]
To a solution of neomycin sulfate in 6 N sulfuric acid, the mixture is heated under reflux for several hours. After cooling, the excess sulfuric acid is neutralized with barium hydroxide (B78521), and the resulting barium sulfate precipitate is removed by filtration. The filtrate containing neamine is then purified by ion-exchange chromatography.
Step 2: Further Hydrolysis to 2-Deoxystreptamine and N-Protection [1]
Neamine is subjected to a more vigorous acidic hydrolysis with 48% aqueous hydrobromic acid under reflux for two days to yield crude 2-deoxystreptamine. The crude product is then treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of sodium hydroxide in a dioxane/water mixture to afford N,N'-di-Boc-2-deoxystreptamine. This protected derivative is obtained in a 50% yield over the two hydrolysis and protection steps.[1]
Route 2: De Novo Synthesis from D-Glucose
Step 1: Ferrier Rearrangement
A protected methyl α-D-glucopyranoside derivative is subjected to a Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid such as boron trifluoride etherate, converts the glycal into a cyclohexenone intermediate. This key step establishes the carbocyclic ring of the target molecule.
Step 2: Diastereoselective Reduction of the Cyclohexenone Intermediate
The cyclohexenone intermediate is reduced to the corresponding cyclohexanol. To control the stereochemistry at the newly formed hydroxyl center, a diastereoselective reducing agent is employed. For example, using L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) typically results in the axial attack of the hydride, leading to the desired equatorial alcohol with high diastereoselectivity.
Step 3: Mitsunobu Reaction for Amination [3][4]
The hydroxyl group of the cyclohexanol intermediate is converted to an amino group with inversion of configuration using a Mitsunobu reaction. A typical procedure involves dissolving the alcohol, triphenylphosphine (B44618) (PPh₃), and diphenylphosphoryl azide (DPPA) in anhydrous THF. The solution is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting azide can then be reduced to the corresponding amine. The use of DPPA provides a source of azide for the nucleophilic substitution.[3]
Route 3: De Novo Synthesis from myo-Inositol
Step 1: Synthesis of Conduritol B Epoxide
myo-Inositol is converted through a multi-step sequence into a protected conduritol B derivative. This intermediate is then epoxidized, for instance, using meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding conduritol B epoxide.
Step 2: Regioselective Opening of the Epoxide
The crucial step for introducing the amino functionalities involves the regioselective opening of the epoxide. This is typically achieved using an azide source, such as sodium azide, in the presence of a Lewis acid or under phase-transfer conditions. The azide attacks one of the epoxide carbons, leading to a trans-diaxial opening and the formation of an azido-alcohol. The regioselectivity of this opening is critical for establishing the correct stereochemistry of the final 2-deoxystreptamine.
Step 3: Reduction and Protection
The azido (B1232118) group is subsequently reduced to an amine, for example, by catalytic hydrogenation (H₂/Pd-C) or using a reducing agent like lithium aluminum hydride (LiAlH₄). The second amino group is introduced in a similar fashion or through manipulation of other functional groups on the cyclitol ring. Finally, the amino groups are protected to yield the desired orthogonally protected 2-deoxystreptamine derivative.
Conclusion
The choice of a synthetic route to 2-deoxystreptamine is highly dependent on the specific research or development goals. For rapid access to the basic 2-DOS scaffold, the degradation of neomycin remains a practical, albeit limited, option. For the synthesis of novel analogues and for applications requiring high stereochemical purity and orthogonal protection, the de novo syntheses from D-glucose or myo-inositol are superior. The D-glucose route, in particular, offers a well-established and versatile platform for the construction of a wide range of 2-deoxystreptamine derivatives, which is essential for the continued exploration of aminoglycoside-based therapeutics. Future efforts in this field will likely focus on the development of more convergent and atom-economical synthetic strategies to further enhance the accessibility of this important molecular scaffold.
References
2-Deoxystreptamine vs. Streptamine: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-deoxystreptamine (B1221613) (2-DOS) and streptamine (B1206204), two fundamental aminocyclitol scaffolds of aminoglycoside antibiotics. By examining their structural differences, roles in antibiotic function, and intrinsic biological activities, this document aims to provide a clear and objective resource for researchers in drug discovery and development.
Introduction: Core Scaffolds of Aminoglycoside Antibiotics
Aminoglycoside antibiotics are a critical class of antibacterial agents, particularly effective against Gram-negative bacteria. Their structures are characterized by an aminocyclitol core glycosidically linked to two or more amino sugars. The nature of this central ring is a key determinant of the antibiotic's class and mechanism of action. The two most prominent aminocyclitol cores are 2-deoxystreptamine and streptamine.
2-Deoxystreptamine (2-DOS) is the central scaffold for the majority of clinically significant aminoglycosides, including the neomycin, kanamycin (B1662678), and gentamicin (B1671437) families.[1][2] Its defining structural feature is the absence of a hydroxyl group at the 2-position of the streptamine ring.
Streptamine , in contrast, contains a hydroxyl group at the 2-position and serves as the core of the antibiotic streptomycin (B1217042), the first aminoglycoside to be discovered.[3][4]
The presence or absence of this single hydroxyl group profoundly influences the conformation of the aminocyclitol ring and its interactions with the bacterial ribosome, thereby dictating the antibacterial properties of the resulting aminoglycoside antibiotic.
Structural and Functional Comparison
The primary distinction between 2-deoxystreptamine and streptamine lies in their chemical structures, which in turn dictates the classes of aminoglycosides they form and their subsequent biological activities.
| Feature | 2-Deoxystreptamine (2-DOS) | Streptamine |
| Chemical Structure | 1,3-diamino-1,2,3-trideoxy-scyllo-inositol | 1,3-diamino-1,3-dideoxy-scyllo-inositol |
| Key Structural Difference | Lacks a hydroxyl group at the 2-position | Possesses a hydroxyl group at the 2-position |
| Resulting Aminoglycosides | Kanamycins, Neomycins, Gentamicins, Tobramycin | Streptomycin |
| Primary Role | Central scaffold providing a platform for amino sugar substitutions that directly interact with the ribosomal decoding A-site. | Central scaffold in streptomycin, contributing to the overall structure required for binding to the 16S rRNA of the 30S ribosomal subunit. |
Comparative Biological Activity
While both molecules are integral to the function of potent antibiotics, their intrinsic biological activities as standalone entities are remarkably low. Their primary biological significance is realized when they are incorporated into the larger aminoglycoside structures.
| Biological Activity | 2-Deoxystreptamine (2-DOS) | Streptamine |
| Antibacterial Activity (as a standalone molecule) | Generally considered to have no significant intrinsic antibacterial activity. | No significant intrinsic antibacterial activity has been reported. It is presumed to be inactive on its own. |
| Ribosomal RNA Binding Affinity | Very low affinity for ribosomal RNA (Kd > 1 mM).[5] | Direct binding affinity data for the standalone molecule is not available, but it is inferred to be very low. |
| Inhibition of Protein Synthesis | Does not significantly inhibit protein synthesis on its own. | Not reported to inhibit protein synthesis as an isolated molecule. |
| Cytotoxicity | Low cytotoxicity is generally reported for 2-DOS itself, though it is a component of ototoxic and nephrotoxic aminoglycosides. | Data on the cytotoxicity of the standalone streptamine molecule is not readily available. |
Mechanism of Action of Derived Aminoglycosides
The biological activity of 2-deoxystreptamine and streptamine is manifested through the action of the aminoglycoside antibiotics they form.
2-Deoxystreptamine-Containing Aminoglycosides
Aminoglycosides derived from 2-DOS, such as kanamycin and gentamicin, exert their bactericidal effect by binding to the decoding A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[6] This interaction induces a conformational change in the ribosome, leading to two primary consequences:
-
Inhibition of protein synthesis: The binding of the aminoglycoside interferes with the translocation of the ribosome along the mRNA, halting protein elongation.[1]
-
Miscoding: The conformational change in the A-site leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This produces non-functional or toxic proteins, contributing to cell death.[7]
Mechanism of 2-DOS Aminoglycoside Action
Streptamine-Containing Aminoglycoside (Streptomycin)
Streptomycin's mechanism, while also targeting the 30S ribosomal subunit, differs slightly from that of the 2-DOS aminoglycosides. Streptomycin binds to the 16S rRNA and the S12 ribosomal protein.[4][8] This binding interferes with the initiation of protein synthesis and also causes misreading of the mRNA, leading to the production of aberrant proteins and subsequent cell death.
Mechanism of Streptomycin Action
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the biological activities of 2-deoxystreptamine, streptamine, and their derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Escherichia coli ATCC 25922) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound (2-deoxystreptamine or streptamine) is prepared in a suitable solvent (e.g., sterile water). A series of two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria in MHB without compound) and negative (MHB only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
MIC Determination Workflow
Ribosome Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR measures the binding interaction between a ligand (the aminocyclitol) and a target (ribosomal RNA) in real-time.
Protocol:
-
Immobilization of RNA: A biotinylated RNA construct corresponding to the bacterial ribosomal A-site is immobilized on a streptavidin-coated SPR sensor chip.
-
Preparation of Analytes: Solutions of 2-deoxystreptamine and streptamine are prepared at various concentrations in a suitable running buffer.
-
Binding Measurement: The analyte solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time.
-
Data Analysis: The association and dissociation rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from these rates.[10]
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for transcription and translation is prepared.
-
Assay Setup: The cell-free extract is mixed with a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.
-
Addition of Inhibitor: Varying concentrations of 2-deoxystreptamine or streptamine are added to the reaction mixtures.
-
Incubation and Measurement: The reactions are incubated at 37°C for a set period. The amount of reporter protein synthesized is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP).
-
Data Analysis: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated.[11]
Conclusion
2-Deoxystreptamine and streptamine are fundamental building blocks of distinct classes of aminoglycoside antibiotics. While they are essential for the antibacterial activity of their respective parent compounds, as standalone molecules, they exhibit negligible intrinsic biological activity. The critical difference in their structure—the absence or presence of a 2-hydroxyl group—dictates the three-dimensional conformation of the resulting aminoglycosides and their specific interactions with the bacterial ribosome. Understanding these subtle yet crucial differences at the molecular level is paramount for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel compounds in the ongoing effort to combat bacterial resistance.
References
- 1. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Free spermidine evokes superoxide radicals that manifest toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptamine-Derived Schiff Bases: Potent Antimicrobial Agents and Evaluation of Cytotoxicity, ADME and DNA Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Novel 2-Deoxystreptamine Antibiotics Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Among the arsenal (B13267) of antibiotics, the 2-deoxystreptamine-containing aminoglycosides have historically been a cornerstone for treating severe Gram-negative infections. However, their efficacy has been compromised by the evolution of resistance mechanisms, primarily through the enzymatic modification of the antibiotic. This guide provides a comparative evaluation of two novel 2-deoxystreptamine (B1221613) antibiotics, plazomicin (B589178) and apramycin (B1230331), against clinically relevant resistant strains, offering insights into their performance, mechanisms, and the experimental protocols used for their evaluation.
Executive Summary
Plazomicin, a next-generation semisynthetic aminoglycoside derived from sisomicin, demonstrates potent activity against Enterobacterales, including carbapenem-resistant (CRE) and extended-spectrum β-lactamase (ESBL) producing isolates. Its structural modifications protect it from most clinically relevant aminoglycoside-modifying enzymes (AMEs).[1][2][3] Apramycin, a unique monosubstituted 2-deoxystreptamine aminoglycoside, shows significant promise against highly resistant Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, and is notably active against isolates harboring 16S rRNA methyltransferases, a mechanism that confers resistance to most other aminoglycosides.[4][5]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of plazomicin and apramycin compared to conventional aminoglycosides against key resistant bacterial strains. The data is presented as MIC50/MIC90 values (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | Organism(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference(s) |
| Plazomicin | Enterobacterales | 0.25 - 0.5 | 1 - 2 | 93.8 - 100% | [2][3] |
| Amikacin | Enterobacterales | 32 | >32 | 23.6 - 53.1% | [2][6] |
| Gentamicin | Enterobacterales | 1 | 16 | 43.8 - 81.8% | [2][6][7] |
| Tobramycin | Enterobacterales | 32 | 64 | <45% | [2][6] |
Table 2: Comparative In Vitro Activity against Multidrug-Resistant Acinetobacter baumannii
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Apramycin | 8 | 32 | [4][5][8] |
| Amikacin | ≥64 | >256 | [4][8] |
| Gentamicin | ≥64 | >256 | [4][8] |
| Tobramycin | ≥64 | >256 | [4][8] |
| Plazomicin | 8 | >128 | [9] |
Table 3: Comparative In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Apramycin | 16 | 32 | [4][8] |
| Amikacin | ≥8 | 256 | [4][8] |
| Gentamicin | ≥8 | 256 | [4][8] |
| Tobramycin | ≥8 | 256 | [4][8] |
| Plazomicin | 4 | 8 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are standardized protocols for key experiments cited in the evaluation of these novel antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]
-
Preparation of Antimicrobial Solutions: Stock solutions of the test antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation and Incubation: 96-well microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Assessment: Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[7][14][15]
-
Induction of Neutropenia: Mice (e.g., ICR/CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 before infection to achieve a neutrophil count of <100 cells/mm³.[16]
-
Infection: A bacterial suspension of the test organism is prepared to a specific concentration (e.g., 10⁷ CFU/mL). A volume of 0.1 mL is then injected into the thigh muscle of the anesthetized mice.
-
Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), the test antibiotic is administered to different groups of mice at various dosages, typically via subcutaneous or intravenous routes. A control group receives a vehicle-only injection.
-
Assessment of Bacterial Burden: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized in a sterile buffer. The homogenate is serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The efficacy of the antibiotic is determined by the reduction in bacterial load (log₁₀ CFU/thigh) compared to the control group.
In Vivo Efficacy Assessment: Murine Sepsis Model
This model evaluates the ability of an antibiotic to protect against a systemic infection.[6][17][18]
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen suspended in a medium that may contain an adjuvant like mucin to enhance virulence.
-
Treatment: One hour post-infection, cohorts of mice are treated with the antibiotic at various doses, typically administered subcutaneously. A control group receives a placebo.
-
Endpoint: The primary endpoint is survival, which is monitored over a period of 7 days. The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is then calculated.
Mandatory Visualizations
Mechanism of Action and Resistance
The primary mechanism of action for 2-deoxystreptamine aminoglycosides is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][4] Resistance in Gram-negative bacteria is predominantly mediated by aminoglycoside-modifying enzymes (AMEs) that inactivate the drug, or by methylation of the 16S rRNA, which prevents the antibiotic from binding to its target.[19]
Caption: Mechanism of action of aminoglycosides and common resistance pathways.
Experimental Workflow: MIC Determination
The broth microdilution method is a standardized workflow to determine the minimum inhibitory concentration of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship: How Novel Aminoglycosides Evade Resistance
Plazomicin and apramycin are designed to be poor substrates for the major resistance enzymes.
Caption: Evasion of resistance mechanisms by novel aminoglycosides.
References
- 1. Plazomicin | C25H48N6O10 | CID 42613186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. testinglab.com [testinglab.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. testinglab.com [testinglab.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. criver.com [criver.com]
- 16. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 18. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for 2-Deoxystreptamine-Based Compounds
For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is a cornerstone of preclinical research. This is particularly true for novel antibiotic candidates like 2-deoxystreptamine-based compounds, a significant class of aminoglycosides. This guide provides a comparative overview of essential in vitro assays, detailed experimental protocols, and supporting data to aid in the rigorous evaluation of these promising therapeutic agents.
The primary mechanism of action for 2-deoxystreptamine-containing aminoglycosides is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[1][2] However, the clinical utility of these compounds is often hampered by bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs), and potential cytotoxicity, notably ototoxicity.[3][4][5][6] Therefore, a comprehensive in vitro validation workflow should assess antimicrobial efficacy, susceptibility to resistance mechanisms, and potential off-target effects on mammalian cells.
Comparative Performance of 2-Deoxystreptamine Compounds
To facilitate a clear comparison, the following tables summarize key performance indicators for various 2-deoxystreptamine-based compounds from published studies. These include antimicrobial activity against common pathogens and cytotoxicity against mammalian cell lines.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Reference |
| Amikacin | 8-16 | 4 | 8 | [7][8] |
| Gentamicin | 1 | 0.5 | - | [9] |
| Neomycin | - | - | - | |
| Kanamycin A | - | - | - | |
| Compound 2g (N-heptyl benzimidazole (B57391) derivative) | - | 4 | 4 | [7] |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is for comparative purposes.
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50 in µg/mL)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Dihydrostreptomycin | BHK-21 | >3500 | [10][11] |
| Dihydrostreptomycin | FEA | ~2500-3000 | [10][11] |
| Dihydrostreptomycin | VERO | >20000 | [10][11] |
| Neomycin | BHK-21 | >9000 | [10][11] |
| Neomycin | FEA | ~3000 | [10][11] |
| Gentamicin | BHK-21 | >500 | [10] |
Note: Cytotoxicity is dependent on the cell line and exposure time. The presented data illustrates the range of observed values.
Key In Vitro Assays and Experimental Protocols
The following section details the methodologies for essential in vitro assays for the validation of 2-deoxystreptamine-based compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Compound Stock Solution: Dissolve the 2-deoxystreptamine-based compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.[12]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[12][13]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria and MHB without compound) and a sterility control well (MHB only).[13][14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Mammalian Cell Cytotoxicity: Resazurin-Based Viability Assay
This assay assesses the metabolic activity of mammalian cells as an indicator of viability after exposure to the test compound.
Experimental Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, or specific auditory cell lines for ototoxicity studies) into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the 2-deoxystreptamine-based compound for a defined period (e.g., 24, 48, or 72 hours).[15]
-
Resazurin (B115843) Addition: Prepare a sterile solution of resazurin in phosphate-buffered saline (PBS). Add the resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.[15][16] Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[16][17]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[15][16]
-
IC50 Calculation: The fluorescence signal is proportional to the number of viable cells.[16] Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Inhibition of Protein Synthesis: In Vitro Transcription/Translation (IVTT) Assay
This cell-free assay directly measures the inhibitory effect of the compound on bacterial protein synthesis.
Experimental Protocol:
-
Assay Setup: Utilize a commercially available E. coli S30 extract-based IVTT system.
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, amino acids, energy sources, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Compound Addition: Add varying concentrations of the 2-deoxystreptamine-based compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for transcription and translation to occur.
-
Reporter Gene Assay: Quantify the amount of reporter protein produced using a corresponding assay (e.g., luminometry for luciferase, colorimetric assay for β-galactosidase).
-
Inhibition Analysis: Compare the amount of protein synthesized in the presence of the compound to a no-compound control to determine the extent of inhibition.
Visualizing a Validated Workflow and Cellular Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.
By employing a systematic and validated in vitro testing strategy, researchers can effectively characterize the therapeutic potential and liabilities of novel 2-deoxystreptamine-based compounds, paving the way for the development of new and effective antibiotics.
References
- 1. splisense.com [splisense.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycoside Modifying Enzymes [pdb101-east.rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. labbox.es [labbox.es]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Toxicity Profiles of 2-Deoxystreptamine Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
Aminoglycoside antibiotics, characterized by their 2-deoxystreptamine (B1221613) core, are potent bactericidal agents critical in treating severe Gram-negative infections. However, their clinical utility is hampered by significant dose-related toxicity, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity). Understanding the nuances in the toxicity profiles of different aminoglycosides is paramount for safer drug design and improved clinical management. This guide provides a comparative overview of the toxicity of common 2-deoxystreptamine aminoglycosides, supported by experimental data and detailed methodologies.
Comparative Toxicity Overview
The toxicity of aminoglycosides varies significantly across different members of the class, influenced by their specific chemical structures. This variation affects their uptake into renal proximal tubule cells and inner ear hair cells, as well as their intracellular interactions that trigger cell death pathways.
Ototoxicity
Ototoxicity, which can manifest as hearing loss (cochleotoxicity) or balance problems (vestibulotoxicity), is often irreversible. The relative ototoxicity of aminoglycosides is a critical factor in their clinical selection.
Table 1: Comparative Ototoxicity of 2-Deoxystreptamine Aminoglycosides
| Aminoglycoside | Relative Ototoxicity | Primary Target | Supporting Experimental Evidence (IC50/LD50 Values) |
| Neomycin | High | Cochlea | LD50 in zebrafish lateral line hair cells: 67 μM[1] |
| Kanamycin (B1662678) | High | Cochlea | In rabbits, 100 mg/kg dose showed significant ototoxicity[2]. |
| Gentamicin (B1671437) | Moderate to High | Vestibule and Cochlea | IC50 in HEI-OC1 cells: ~2 mM; IC50 in UB/OC-2 cells: ~1.25 mM[3][4]. LD50 in zebrafish lateral line hair cells: 10 μM[1]. |
| Tobramycin | Moderate | Vestibule and Cochlea | Generally considered to have similar or slightly less ototoxicity than gentamicin. |
| Amikacin (B45834) | Low to Moderate | Cochlea | LD50 in zebrafish lateral line hair cells: 453 μM[1]. In rabbits, showed less ototoxicity than gentamicin and kanamycin at a 100 mg/kg dose[2]. |
| Netilmicin | Low | Vestibule and Cochlea | Generally considered one of the least ototoxic aminoglycosides. |
| Streptomycin | Moderate | Primarily Vestibule | Not a 2-deoxystreptamine aminoglycoside, but often compared; primarily vestibulotoxic. |
Nephrotoxicity
Nephrotoxicity is characterized by damage to the proximal tubular cells of the kidneys, leading to impaired renal function. Fortunately, this damage is often reversible upon discontinuation of the drug.[5]
Table 2: Comparative Nephrotoxicity of 2-Deoxystreptamine Aminoglycosides
| Aminoglycoside | Relative Nephrotoxicity | Supporting Experimental Evidence |
| Gentamicin | High | Consistently ranked as one of the most nephrotoxic aminoglycosides in animal studies.[6] |
| Tobramycin | Moderate | Generally considered less nephrotoxic than gentamicin.[7] |
| Amikacin | Low to Moderate | Studies in rats show a lower nephrotoxic potential compared to gentamicin and tobramycin.[7] |
| Kanamycin | Moderate | Similar nephrotoxicity profile to amikacin in some studies.[6] |
| Neomycin | High | High potential for nephrotoxicity, limiting its systemic use. |
| Netilmicin | Low | Exhibits a favorable nephrotoxicity profile compared to other aminoglycosides.[6] |
| Streptomycin | Low | Lower risk of nephrotoxicity compared to other aminoglycosides.[6] |
Signaling Pathways in Aminoglycoside-Induced Toxicity
The cytotoxicity of aminoglycosides is a complex process involving multiple signaling pathways. A key event is the generation of reactive oxygen species (ROS), which triggers downstream apoptotic cascades.
Caption: Simplified signaling pathway of aminoglycoside-induced apoptosis.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of aminoglycoside toxicity.
In Vitro Ototoxicity Assessment: Cytotoxicity Assay in HEI-OC1 Cells
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a valuable in vitro model for studying ototoxicity.
Workflow:
Caption: Workflow for assessing aminoglycoside cytotoxicity in HEI-OC1 cells.
Detailed Protocol:
-
Cell Culture: Culture HEI-OC1 cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 33°C under 10% CO2 on plates coated with 10 µg/mL fibronectin.[8]
-
Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[4][9]
-
Treatment: Prepare serial dilutions of the aminoglycosides in culture medium. Replace the existing medium with the medium containing the different concentrations of aminoglycosides. Include an untreated control group.
-
Incubation: Incubate the plates for 24 to 48 hours at 33°C.
-
Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) for each aminoglycoside by plotting cell viability against the log of the drug concentration.
In Vivo Ototoxicity Assessment: Auditory Brainstem Response (ABR)
ABR is a non-invasive electrophysiological test used to assess hearing function in animal models.
Detailed Protocol:
-
Animal Model: Use rodents such as rats or mice.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hind leg (ground).[10]
-
Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound delivery system.[11][12]
-
Recording: Record the electrical responses from the electrodes. Average the responses to multiple stimuli to improve the signal-to-noise ratio.
-
Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible ABR waveform.[11]
-
Data Analysis: Compare the ABR thresholds of aminoglycoside-treated animals to those of a control group to determine the degree of hearing loss.
In Vivo Nephrotoxicity Assessment
Detailed Protocol:
-
Animal Model: Typically, rats are used for nephrotoxicity studies.
-
Dosing: Administer the aminoglycoside to the animals daily for a specified period (e.g., 7-14 days).[6]
-
Sample Collection:
-
Blood: Collect blood samples at baseline and at various time points during and after the treatment period to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[13]
-
Urine: Collect urine over a 24-hour period to measure urinary volume, protein, and creatinine clearance.[5]
-
-
Biochemical Analysis: Analyze blood and urine samples for markers of renal function. An increase in serum creatinine and BUN, and a decrease in creatinine clearance are indicative of nephrotoxicity.[13]
-
Histopathology: At the end of the study, sacrifice the animals and collect the kidneys for histopathological examination to assess for tubular necrosis and other signs of damage.[14]
Apoptosis Detection: TUNEL Assay and Western Blot for Activated Caspase-3
Apoptosis, or programmed cell death, is a key mechanism of aminoglycoside-induced toxicity.
TUNEL Assay Protocol (for tissue sections or cultured cells):
-
Fixation and Permeabilization: Fix the samples in 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[15]
-
Labeling: Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which is a hallmark of apoptosis.[16][17]
-
Detection:
-
For fluorescently labeled dUTPs, visualize the signal directly using a fluorescence microscope.
-
For BrdUTP, use a fluorescently labeled anti-BrdU antibody for detection.[18]
-
-
Counterstaining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot for Activated Caspase-3 Protocol:
-
Protein Extraction: Lyse the cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved (activated) caspase-3.[20][21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at approximately 17-19 kDa indicates the presence of activated caspase-3.[20][22]
Conclusion
The 2-deoxystreptamine aminoglycosides exhibit a spectrum of ototoxic and nephrotoxic potential. A thorough understanding of their comparative toxicity profiles, the underlying molecular mechanisms, and the application of robust experimental protocols are essential for the development of safer aminoglycoside antibiotics and for guiding their appropriate clinical use. This guide provides a foundational resource for researchers dedicated to mitigating the toxic side effects of this important class of antibiotics.
References
- 1. JCI Insight - ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity [insight.jci.org]
- 2. Evaluation of ototoxicity of amino-glycoside antibiotics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Working with Auditory HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the p53/SLC7A11/GPX4 Pathway by Gentamicin Induces Ferroptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Experimental aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. TUNEL assay - Wikipedia [en.wikipedia.org]
- 17. Detection of apoptotic process in situ using immunocytochemical and TUNEL assays [cyto.purdue.edu]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
cross-validation of analytical methods for 2-Deoxystreptamine
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Deoxystreptamine (B1221613)
For researchers, scientists, and drug development professionals, the accurate quantification of 2-deoxystreptamine (2-DOS), the central scaffold of many aminoglycoside antibiotics, is critical for pharmacokinetic studies, residue analysis, and quality control. The cross-validation of analytical methods is an essential process to ensure the consistency and reliability of data. This guide provides an objective comparison of two distinct analytical methodologies for the quantification of 2-DOS containing compounds: a group-specific Enzyme-Linked Immunosorbent Assay (ELISA) and a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a representative aminoglycoside, kanamycin (B1662678).
Data Presentation
The following table summarizes the quantitative performance of the two analytical methods based on published experimental data.
| Performance Characteristic | Group-Specific ELISA for 2-DOS Aminoglycosides | LC-MS/MS for Kanamycin |
| Principle | Competitive immunoassay based on antibodies recognizing the 2-DOS moiety. | Chromatographic separation followed by mass spectrometric detection of the parent and product ions of the target analyte. |
| Specificity | Group-specific for a wide range of 2-DOS containing aminoglycosides. | Highly specific for the target analyte (kanamycin). |
| Linearity Range | Not explicitly stated, but used for screening at specific levels. | 0.5 to 100 µg/kg[1] |
| Limit of Detection (LOD) | 0.02–0.2 ng/mL | 3.56 µg/kg[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, screening method. | 11.85 µg/kg[1] |
| Accuracy (Recovery) | 78–120% in honey | Intra-day: 102.55±5.20 to 108.70±5.96 µg/kg, Inter-day: 100.50±4.80 to 107.04±6.19 µg/kg in buffalo milk[1] |
| Precision (%RSD) | Not explicitly stated. | < 5.79%[1] |
| Sample Matrix | Honey | Buffalo Milk[1] |
| Throughput | High, suitable for screening large numbers of samples. | Moderate, suitable for confirmation and precise quantification. |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for 2-deoxystreptamine-containing compounds.
Cross-validation workflow for analytical methods.
Experimental Protocols
Group-Specific ELISA for 2-DOS Aminoglycosides
This protocol is based on a group-specific indirect competitive ELISA for the detection of 2-deoxystreptamine aminoglycosides in honey.
1. Principle: This immunoassay utilizes antibodies raised against a ribostamycin-protein conjugate, which specifically recognize the 2-deoxystreptamine moiety common to many aminoglycosides. In a competitive format, free 2-DOS aminoglycosides in the sample compete with a coating antigen for binding to the specific antibody. The amount of bound antibody is inversely proportional to the concentration of 2-DOS aminoglycosides in the sample.
2. Materials:
-
Microtiter plates coated with a hapten-protein conjugate.
-
Rabbit anti-ribostamycin antiserum.
-
Goat anti-rabbit IgG-peroxidase conjugate.
-
Substrate solution (e.g., TMB).
-
Stopping solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Honey samples and standards.
3. Sample Preparation:
-
For honey samples, a simple dilution with a matrix imitator is performed to avoid matrix interferences.
4. Assay Procedure:
-
Add standards or diluted samples to the wells of the coated microtiter plate.
-
Add the specific rabbit anti-ribostamycin antiserum to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the goat anti-rabbit IgG-peroxidase conjugate to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stopping solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
A calibration curve is constructed by plotting the absorbance versus the logarithm of the analyte concentration for the standards. The concentration of the analyte in the samples is determined by interpolation from this curve.
LC-MS/MS Method for Kanamycin in Milk
This protocol describes a validated method for the quantification of kanamycin in buffalo milk using Liquid Chromatography-Tandem Mass Spectrometry.[1]
1. Principle: Kanamycin is extracted from the milk matrix, separated from other components using liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific precursor-to-product ion transitions.
2. Materials:
-
LC-MS/MS system (e.g., an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).
-
Analytical column (e.g., a C18 reversed-phase column).
-
Kanamycin standard.
-
Reagents for mobile phase (e.g., formic acid, acetonitrile (B52724), water).
-
Reagents for sample extraction.
3. Sample Preparation:
-
Details of the specific extraction procedure from the cited literature would be included here, which typically involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.
4. Chromatographic Conditions:
-
Column: Specific reversed-phase column as cited in the literature.
-
Mobile Phase: A gradient elution using a mixture of aqueous formic acid and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
5. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ions: Specific m/z transitions for kanamycin would be monitored (e.g., for quantification and confirmation).
-
Instrument Parameters: Optimized parameters for collision energy, declustering potential, and other source-dependent settings.
6. Data Analysis:
-
Quantification is performed using a calibration curve constructed from the analysis of matrix-matched standards. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration. The concentration of kanamycin in the unknown samples is then calculated from the regression equation of the calibration curve.
References
Comparative Docking Studies of 2-Deoxystreptamine Derivatives with RNA Targets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-deoxystreptamine (B1221613) (2-DOS) derivatives as RNA-targeting agents. It includes supporting experimental data from published studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
2-Deoxystreptamine, a central scaffold in many aminoglycoside antibiotics, is a well-established RNA-binding motif. Its unique stereochemistry and distribution of amino groups facilitate specific interactions within the grooves of RNA secondary structures. This has led to the development of a diverse library of 2-DOS derivatives aimed at targeting various therapeutically relevant RNAs, from bacterial ribosomal RNA (rRNA) to viral RNAs and oncogenic microRNAs (miRNAs). This guide focuses on comparative analyses of these derivatives, with a particular emphasis on molecular docking studies that predict and rationalize their binding modes and affinities.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various 2-deoxystreptamine derivatives against different RNA targets, as determined by experimental assays.
Table 1: Binding Affinity (KD, in µM) of 2-DOS-Nucleobase Conjugates Against Pre-miRNA Targets
| Compound | pre-miR-372 | pre-miR-21 | pre-miR-18a | pre-miR-148a |
| 5a | > 10 | > 10 | > 10 | > 10 |
| 5b | > 10 | > 10 | > 10 | > 10 |
| 5c | > 10 | > 10 | > 10 | > 10 |
| 5d | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.1 |
| 5e | 1.8 ± 0.3 | 1.9 ± 0.4 | 1.7 ± 0.3 | 1.6 ± 0.2 |
| 5f | 2.5 ± 0.5 | 2.8 ± 0.6 | 2.6 ± 0.5 | 2.4 ± 0.4 |
| 5g | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 | 1.3 ± 0.2 |
| 5h | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| 9 | 0.627 ± 0.05 | - | - | - |
Data sourced from a study on 2-deoxystreptamine–nucleobase conjugates as inhibitors of oncogenic miRNA production.[1] A lower KD value indicates stronger binding affinity.
Table 2: Inhibition of Dicer Processing (IC50, in µM) by 2-DOS-Nucleobase Conjugates
| Compound | pre-miR-372 | pre-miR-21 | pre-miR-18a | pre-miR-148a |
| 5a | > 100 | > 100 | > 100 | > 100 |
| 5b | > 100 | > 100 | > 100 | > 100 |
| 5c | > 100 | > 100 | > 100 | > 100 |
| 5d | 15.9 ± 2.1 | Weak | Not Active | Lower than pre-miR-372 |
| 5e | 72.4 ± 8.5 | - | 20.3 ± 3.5 | 18.2 ± 2.9 |
| 5f | > 100 | - | - | - |
| 5g | 85.2 ± 9.8 | - | - | - |
| 5h | 91.4 ± 10.2 | - | - | - |
| 9 | 12.6 ± 1.5 | - | - | - |
Data sourced from a study on 2-deoxystreptamine–nucleobase conjugates.[1] A lower IC50 value indicates greater potency in inhibiting the processing of the pre-miRNA by the Dicer enzyme.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of docking studies. Below are protocols for molecular docking of 2-deoxystreptamine derivatives with RNA targets, based on published research.
Protocol 1: Molecular Docking of 2-DOS-Nucleobase Conjugates with pre-miR-372 using AutoDock
This protocol is based on the methodology described in the study of 2-deoxystreptamine–nucleobase conjugates targeting oncogenic miRNA production.[1]
-
RNA Structure Preparation:
-
The sequence of the pre-miR-372 hairpin loop was obtained from the miRBase database.
-
A 3D model of the RNA was constructed using the MC-fold/MC-sym pipeline.
-
Energy optimization of the 3D model was performed using TINKER.
-
-
Ligand Preparation:
-
The 3D structures of the 2-DOS derivatives were generated and energy minimized using a suitable molecular modeling program.
-
-
Molecular Docking with AutoDock:
-
The docking simulation was performed using the AutoDock program.
-
A blind docking approach was employed, where no preferred binding site was defined. The search space encompassed the entire RNA sequence.
-
The Lamarckian genetic algorithm was typically used for ligand conformational searching.
-
The resulting docking poses were clustered and ranked based on the predicted binding energy.
-
General Considerations for RNA-Ligand Docking
Computational docking of small molecules to RNA presents unique challenges due to the high flexibility of RNA and the importance of electrostatic interactions. When conducting such studies, it is important to consider:
-
Choice of Docking Software: Several programs are available, including AutoDock, GOLD, Glide, and DOCK. The choice may depend on the specific RNA target and the user's familiarity with the software. Comparative studies have shown varying performance of these programs for RNA targets.
-
Force Fields and Scoring Functions: The accuracy of docking is highly dependent on the force field and scoring function used. It is crucial to use parameters that are well-suited for nucleic acids.
-
RNA Flexibility: Whenever possible, accounting for RNA flexibility can improve the accuracy of docking predictions. This can be achieved through methods like ensemble docking (docking to multiple conformations of the RNA) or induced-fit docking.
-
Solvation: Explicit or implicit solvent models should be used to account for the effects of water on binding.
-
Validation: Docking results should be validated against experimental data whenever possible. This can include comparing predicted binding modes with crystal or NMR structures, and correlating docking scores with experimental binding affinities.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of 2-deoxystreptamine derivatives and their RNA targets.
Caption: Canonical pathway of oncogenic miRNA biogenesis and the inhibitory action of 2-DOS derivatives.
Caption: A generalized workflow for in silico molecular docking studies of 2-DOS derivatives with RNA targets.
References
Validating Aminoglycoside Discovery: A Comparative Guide to the 2-Deoxystreptamine-Requiring Idiotrophic Mutant Assay
For researchers, scientists, and drug development professionals, the quest for novel antibiotics is a paramount challenge. The 2-deoxystreptamine (B1221613) (2-DOS)-requiring idiotrophic mutant assay presents a powerful and targeted approach for the discovery and validation of new aminoglycoside antibiotics. This guide provides an objective comparison of this bioassay's performance with alternative methods, supported by experimental data and detailed protocols to facilitate its implementation in the laboratory.
The principle behind this assay is rooted in the biosynthesis of aminoglycosides, a critical class of antibiotics. Many of these compounds share a common structural core: the aminocyclitol 2-deoxystreptamine (2-DOS). Scientists can generate "idiotrophic" mutant strains of aminoglycoside-producing bacteria, such as Micromonospora or Streptomyces species, which are genetically blocked in the synthesis of 2-DOS. These mutants are unable to produce their native aminoglycoside unless 2-DOS is supplied externally in the growth medium. This dependency creates a unique and valuable tool: by feeding these mutants synthetic analogs of 2-DOS, researchers can induce the production of novel, hybrid aminoglycosides through a process known as mutational biosynthesis. This allows for the targeted generation and validation of new antibiotic candidates with potentially improved properties, such as enhanced efficacy against resistant bacteria or reduced toxicity.
Comparative Performance Analysis
The 2-DOS idiotrophic mutant assay offers distinct advantages and disadvantages when compared to other common antibiotic discovery and development strategies. The following table summarizes key performance metrics, providing a comparative overview for researchers selecting the most appropriate method for their objectives.
| Parameter | 2-DOS Idiotrophic Mutant Assay | High-Throughput Chemical Screening (HTS) | Rational Drug Design/Chemical Synthesis | General Microbial Screening |
| Novelty of Scaffolds | High (within aminoglycoside class) | High (diverse chemical space) | High (designed novelty) | Moderate to High |
| Target Specificity | High (specific to 2-DOS pathway) | Variable (depends on assay design) | High (designed for a specific target) | Low to Moderate |
| Throughput | Moderate | Very High | Low | High |
| Hit Confirmation | Integrated (production implies incorporation) | Requires extensive secondary screening | N/A | Requires extensive secondary screening |
| Resource Intensity | Moderate (mutant development, fermentation) | High (instrumentation, library costs) | Very High (multi-step synthesis) | Low to Moderate |
| "Drug-likeness" of Hits | High (often biologically active) | Variable (can yield non-viable leads) | Variable (dependent on design) | High (natural products) |
Experimental Protocols
Key Experiment: Validation of a 2-DOS Analog for Incorporation
This experiment aims to determine if a synthetic 2-DOS analog can be utilized by a 2-DOS idiotrophic mutant to produce a novel aminoglycoside.
1. Preparation of the Idiotroph and Media:
-
Microorganism: A 2-deoxystreptamine-requiring idiotrophic mutant of an aminoglycoside-producing strain (e.g., Micromonospora purpurea or Streptomyces fradiae).
-
Seed Medium: Tryptic Soy Broth (TSB) is a suitable medium for initial growth.
-
Production Medium: A defined fermentation medium lacking 2-DOS. The exact composition can vary but a typical formulation is provided below.
Table 1: Example Production Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Soy Peptone | 5.0 |
| Yeast Extract | 2.0 |
| (NH₄)₂SO₄ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Trace Elements Solution | 1.0 mL |
2. Inoculum Development:
-
Inoculate a loopful of the 2-DOS idiotrophic mutant from a stock culture into 50 mL of TSB in a 250 mL flask.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to obtain a dense seed culture.
3. Production Phase:
-
Inoculate 50 mL of the production medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.
-
Prepare a sterile stock solution of the test 2-DOS analog.
-
Add the 2-DOS analog to the production culture at a final concentration typically ranging from 10 to 100 µg/mL. A positive control flask should be supplemented with 2-deoxystreptamine, and a negative control flask should receive no supplementation.
-
Incubate the production cultures at 28-30°C with shaking (200-250 rpm) for 5-7 days.
4. Analysis of a Novel Aminoglycoside Production:
-
After incubation, harvest the culture broth by centrifugation to remove the cells.
-
Analyze the supernatant for the presence of new antibiotic compounds using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the chromatograms of the test sample with the positive and negative controls to identify new peaks that represent potential novel aminoglycosides.
-
The antibacterial activity of the produced compound can be assessed using a standard agar (B569324) diffusion assay against a panel of sensitive and resistant bacteria.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the underlying biosynthetic logic.
Conclusion
The 2-deoxystreptamine-requiring idiotrophic mutant assay is a highly valuable and targeted method for the discovery and generation of novel aminoglycoside antibiotics. While it may not possess the sheer throughput of high-throughput chemical screening, its high specificity, integrated hit confirmation, and the inherent "drug-likeness" of the resulting compounds make it a powerful tool in the fight against antimicrobial resistance. By providing a clear understanding of its comparative performance and a detailed experimental framework, this guide aims to empower researchers to effectively leverage this technique in their drug discovery endeavors.
A Comparative Pharmacokinetic Profile of Natural vs. Synthetic 2-Deoxystreptamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-deoxystreptamine (B1221613) (2-DOS) scaffold is the cornerstone of many clinically significant aminoglycoside antibiotics. While natural aminoglycosides have been a mainstay in treating severe Gram-negative infections, the emergence of resistance and concerns over toxicity have spurred the development of synthetic and semi-synthetic 2-DOS analogs. This guide provides a comparative overview of the pharmacokinetic properties of selected natural and synthetic 2-deoxystreptamine analogs, supported by experimental data, to aid in research and development efforts.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for representative natural and synthetic 2-deoxystreptamine analogs. It is important to note that these values are compiled from different studies and direct cross-comparison should be made with caution.
| Parameter | Natural Analogs | Synthetic/Semi-Synthetic Analogs |
| Drug | Gentamicin (B1671437) [1][2] | Tobramycin (B1681333) [1][2] |
| Administration | IV/IM | IV/IM |
| Volume of Distribution (Vd) | 15-17 L | 15-17 L |
| Plasma Protein Binding | <10% | <10% |
| Metabolism | Not metabolized | Not metabolized |
| Primary Route of Excretion | Renal (unchanged)[2] | Renal (unchanged)[2] |
| Elimination Half-life (t½) | ~2-3 hours | ~1.6 hours[2] |
| Clearance (CL) | ~76.6 (±6.6) ml/min/1.73 m² | ~85% of total clearance is renal |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of experimental models, including in vitro, in vivo, and ex vivo studies. Below are generalized methodologies for key experiments.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
These models are crucial for determining the relationship between drug concentration and antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC) Determination :
-
Serial dilutions of the antibiotic are prepared in a suitable broth medium.
-
A standardized inoculum of the target bacteria (e.g., 1.5 × 10⁸ CFU/mL) is added to each dilution.[3]
-
The cultures are incubated at 37°C for a specified period (e.g., 18-24 hours).
-
The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
-
-
Time-Kill Curve Assays :
-
Bacteria are exposed to various concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC).
-
Samples are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3]
-
The number of viable bacteria (CFU/mL) is determined by plating serial dilutions.
-
This assay helps to characterize the concentration-dependent killing and post-antibiotic effect (PAE) of the drug.[4]
-
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, such as the neutropenic murine thigh infection model, are essential for understanding the drug's behavior in a living system.[5][6]
-
Animal Model :
-
Mice are rendered neutropenic through the administration of cyclophosphamide.
-
The thigh muscle is infected with a standardized inoculum of the pathogen (e.g., S. aureus).[6]
-
-
Drug Administration and Sampling :
-
The antibiotic is administered via the desired route (e.g., subcutaneous, intravenous).
-
Blood samples are collected from groups of animals at various time points post-administration.[6]
-
-
Drug Concentration Analysis :
-
Serum is separated from the blood samples.
-
Drug concentrations are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
-
Pharmacokinetic Analysis :
-
The serum concentration-time data is used to calculate key pharmacokinetic parameters (Vd, CL, t½) using non-compartmental or compartmental analysis.
-
Ex Vivo Pharmacokinetic/Pharmacodynamic Models
This approach combines in vivo drug exposure with in vitro assessment of antimicrobial activity.
-
In Vivo Phase :
-
The antibiotic is administered to the animal model.
-
Plasma, tissue, or other bodily fluids are collected at different time points.[3]
-
-
In Vitro Phase :
-
The collected samples (containing the drug at in vivo concentrations) are incubated with the target pathogen.
-
The antimicrobial effect is assessed over time using methods similar to time-kill curve assays.[7]
-
Signaling Pathways and Cellular Uptake
The therapeutic efficacy and toxicity of 2-deoxystreptamine analogs are intrinsically linked to their interaction with cellular components and subsequent activation of signaling pathways.
Cellular Uptake Mechanisms
Aminoglycosides, being polar molecules, do not readily cross cell membranes. Their entry into eukaryotic cells is primarily mediated by:
-
Endocytosis : This is a major pathway for aminoglycoside uptake, particularly in renal and inner ear cells.[8][9][10]
-
Ion Channel Permeation : Aminoglycosides can also enter cells through certain cation channels, such as members of the transient receptor potential (TRP) family (e.g., TRPV1 and TRPV4).[8][9][11]
Interestingly, modification of the amine groups on natural aminoglycosides to guanidine (B92328) groups has been shown to dramatically enhance cellular uptake, suggesting a potential strategy for improving the delivery of synthetic analogs.[12][13][14]
Signaling Pathways in Aminoglycoside-Induced Ototoxicity
A significant adverse effect of aminoglycoside therapy is ototoxicity, leading to hearing loss. This is mediated by the induction of apoptosis in sensory hair cells of the inner ear. Key signaling pathways implicated include:
-
JNK Pathway : Activation of the c-Jun N-terminal kinase (JNK) pathway is a pro-apoptotic signal in response to aminoglycoside-induced cellular stress.[15]
-
NF-κB Pathway : The nuclear factor-kappa B (NF-κB) pathway generally promotes cell survival and its activation can be protective against aminoglycoside-induced damage.[15]
-
Intrinsic Mitochondrial Apoptosis Pathway : Aminoglycosides can induce the release of pro-apoptotic factors from mitochondria, triggering the caspase cascade and eventual cell death.[11]
Experimental Workflow Overview
The development and comparison of novel 2-deoxystreptamine analogs typically follow a structured experimental workflow.
References
- 1. antiinfectivemeds.com [antiinfectivemeds.com]
- 2. Pharmacokinetic studies of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential Mechanisms Underlying Inflammation-Enhanced Aminoglycoside-Induced Cochleotoxicity [frontiersin.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 15. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-Deoxystreptamine-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various 2-deoxystreptamine-based inhibitors, supported by experimental data. This class of compounds, primarily comprising aminoglycoside antibiotics, is a cornerstone in antibacterial research due to its potent inhibition of bacterial protein synthesis.
This guide provides a detailed analysis of their mechanism of action, a comparative look at their efficacy against susceptible and resistant bacterial strains, and comprehensive experimental protocols for key evaluation assays.
Mechanism of Action: Targeting the Bacterial Ribosome
2-Deoxystreptamine (B1221613) forms the central scaffold of most clinically significant aminoglycoside antibiotics.[1][2] These molecules exert their bactericidal effects by binding with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[3] This interaction disrupts the fidelity of protein synthesis, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. The number and location of amino and hydroxyl groups on the sugar moieties attached to the 2-deoxystreptamine core significantly influence the binding affinity and inhibitory activity of these compounds.[4]
Comparative Efficacy of 2-Deoxystreptamine-Based Inhibitors
The antibacterial potency of 2-deoxystreptamine-based inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative and derivative 2-deoxystreptamine-based inhibitors against various bacterial strains, including those known for their resistance to conventional antibiotics. Lower MIC values indicate greater potency.
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference |
| Kanamycin | E. coli | 6 - 30 | [5] |
| Enterobacteriaceae (Kanamycin-Resistant) | > 58.3% resistant | [6][7] | |
| Gentamicin | E. coli | 6 - 30 | [5] |
| Enterobacteriaceae (Gentamicin-Resistant) | 100% resistant (in study) | [6][7] | |
| Neomycin | Enterobacteriaceae (Gentamicin-Resistant) | 29.2% resistant | [6][7] |
| Tobramycin (B1681333) | Enterobacteriaceae (Gentamicin-Resistant) | 45.8% resistant | [6][7] |
| Amikacin (B45834) | Enterobacteriaceae (Gentamicin-Resistant) | 8.3% resistant | [6][7] |
Table 1: Comparative MIC Values of Common 2-Deoxystreptamine Aminoglycosides Against Susceptible and Resistant Enterobacteriaceae.
| Inhibitor Derivative | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Truncated Neomycin Conjugate 10b | Removal of two 2,6-diaminoglucose rings and conjugation with aminoquinoline | E. coli (Kanamycin-Resistant) | Improved activity over parent compound | [8] |
| Arbekacin | Semisynthetic derivative of dibekacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | [9] |
| Various Synthetic Neamine Analogues | Manipulations on the 2-deoxystreptamine ring or the sugar ring | Various | - | [10] |
Table 2: Efficacy of Novel 2-Deoxystreptamine Derivatives Against Resistant Bacterial Strains. (Note: Specific MIC values for some derivatives were not provided in the source material, but their improved activity was highlighted.)
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 2-deoxystreptamine-based inhibitors are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
Materials:
-
Test compounds (2-deoxystreptamine-based inhibitors)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of each inhibitor in a suitable solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the inhibitor stock solutions in CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitors. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of bacteria. This can be determined visually or by using a plate reader to measure optical density.
In Vitro Transcription/Translation Inhibition Assay
This assay evaluates the ability of an inhibitor to block bacterial protein synthesis. A common method utilizes a cell-free bacterial extract and a reporter gene, such as luciferase or green fluorescent protein (GFP).[11]
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., plasmid with luciferase gene)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test inhibitors
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the cell-free extract, DNA template, amino acid mixture, and energy source.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Signal Detection:
-
For a luciferase reporter, add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer.
-
For a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis: A decrease in the reporter signal in the presence of the inhibitor indicates inhibition of protein synthesis. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the reporter signal.
Aminoglycoside-Modifying Enzyme (AME) Activity Assay
This assay determines the susceptibility of a 2-deoxystreptamine-based inhibitor to inactivation by AMEs, which is a major mechanism of bacterial resistance.[12]
Materials:
-
Purified AME (e.g., acetyltransferase, phosphotransferase, or nucleotidyltransferase)
-
Test inhibitor
-
Co-substrate (e.g., Acetyl-CoA for acetyltransferases, ATP for phosphotransferases and nucleotidyltransferases)
-
Reaction buffer
-
Method for detecting modification (e.g., thin-layer chromatography (TLC), mass spectrometry, or a coupled spectrophotometric assay)
Procedure (Example for Acetyltransferase):
-
Reaction Setup: In a reaction tube, combine the purified acetyltransferase, the test inhibitor, and Acetyl-CoA in the appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a set period.
-
Reaction Quenching: Stop the reaction, for example, by adding a denaturing agent.
-
Analysis: Analyze the reaction mixture to detect the modified (acetylated) inhibitor. This can be done by:
-
TLC: Spot the reaction mixture on a TLC plate and develop it with a suitable solvent system. The modified product will have a different retention factor (Rf) than the unmodified inhibitor.
-
Mass Spectrometry: Directly analyze the reaction mixture to detect the mass shift corresponding to the addition of an acetyl group.
-
-
Interpretation: The presence of a modified product indicates that the inhibitor is a substrate for the AME and is likely to be ineffective against bacteria expressing that enzyme.
Visualizations
Caption: Mechanism of action of 2-deoxystreptamine-based inhibitors.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of neomycin, kanamycin, tobramycin and amikacin resistance mechanisms in gentamicin-resistant isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tch.ucsd.edu [tch.ucsd.edu]
- 12. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-Deoxystreptamine Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust target engagement is a critical step in the validation of any new chemical probe. This guide provides a comparative analysis of methods to validate the target engagement of 2-deoxystreptamine (B1221613) (2-DOS) probes, which are emerging as a promising class of small molecules for targeting structured RNAs, particularly microRNA precursors (pre-miRNAs).
The 2-deoxystreptamine scaffold, a core component of aminoglycoside antibiotics, serves as a versatile platform for the development of RNA-targeting probes.[1] By conjugating various recognition motifs, such as nucleobases, to the 2-DOS core, researchers can create probes with enhanced affinity and selectivity for specific RNA structures.[1] This guide will delve into the experimental validation of these probes, compare their performance with alternative RNA-binding molecules, and provide detailed protocols and visualizations to aid in the design and execution of target engagement studies.
Comparative Performance of 2-DOS Probes and Alternatives
The validation of target engagement for 2-DOS probes typically involves a combination of biophysical and functional assays to quantify binding affinity and assess the probe's effect on the biological activity of the target RNA. A key example is the targeting of the oncogenic pre-miR-372, where 2-DOS-nucleobase conjugates have been shown to bind to the pre-miRNA and inhibit its processing by the Dicer enzyme.[1]
Below is a comparative summary of the performance of various 2-DOS probes and alternative RNA-binding small molecules.
| Probe/Compound Class | Probe/Compound | Target RNA | Binding Affinity (Kd) | Functional Activity (IC50) | Assay Method(s) |
| 2-Deoxystreptamine Conjugates | 2-DOS-Adenine (5a) | pre-miR-372 | 1.8 µM | > 100 µM | Fluorescence-based assay, In vitro Dicer cleavage assay |
| 2-DOS-Uracil (5b) | pre-miR-372 | 1.9 µM | > 100 µM | Fluorescence-based assay, In vitro Dicer cleavage assay | |
| 2-DOS-Cytosine (5c) | pre-miR-372 | 2.1 µM | > 100 µM | Fluorescence-based assay, In vitro Dicer cleavage assay | |
| 2-DOS-Guanine derivative (5d) | pre-miR-372 | 1.3 µM | 15.9 µM | Fluorescence-based assay, In vitro Dicer cleavage assay | |
| Aminoglycoside (Alternative) | Neomycin-Guanine derivative (Neo-D3) | pre-miR-372 | 0.2 µM | 12.5 µM | Fluorescence-based assay, In vitro Dicer cleavage assay |
| Non-Aminoglycoside (Alternative) | Surfactin | pre-miR-21 | 300 - 2500 nM | Not Reported | Not Reported |
| Palbociclib derivative | pre-miR-21 | mid-nM range | Reduces cellular proliferation | Not Reported |
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are fundamental to the validation of target engagement. Below are detailed methodologies for two key assays used to characterize the interaction of 2-DOS probes with their RNA targets.
Fluorescence-Based Binding Assay
This assay is used to determine the binding affinity (dissociation constant, Kd) of a probe for its target RNA. It relies on the change in fluorescence of a labeled RNA upon binding of the ligand.
Materials:
-
Fluorescently labeled target RNA (e.g., 5'-FAM labeled pre-miRNA)
-
2-DOS probe or alternative compound
-
Binding buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl, 0.1 mM EDTA)
-
Fluorometer or plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a stock solution of the fluorescently labeled RNA in the binding buffer.
-
Prepare a series of dilutions of the 2-DOS probe in the binding buffer.
-
In a microplate, mix a fixed concentration of the labeled RNA with the varying concentrations of the 2-DOS probe.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity or fluorescence polarization of each well.
-
Plot the change in fluorescence or fluorescence polarization as a function of the probe concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the Kd value.
In Vitro Dicer Cleavage Assay
This functional assay assesses the ability of a probe to inhibit the processing of a pre-miRNA by the Dicer enzyme, providing a measure of its biological activity (IC50).
Materials:
-
Pre-miRNA substrate
-
Recombinant Dicer enzyme
-
Dicing buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2)
-
2-DOS probe or alternative compound
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
RNA visualization method (e.g., SYBR Gold staining)
Protocol:
-
Prepare a reaction mixture containing the pre-miRNA substrate and the 2-DOS probe at various concentrations in the dicing buffer.
-
Initiate the cleavage reaction by adding the recombinant Dicer enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
-
Denature the RNA fragments by heating.
-
Separate the cleavage products from the unprocessed pre-miRNA using urea-PAGE.
-
Visualize the RNA bands by staining and quantify the band intensities.
-
Calculate the percentage of inhibition of Dicer cleavage at each probe concentration.
-
Plot the percentage of inhibition against the probe concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
Understanding the broader biological context of the target is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for validating 2-DOS probe target engagement and the signaling pathway of an exemplary target, the oncogenic miR-372.
Conclusion
The validation of target engagement for 2-deoxystreptamine probes is a multi-faceted process that requires a combination of rigorous biophysical and functional assays. As demonstrated, 2-DOS conjugates represent a viable strategy for targeting structured RNAs with the potential for therapeutic applications. By following the detailed protocols and utilizing the conceptual frameworks provided in this guide, researchers can effectively characterize the binding and activity of their 2-DOS probes, compare them to existing alternatives, and ultimately advance the development of novel RNA-targeted therapeutics.
References
A Comparative Analysis of 2-Deoxystreptamine and its Mimics as RNA Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-deoxystreptamine (B1221613) (2-DOS) and its synthetic mimics as ligands for RNA molecules. The central role of the 2-DOS scaffold, a core component of aminoglycoside antibiotics, in RNA recognition has spurred the development of numerous analogs aimed at enhancing binding affinity, specificity, and therapeutic potential while mitigating toxicity.[1][2][3][4] This analysis is supported by experimental data from various biophysical techniques, with detailed methodologies provided for key experiments.
Introduction to 2-Deoxystreptamine and its Role in RNA Binding
2-Deoxystreptamine is a cyclitol moiety that forms the central scaffold of many clinically important aminoglycoside antibiotics.[3][5][6][7] These antibiotics exert their therapeutic effect, primarily antibacterial activity, by binding to specific RNA structures within the ribosome, leading to inhibition of protein synthesis.[1][2][4] The 2-DOS ring, typically substituted at the 4,5 or 4,6 positions with aminosugars, plays a crucial role in the molecular recognition of RNA targets.[8][9][10] The amino groups on the 2-DOS ring are critical for electrostatic interactions with the phosphate (B84403) backbone of RNA, contributing significantly to binding affinity.[11] The development of 2-DOS mimics and derivatives is a key strategy in medicinal chemistry to create novel RNA-targeting agents with improved properties, such as enhanced specificity for pathogenic RNAs (e.g., viral or oncogenic RNAs) and reduced affinity for human ribosomal RNA to minimize toxicity.[12][13][14]
Quantitative Comparison of Binding Affinities
The binding affinities of 2-DOS, its parent aminoglycosides, and various synthetic mimics to different RNA targets have been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate binding affinity, with lower Kd values indicating stronger binding. The following tables summarize key binding data from the literature.
| Ligand | RNA Target | Method | Kd (nM) | Reference |
| Neomycin B | Bacterial 16S A-site RNA mimic | Hybridization Interference | 200 | [15] |
| Streptomycin | Bacterial 16S A-site RNA mimic | Hybridization Interference | 94,000 | [15] |
| Tobramycin-binding aptamer (J6RNA) | Tobramycin | Fluorescence Depolarization | 0.77 | [16] |
| Neomycin B | Tobramycin-binding aptamer (J6RNA) | Fluorescence Depolarization | >10,000 | [16] |
| Gentamycin C | Tobramycin-binding aptamer (J6RNA) | Fluorescence Depolarization | >10,000 | [16] |
| Kanamycin A derivative (azido) | Selected RNA hairpin | Fluorescence-based assay | 200 | [17] |
| Tobramycin derivative (azido) | Selected RNA hairpin | Fluorescence-based assay | 110 | [17] |
| Neamine derivative (azido) | Selected RNA hairpin | Fluorescence-based assay | 350 | [17] |
| Neomycin B derivative (azido) | Selected RNA hairpin | Fluorescence-based assay | 20 | [17] |
Table 1: Binding Affinities of 2-DOS Derivatives and Mimics to RNA Targets. This table highlights the range of binding affinities observed for different ligand-RNA pairs and the impact of structural modifications on binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for researchers looking to replicate or adapt these techniques for their own studies.
Surface Plasmon Resonance (SPR) for RNA-Ligand Interaction Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18][19][20][21] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the RNA target) is immobilized.
Methodology:
-
RNA Immobilization: A biotinylated RNA target is immobilized on a streptavidin-coated sensor chip. A control, non-binding RNA is immobilized on a reference channel to subtract non-specific binding signals.[18][20][21]
-
Analyte Injection: A series of concentrations of the 2-DOS derivative or mimic (the analyte) in a suitable running buffer is flowed over the sensor chip.
-
Data Acquisition: The binding is monitored in real-time as a change in response units (RU).
-
Data Analysis: The equilibrium dissociation constant (Kd) is determined by fitting the equilibrium binding responses to a 1:1 binding model. Kinetic parameters (kon and koff) can also be derived from the association and dissociation phases of the sensorgram.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[22][23][24][25][26]
Methodology:
-
Sample Preparation: The RNA target is placed in the sample cell, and the 2-DOS derivative or mimic is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand is made into the RNA solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[22][23][25]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about RNA-ligand complexes in solution.[27][28][29][30] Chemical shift perturbation (CSP) mapping is a common NMR technique to identify the binding site and determine binding affinities.[27]
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., 15N, 13C) RNA is prepared.
-
NMR Spectra Acquisition: A series of 2D NMR spectra (e.g., 1H-15N HSQC) are recorded for the RNA in the absence and presence of increasing concentrations of the 2-DOS derivative or mimic.
-
Chemical Shift Perturbation Analysis: Changes in the chemical shifts of RNA resonances upon ligand titration are monitored. The residues with significant chemical shift changes are mapped onto the RNA structure to identify the binding interface.
-
Affinity Determination: The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of ligand concentration to a binding equation.[27]
Caption: Workflow for NMR-based RNA-ligand interaction studies.
Fluorescent Intercalator/Indicator Displacement (FID) Assay
FID assays are high-throughput methods for screening and characterizing RNA-binding ligands.[31][32][33][34] The assay relies on the displacement of a fluorescent probe from the RNA target by a competing ligand, resulting in a change in fluorescence.
Methodology:
-
Assay Setup: A solution containing the RNA target and a fluorescent dye (e.g., ethidium (B1194527) bromide, thiazole (B1198619) orange) that fluoresces upon binding to the RNA is prepared.
-
Ligand Addition: The 2-DOS derivative or mimic is added to the RNA-dye complex.
-
Fluorescence Measurement: The fluorescence intensity is measured. Displacement of the dye by the ligand leads to a decrease in fluorescence.
-
Data Analysis: The decrease in fluorescence is proportional to the amount of ligand bound to the RNA. The IC50 value (concentration of ligand required to displace 50% of the fluorescent probe) can be determined and used to estimate the binding affinity.[31]
Signaling Pathways and Logical Relationships
The primary mechanism of action for 2-DOS and its mimics is the direct binding to functional RNA molecules, thereby modulating their activity. A key example is the inhibition of bacterial protein synthesis by targeting the ribosomal RNA (rRNA).
Caption: Inhibition of bacterial protein synthesis by 2-DOS mimics.
Conclusion
The comparative analysis of 2-deoxystreptamine and its mimics reveals a rich landscape for the development of novel RNA-targeted therapeutics. The modular nature of the 2-DOS scaffold allows for synthetic modifications that can fine-tune binding affinity and specificity. The experimental techniques outlined in this guide provide a robust toolkit for the quantitative characterization of these interactions. Future research will likely focus on developing mimics with high selectivity for disease-associated RNAs, such as those from viruses and pathogenic bacteria, or those implicated in cancer, while minimizing off-target effects on host RNAs.[12][14]
References
- 1. Modulation of RNA function by aminoglycoside antibiotics | The EMBO Journal [link.springer.com]
- 2. Modifications of aminoglycoside antibiotics targeting RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of aminoglycoside antibiotics with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
- 6. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycoside mimetics as small-molecule drugs targeting RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of RNA-binding specificity of aminoglycosides with DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Two-dimensional combinatorial screening and the RNA Privileged Space Predictor program efficiently identify aminoglycoside–RNA hairpin loop interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 29. marioschubert.ch [marioschubert.ch]
- 30. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorescent peptide displacement as a general assay for screening small molecule libraries against RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Fluorescent indicator displacement assays to identify and characterize small molecule interactions with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Future: Proper Disposal of 2-Deoxystreptamine Dihydrobromide
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. The proper disposal of 2-Deoxystreptamine dihydrobromide, a key component of many aminoglycoside antibiotics, is not merely a procedural task but a critical step in ensuring laboratory safety and environmental health.[1][2][3][4] Adherence to these guidelines is essential to prevent environmental contamination and the development of antibiotic-resistant bacteria.[5][6][7]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[8][9] In case of a spill, avoid generating dust, and collect the material carefully for disposal as hazardous waste.[10]
Hazard Profile:
| Hazard Statement | Classification |
|---|---|
| H301 | Toxic if swallowed[10] |
| H315 | Causes skin irritation[8] |
| H319 | Causes serious eye irritation[8] |
| H335 | May cause respiratory irritation[8] |
| H411 | Toxic to aquatic life with long lasting effects[10] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[5][10] Due to its aquatic toxicity and the fact that related aminoglycoside antibiotics are not typically destroyed by standard autoclaving, it must not be disposed of down the drain.[5][10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste.[5] They should be collected in a separate, labeled container for chemical waste. Do not mix with other waste streams unless compatible.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this chemical should be placed in the designated hazardous waste container.
2. Container Management:
-
Use only approved and compatible containers for hazardous waste.
-
Ensure containers are kept closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.[10]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Do not attempt to incinerate or treat the chemical waste unless you are operating within a licensed facility.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Framework for Disposal Decisions
The decision-making process for chemical disposal should be systematic to ensure safety and compliance.
References
- 1. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. 2-Deoxystreptamine = 97 TLC 84107-26-6 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Deoxystreptamine Dihydrobromide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Deoxystreptamine dihydrobromide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Executive Summary of Safety and Handling
This compound is a solid, off-white to beige powder that requires careful handling due to its classification as a hazardous substance.[1] It is an irritant to the eyes and skin and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory. This guide outlines the necessary precautions, operational procedures, and disposal methods to manage this compound safely.
Quantitative Safety Data
For quick reference, the following table summarizes the key quantitative safety and handling parameters for this compound.
| Parameter | Value | Source |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Storage Temperature | 2-8°C or -20°C | [3][4] |
| Form | Solid, powder | [1] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling.
Step-by-Step Handling Procedures:
-
Personnel Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this document.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent skin and eye contact, as well as inhalation.[2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required when handling the powder.
-
Body Protection: A lab coat must be worn.[5]
-
-
Engineering Controls:
-
Always handle the solid compound in a certified chemical fume hood to minimize inhalation risk.
-
An eyewash station and safety shower must be readily accessible.[6]
-
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Weighing and Handling:
-
Perform all weighing and handling of the powdered form within a chemical fume hood.
-
Use a spatula for transferring the powder to minimize dust generation.
-
If creating a solution, add the powder slowly to the solvent to avoid splashing.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed hazardous waste container.
-
-
Unused Product:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
It must be disposed of as hazardous chemical waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate PPE, carefully scoop up the solid material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
-
References
- 1. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE CAS#: 84107-26-6 [amp.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-DEOXYSTREPTAMINE, DIHYDROBROMIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Deoxystreptamine, Dihydrobromide | LGC Standards [lgcstandards.com]
- 5. mybiosource.com [mybiosource.com]
- 6. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
